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  • Product: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
  • CAS: 959241-43-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a detailed overview of the physical properties of the heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a detailed overview of the physical properties of the heterocyclic compound 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. As a substituted pyrimidine, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery due to the wide range of biological activities associated with the pyrimidine scaffold.[1][2][3] Understanding its physical properties is a critical first step in the rational design and development of novel therapeutic agents. This guide synthesizes available data with established scientific principles to offer a thorough understanding of this compound's physicochemical profile.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

  • IUPAC Name: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

  • CAS Number: 959241-43-1[4]

  • Molecular Formula: C₇H₁₀ClN₃[4]

  • Molecular Weight: 171.63 g/mol [4]

  • SMILES: CCN(C)C1=NC=NC(=C1)Cl[4]

The structure, characterized by a pyrimidine ring substituted with a chlorine atom and a tertiary amine group, dictates its polarity, potential for intermolecular interactions, and overall physical state.

Tabulated Physical Properties

PropertyValueSource
Molecular Weight 171.63 g/mol ChemScene[4]
Topological Polar Surface Area (TPSA) 29.02 ŲChemScene[4]
LogP (Octanol-Water Partition Coefficient) 1.5861ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Hydrogen Bond Donors 0ChemScene[4]
Rotatable Bonds 2ChemScene[4]
Storage Temperature 2-8°C (Sealed in dry conditions)ChemScene[4]

In-Depth Analysis of Physicochemical Properties

This section delves into the significance of each physical property, blending theoretical principles with practical implications for laboratory work and drug development.

Melting and Boiling Point

Experimentally determined melting and boiling points for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine are not currently available in surveyed scientific literature. However, we can infer its likely physical state and volatility based on its structure. The presence of a polar pyrimidine ring and a chlorine atom suggests that the compound is likely a solid at room temperature due to dipole-dipole interactions and potential crystal lattice forces. Its relatively low molecular weight would suggest a moderate melting point. For comparison, the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine has a reported melting point of 133.5-135.5 °C.[5] The boiling point is expected to be significantly higher than that of non-polar compounds of similar molecular weight due to its polarity.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The predicted LogP value of 1.5861 suggests that 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine has a degree of lipophilicity, indicating it is likely to be soluble in a range of organic solvents.

  • Expected Solubility: Based on its structure, the compound is anticipated to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and chloroform, as well as alcohols such as methanol and ethanol.[6] The lone pairs on the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.

  • Aqueous Solubility: The presence of the chloro and alkyl groups will limit its solubility in water. However, the nitrogen atoms in the pyrimidine ring can be protonated in acidic conditions, forming a salt and thereby increasing aqueous solubility.

Spectroscopic Properties

While specific spectra for this compound are not provided in the search results, a foundational understanding of its expected spectroscopic characteristics is crucial for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the neighboring nitrogen and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-Cl stretching, C-N stretching, and aromatic C=C and C=N stretching vibrations within the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Experimental Protocols for Property Determination

For researchers seeking to experimentally verify the physical properties of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine or similar novel compounds, the following established methodologies are recommended.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly and steadily.

  • The temperature range over which the solid melts is recorded as the melting point.

Causality Behind Experimental Choices: A narrow melting point range is indicative of a high degree of purity. Impurities will typically broaden the melting range and depress the melting point.

MeltingPoint_Workflow A Sample Preparation: Pack dry sample into a capillary tube B Apparatus Setup: Place capillary in melting point apparatus A->B C Heating: Increase temperature at a slow, controlled rate B->C D Observation & Recording: Record the temperature range of melting C->D

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A systematic approach is necessary to determine the solubility profile of the compound.

Methodology:

  • To a known volume (e.g., 1 mL) of a selected solvent in a vial, add a small, pre-weighed amount of the compound.

  • Stir or vortex the mixture at a constant temperature.

  • Observe for complete dissolution.

  • If the compound dissolves, add another pre-weighed amount and repeat until saturation is reached.

  • Quantify the solubility by determining the mass of the compound dissolved in the volume of the solvent.

Causality Behind Experimental Choices: Assessing solubility in a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane) provides a comprehensive understanding of the compound's dissolution behavior, which is critical for selecting appropriate solvents for reactions, purification, and formulation.

Solubility_Workflow cluster_0 Solubility Determination A Start: Known volume of solvent B Add pre-weighed compound A->B C Mix at constant temperature B->C D Observe for dissolution C->D E Saturated Solution? D->E F Quantify dissolved mass E->F Yes G Add more compound E->G No G->C

Caption: Iterative Workflow for Solubility Assessment.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural elucidation and confirmation.

Methodology:

  • NMR (¹H and ¹³C): Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the spectra on a high-resolution NMR spectrometer.

  • IR: Analyze a small amount of the solid sample using an FT-IR spectrometer, often as a KBr pellet or using an ATR accessory.

  • Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer using an appropriate ionization technique (e.g., ESI, GC-MS) to determine the mass-to-charge ratio.

Causality Behind Experimental Choices: Each spectroscopic technique provides unique and complementary information about the molecular structure. NMR reveals the connectivity of atoms, IR identifies functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Safety and Handling

Based on available safety information for similar compounds, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May also cause respiratory irritation.[7][8]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a robust framework for understanding its expected physicochemical characteristics based on its molecular structure and data from related compounds. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically, thereby facilitating its use in drug discovery and development pipelines.

References

  • Shi, D., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]

  • MDPI. (2021). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Available at: [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]

  • Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

  • ResearchGate. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Available at: [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Available at: [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

  • PubChem. 2-Chloro-N-methylpyrimidin-4-amine. Available at: [Link]

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available at: [Link]

  • ChemSynthesis. 6-chloro-5-ethyl-2-methyl-4-pyrimidinamine. Available at: [Link]

  • J&K Scientific. 2-Chloro-N-methylpyrimidin-4-amine. Available at: [Link]

  • PubChem. 6-chloro-2-ethyl-N-pentan-2-ylpyrimidin-4-amine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative that holds significant interest within the fields of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous heterocyclic motif found in numerous biologically active compounds, including several approved drugs. The presence of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and an N-ethyl-N-methylamino group at the 4-position.

Molecular Structure:

Key Identifiers:

  • IUPAC Name: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

  • CAS Number: 959241-43-1[1]

  • Molecular Formula: C₇H₁₀ClN₃[1]

  • Molecular Weight: 171.63 g/mol [1]

  • SMILES: CCN(C)C1=NC=NC(=C1)Cl[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility, permeability, and potential for further chemical reactions.

PropertyValueSource
Molecular Weight 171.63 g/mol [1]
Molecular Formula C₇H₁₀ClN₃[1]
Topological Polar Surface Area (TPSA) 29.02 Ų
logP 1.5861
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Storage Sealed in dry, 2-8°C[1]

Synthesis and Reactivity

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two nitrogen atoms, facilitates the displacement of a leaving group, such as a chlorine atom, by a nucleophile.

A plausible and commonly employed synthetic strategy involves the reaction of a di-substituted pyrimidine, such as 4,6-dichloropyrimidine, with N-ethylmethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine reagent1 4,6-Dichloropyrimidine product 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine reagent1->product Nucleophilic Aromatic Substitution (SNAr) reagent2 N-Ethylmethylamine reagent2->product

A plausible synthetic route to the target compound.
Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrimidines. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 4,6-Dichloropyrimidine

  • N-Ethylmethylamine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in an anhydrous solvent, add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-ethylmethylamine (1.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Causality behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent hydrolysis of the starting material and product.

  • The reaction is performed at a low initial temperature to control the exothermicity of the reaction.

  • Triethylamine acts as a scavenger for the HCl produced, driving the reaction to completion.

  • Purification by column chromatography is necessary to remove any unreacted starting materials and byproducts.

Reactivity and Potential for Further Functionalization

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic displacement, making 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine a versatile building block for the synthesis of more complex molecules. This reactivity allows for the introduction of a wide range of functional groups through reactions with various nucleophiles, such as amines, alcohols, and thiols.

Furthermore, the pyrimidine ring itself can undergo other chemical transformations, providing additional avenues for structural diversification. This reactivity profile makes the compound an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Applications in Drug Discovery and Development

While specific biological activities for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine are not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate in the synthesis of bioactive molecules, particularly as kinase inhibitors. The pyrimidine core is a well-established scaffold in the design of inhibitors targeting various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

The N-ethyl-N-methylamino group at the 4-position can be designed to interact with specific residues in the ATP-binding pocket of a target kinase, while the reactive chlorine at the 6-position allows for the introduction of substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Application in Kinase Inhibitor Synthesis start 6-Chloro-N-ethyl-N- methylpyrimidin-4-amine intermediate Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) start->intermediate Reaction at C6-Cl product Potent and Selective Kinase Inhibitor intermediate->product

Workflow for developing kinase inhibitors.

Safety and Handling

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its straightforward synthesis and the reactive nature of the C6-chloro substituent make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of its chemical properties and synthetic utility, serving as a resource for researchers in the pharmaceutical and life sciences industries.

References

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
  • ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]

  • PrepChem. Synthesis of Step 1: 6-Chloro-4,5-diaminopyrimidine. [Link]

  • Semantic Scholar. and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

Sources

Foundational

Spectroscopic Characterization of 6-chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS 959241-43-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Structure 6-chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine with the molecular formula C₇H₁₀ClN₃.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

6-chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine with the molecular formula C₇H₁₀ClN₃.[1] The pyrimidine core is a key heterocycle in numerous biologically active molecules, including pharmaceuticals. The substituents on the pyrimidine ring, a chlorine atom and an N-ethyl-N-methylamino group, are expected to significantly influence its chemical and spectroscopic properties. Understanding the spectroscopic signature of this molecule is crucial for its synthesis, characterization, and application in drug discovery and development.

Molecular Structure:

Caption: 2D structure of 6-chloro-N-ethyl-N-methylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily ¹H and ¹³C.[2][3]

General Principles and Methodology

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can align in specific orientations, each corresponding to a different energy level.[4] By applying a radiofrequency pulse, it is possible to induce transitions between these energy levels. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).[5]

Typical Experimental Protocol for NMR:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that could obscure the analyte's signals.[5]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, which is less sensitive due to the low natural abundance of ¹³C, a greater number of scans are typically required.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.[5]

Predicted ¹H NMR Spectrum of CAS 959241-43-1

Based on the structure of 6-chloro-N-ethyl-N-methylpyrimidin-4-amine, the following proton signals are predicted. The chemical shifts are estimated based on known values for similar structural motifs.[6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4Singlet1HH-2 (pyrimidine ring)The proton at the 2-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two adjacent nitrogen atoms.
~6.5Singlet1HH-5 (pyrimidine ring)The proton at the 5-position is expected to be less deshielded than H-2.
~3.6Quartet2H-N-CH₂ -CH₃The methylene protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift. They will be split into a quartet by the three protons of the adjacent methyl group.
~3.1Singlet3H-N-CH₃ The methyl protons attached to the nitrogen are expected to appear as a singlet in this region.
~1.2Triplet3H-N-CH₂-CH₃ The methyl protons of the ethyl group will be split into a triplet by the two protons of the adjacent methylene group.
Predicted ¹³C NMR Spectrum of CAS 959241-43-1

The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.[5]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C-4 (pyrimidine ring)This carbon is attached to the amino group and is part of the heterocyclic ring, leading to a significant downfield shift.
~161C-6 (pyrimidine ring)The carbon atom bonded to the electronegative chlorine atom will be deshielded.
~158C-2 (pyrimidine ring)This carbon is situated between two nitrogen atoms, resulting in a strong deshielding effect.
~108C-5 (pyrimidine ring)This carbon is expected to be the most upfield of the pyrimidine ring carbons.
~45-N-CH₂ -CH₃The methylene carbon of the ethyl group is attached to a nitrogen atom.
~38-N-CH₃ The methyl carbon attached to the nitrogen.
~13-N-CH₂-CH₃ The terminal methyl carbon of the ethyl group is expected to be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7][8]

General Principles and Methodology

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[9][10] These vibrations include stretching and bending modes. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.[10] An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation.[11]

Typical Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or as a thin film), a liquid (as a thin film between salt plates), or in solution.

  • Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument scans a range of infrared frequencies and records the amount of light that passes through the sample.

  • Data Interpretation: The resulting spectrum shows absorption bands (peaks) at wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted IR Spectrum of CAS 959241-43-1

The predicted IR spectrum of 6-chloro-N-ethyl-N-methylpyrimidin-4-amine would exhibit characteristic absorption bands for its functional groups.[12][13]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H stretchAromatic C-HCorresponds to the stretching of the C-H bonds on the pyrimidine ring.
2975-2850C-H stretchAliphatic C-HDue to the C-H stretching vibrations of the ethyl and methyl groups.
1620-1550C=N and C=C stretchPyrimidine ringCharacteristic stretching vibrations of the pyrimidine ring system.[14]
1350-1250C-N stretchAryl-N and Alkyl-NStretching vibrations of the carbon-nitrogen bonds.
800-700C-Cl stretchC-ClThe carbon-chlorine bond stretch is expected in this region.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[17][18]

General Principles and Methodology

In a mass spectrometer, a sample is first vaporized and then ionized.[19] The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion. The output is a mass spectrum, which is a plot of ion abundance versus m/z.[20]

Typical Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized, commonly by electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are sorted by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is measured.

Predicted Mass Spectrum of CAS 959241-43-1

The mass spectrum of 6-chloro-N-ethyl-N-methylpyrimidin-4-amine is expected to show a molecular ion peak and several characteristic fragment ions.[21][22]

Predicted Molecular Ion: The molecular weight of C₇H₁₀ClN₃ is 171.63 g/mol .[1] Due to the presence of chlorine, the molecular ion will appear as a pair of peaks:

  • M⁺ at m/z 171: Corresponding to the isotope ³⁵Cl.

  • [M+2]⁺ at m/z 173: Corresponding to the isotope ³⁷Cl, with an abundance of approximately one-third of the M⁺ peak.

Predicted Fragmentation Pattern: Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[21]

G M [C7H10ClN3]+• m/z = 171/173 F1 Loss of CH3• [C6H7ClN3]+• m/z = 156/158 M->F1 F2 Loss of C2H5• [C5H5ClN3]+• m/z = 142/144 M->F2 F3 Loss of Cl• [C7H10N3]+ m/z = 136 M->F3

Caption: Predicted major fragmentation pathways for 6-chloro-N-ethyl-N-methylpyrimidin-4-amine.

  • Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 156/158.

  • Loss of an ethyl radical (•C₂H₅): Cleavage of the N-CH₂CH₃ bond would lead to a fragment ion at m/z 142/144.

  • Loss of a chlorine radical (•Cl): Fragmentation involving the loss of the chlorine atom would produce an ion at m/z 136.

Conclusion

This technical guide provides a predicted spectroscopic profile for 6-chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS 959241-43-1) based on established spectroscopic principles and data from analogous compounds. The predicted NMR, IR, and MS data presented herein offer a valuable resource for researchers working with this compound, aiding in its identification, structural verification, and purity assessment. Experimental verification of these predictions is encouraged to further solidify the spectroscopic characterization of this molecule.

References

  • 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8, 225. Retrieved from [Link]

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  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. Retrieved from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]

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  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. (n.d.). PREMIER Biosoft. Retrieved from [Link]

  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Okano, T., Takadate, A., & Matsumoto, H. (1968). Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives. Yakugaku Zasshi, 88(4), 439–444. Retrieved from [Link]

  • Infrared spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Principles and Instrumentation. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved from [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • IR (infrared) spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry. (2023). ACD/Labs. Retrieved from [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • NMR spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]

  • Theory of Infrared Spectroscopy. (2023). YouTube. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

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Exploratory

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-N-ethyl-N-methylpyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The solubility of such a compound in organic solvents is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Understanding and quantifying its solubility is paramount for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in organic solvents, offering a robust framework for researchers in the field.

Molecular Profile and Predicted Solubility Behavior of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

A thorough understanding of the molecular characteristics of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is the first step in predicting its solubility. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Calculated logP 1.5861[1]
Topological Polar Surface Area (TPSA) 29.02 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Based on this profile, we can infer the following about its likely solubility:

  • The logP value of 1.5861 suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous ones. This is a primary indicator that it will exhibit solubility in a range of organic solvents.

  • The TPSA of 29.02 Ų is relatively low, which generally correlates with good cell permeability and, in this context, suggests that the polar contributions to its structure are not overwhelmingly dominant.

  • The presence of three hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the tertiary amine) allows for interactions with protic solvents. However, the absence of hydrogen bond donors means it cannot form hydrogen bonds in the same way that a primary or secondary amine could. This will influence its solubility in protic versus aprotic solvents.

  • The chloro substituent adds to the molecule's lipophilicity and can participate in dipole-dipole interactions.

Therefore, it is predicted that 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as these can engage in dipole-dipole interactions. It is also likely to be soluble in some polar protic solvents like ethanol and methanol, although the lack of hydrogen bond donors on the solute might limit its solubility compared to compounds that can both donate and accept hydrogen bonds. Its solubility in non-polar solvents like hexane is expected to be lower, though not negligible, due to its overall moderate lipophilicity.

Caption: Molecular structure of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Guiding Principles for Solvent Selection

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a strategic approach to solvent selection would involve screening a range of solvents with varying polarities and hydrogen bonding capabilities.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess dipole moments and can engage in dipole-dipole interactions with the solute. Given the polar nature of the pyrimidine ring and the chloro-substituent, good solubility is anticipated in these solvents. DMSO is often a good starting point for sparingly soluble drug candidates.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond acceptors and donors. While 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine can accept hydrogen bonds, it cannot donate them. Solubility in these solvents is expected to be moderate to good.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The moderate lipophilicity (logP > 1) suggests some solubility in these solvents. Dichloromethane, with its ability to engage in weaker dipole-dipole interactions, may be a more effective solvent than purely non-polar hydrocarbons like hexane.

  • Effect of Temperature: For many pyrimidine derivatives, solubility has been observed to increase with temperature.[3] Therefore, conducting solubility assessments at different temperatures (e.g., ambient and physiological) can provide valuable data. The van't Hoff equation can be used to estimate the enthalpy and entropy of dissolution from temperature-dependent solubility data.[4]

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment
  • 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve (absorbance vs. concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker.

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The temperature should be carefully controlled and recorded.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[6]

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method used for the calibration standards.[7]

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in the diluted sample.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_quantify Quantification A1 Weigh excess solute A2 Add known volume of solvent A1->A2 B1 Agitate at constant temperature (24-48h) A2->B1 C1 Settle undissolved solid B1->C1 C2 Filter supernatant (0.22 µm) C1->C2 C3 Dilute sample C2->C3 C4 Analyze via HPLC/UV-Vis C3->C4 D1 Determine concentration from calibration curve C4->D1 D2 Calculate solubility (apply dilution factor) D1->D2

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Data Presentation and Interpretation

The quantitative solubility data obtained should be tabulated for easy comparison across different solvents and temperatures.

Organic SolventPolarity TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Example: AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]
Example: EthanolPolar Protic25[Experimental Value][Calculated Value]
Example: DichloromethaneNon-Polar25[Experimental Value][Calculated Value]
Example: TolueneNon-Polar25[Experimental Value][Calculated Value]

It is crucial to report the experimental conditions, particularly the temperature, as solubility is temperature-dependent. The results should be interpreted in the context of the molecular properties of both the solute and the solvents, providing a rationale for the observed solubility trends.

Conclusion

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 1-46). InTech.
  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Gimeno, M., et al. (2020). Main solvent selection criteria and small molecule and polymer binary-solvent inks for inkjet printing. Journal of Materials Chemistry C, 8(34), 11757-11766.
  • do Amaral, A. T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14248-14264.
  • Murray, C. W., & Verdonk, M. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9345-9379.
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its Starting Materials

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways for producing 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The document delves into the selection and preparation of starting materials, detailed reaction mechanisms, and robust experimental protocols, offering field-proven insights for successful synthesis.

Introduction

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative with significant potential in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active compounds. A thorough understanding of its synthesis is crucial for researchers engaged in the discovery and development of novel therapeutics. This guide will focus on the most prevalent and efficient synthetic route, which involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with N-ethyl-N-methylamine.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The principal and most direct method for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is the regioselective monosubstitution of 4,6-dichloropyrimidine with N-ethyl-N-methylamine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C4 and C6 positions.[1][2]

Mechanistic Insights and Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms on the pyrimidine ring is not equal. The C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[1] This preference is attributed to the electronic properties of the pyrimidine ring, where the nitrogen atoms withdraw electron density, making the C4/C6 positions more electrophilic. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 and C6 carbons, making them the preferred sites for nucleophilic attack.[3]

In the case of 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the substitution of the first chlorine atom is a statistically driven process. Once the first substitution occurs, the newly introduced amino group can influence the reactivity of the remaining chlorine atom. However, for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, the reaction is typically controlled to favor monosubstitution.

Starting Material 1: 4,6-Dichloropyrimidine

The primary starting material for this synthesis is 4,6-dichloropyrimidine. Its availability and purity are critical for the success of the subsequent amination step.

Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is commonly synthesized from 4,6-dihydroxypyrimidine through a chlorination reaction.[4] Several chlorinating agents can be employed, with phosphorus oxychloride (POCl3) being one of the most effective and widely used reagents for this transformation.[4][5] The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and an acid scavenger.[4][6]

A general procedure involves heating 4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride, with or without a solvent.[4] The use of a high-boiling inert solvent can be advantageous for controlling the reaction temperature and facilitating the work-up procedure.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional)

  • Toluene or other high-boiling inert solvent (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4,6-dihydroxypyrimidine and phosphorus oxychloride is prepared. A tertiary amine such as N,N-dimethylaniline can be added catalytically.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is cooled to room temperature and then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4,6-dichloropyrimidine.

  • The crude product can be purified by recrystallization or sublimation to obtain pure 4,6-dichloropyrimidine.

Starting Material 2: N-ethyl-N-methylamine

N-ethyl-N-methylamine is a commercially available secondary amine. For researchers who wish to synthesize it in the laboratory, several methods are available.

Synthesis of N-ethyl-N-methylamine

One common laboratory-scale synthesis involves the reductive amination of acetaldehyde with methylamine or the reductive amination of formaldehyde with ethylamine. Another approach is the alkylation of ethylamine with a methylating agent, or the alkylation of methylamine with an ethylating agent. A specific example from Organic Syntheses describes the preparation of N-methylethylamine from N-benzylideneethylamine by reaction with methyl iodide followed by hydrolysis.[7]

Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

The core of the synthesis is the reaction between 4,6-dichloropyrimidine and N-ethyl-N-methylamine. This reaction needs to be carefully controlled to favor the desired monosubstituted product over the disubstituted by-product.

Reaction Conditions and Optimization

The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol, isopropanol), a polar aprotic solvent (e.g., acetonitrile, DMF), or even in an excess of the amine reactant if it is a liquid. The presence of a base is often required to neutralize the hydrochloric acid that is formed during the reaction. Common bases include tertiary amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate, sodium bicarbonate).

The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the amine and the desired reaction rate. Controlling the stoichiometry of the reactants is crucial for maximizing the yield of the monosubstituted product. Using a slight excess of the dichloropyrimidine or carefully controlling the addition of the amine can help to minimize the formation of the diamine.

Experimental Protocol: Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Materials:

  • 4,6-Dichloropyrimidine

  • N-ethyl-N-methylamine

  • Triethylamine or Potassium Carbonate

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloropyrimidine in a suitable solvent like ethanol or acetonitrile.

  • Add a base, such as triethylamine or potassium carbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of N-ethyl-N-methylamine in the same solvent to the cooled mixture with stirring. The molar ratio of 4,6-dichloropyrimidine to N-ethyl-N-methylamine should be carefully controlled (typically around 1:1 to 1:1.2) to favor monosubstitution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product.

  • The crude 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
6-Chloro-N-ethyl-N-methylpyrimidin-4-amineC₇H₁₀ClN₃171.63959241-43-1>95%
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.981193-21-1>98%
N-ethyl-N-methylamineC₃H₉N59.11624-78-2>98%

Visualization of Synthetic Pathways

Synthesis of 4,6-Dichloropyrimidine

G cluster_0 Synthesis of 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine  POCl3 / Heat   POCl3 POCl3

Caption: Synthesis of 4,6-Dichloropyrimidine.

Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

G cluster_1 Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Target_Molecule 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine 4,6-Dichloropyrimidine->Target_Molecule  N-ethyl-N-methylamine / Base   N-ethyl-N-methylamine N-ethyl-N-methylamine

Caption: Synthesis of the target molecule.

Conclusion

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a straightforward process that relies on established principles of heterocyclic chemistry. By carefully controlling the reaction conditions and stoichiometry, researchers can efficiently produce this valuable intermediate in high yield and purity. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in the field of drug discovery and development, facilitating the exploration of new chemical entities with therapeutic potential.

References

  • Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
  • Preparation method of 4, 6-dichloropyrimidine. Google Patents.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. URL: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. URL: [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. URL: [Link]

  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. URL: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. URL: [Link]

  • 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. URL: [Link]

  • Ethylamine, N-methyl-. Organic Syntheses. URL: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. URL: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. URL: [Link]

  • 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. National Institutes of Health. URL: [Link]

  • N,N-Dimethylcyclohexylamine. Organic Syntheses. URL: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). URL: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents.
  • and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. URL: [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine. PubChem. URL: [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. URL: [Link]

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Exploratory

An In-depth Technical Guide to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a substituted pyrimidine of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, a robust synthetic protocol, and methods for its analytical characterization. Furthermore, it explores the compound's potential as a scaffold for kinase inhibitors, with a particular focus on its relevance to oncogenic signaling pathways such as those driven by Src family and epidermal growth factor receptor (EGFR) tyrosine kinases. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Nomenclature

IUPAC Name: 6-chloro-N-ethyl-N-methylpyrimidin-4-amine[1]

Synonyms: 6-CHLORO-N-ETHYL-N-METHYL-4-PYRIMIDINAMINE[1]

CAS Number: 959241-43-1

Molecular Formula: C₇H₁₀ClN₃

Molecular Weight: 171.63 g/mol

PropertyValueSource
IUPAC Name6-chloro-N-ethyl-N-methylpyrimidin-4-amine[1]
CAS Number959241-43-1
Molecular FormulaC₇H₁₀ClN₃[1]
Molecular Weight171.63[1]
AppearanceWhite to off-white solid (predicted)
SolubilitySoluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons (predicted)

Synthesis and Purification

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is predicated on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, facilitates the displacement of a chloride ion by an amine nucleophile.

Proposed Synthetic Protocol

This protocol describes a plausible and efficient method for the laboratory-scale synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine from commercially available starting materials.

Starting Materials:

  • 4,6-Dichloropyrimidine

  • N-Ethylmethylamine

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,6-dichloropyrimidine (1 equivalent) and anhydrous THF (or DCM) to form a solution.

  • Addition of Base and Nucleophile: In a separate flask, prepare a solution of N-ethylmethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Nucleophilic Aromatic Substitution: Cool the solution of 4,6-dichloropyrimidine to 0 °C using an ice bath. Slowly add the N-ethylmethylamine and triethylamine solution dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Rationale for Experimental Choices
  • Choice of Solvent: Anhydrous aprotic solvents like THF or DCM are chosen to prevent side reactions with water and to effectively dissolve the reactants.

  • Use of a Base: Triethylamine is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and to favor the monosubstitution product over potential disubstituted byproducts.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A triplet corresponding to the methyl protons of the ethyl group.

    • A quartet corresponding to the methylene protons of the ethyl group.

    • A singlet for the methyl protons directly attached to the nitrogen.

    • Two singlets in the aromatic region corresponding to the protons on the pyrimidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic resonance):

    • Peaks corresponding to the two carbons of the ethyl group.

    • A peak for the methyl carbon attached to the nitrogen.

    • Aromatic carbons of the pyrimidine ring, with the carbon attached to the chlorine atom being significantly deshielded.

  • Mass Spectrometry (MS):

    • The mass spectrum, typically obtained via electrospray ionization (ESI-MS), would show a prominent molecular ion peak [M+H]⁺. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

  • Infrared (IR) Spectroscopy:

    • Characteristic C-Cl stretching vibrations.

    • C=N and C=C stretching vibrations from the pyrimidine ring.

    • C-H stretching and bending vibrations from the alkyl groups.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. Their ability to act as bioisosteres of purines and to form key hydrogen bonding interactions with biological targets makes them privileged scaffolds in drug design.

Kinase Inhibitors in Oncology

A significant application of pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a key structural motif in several potent kinase inhibitors.

  • Src Family Kinase Inhibition: The Src family of non-receptor tyrosine kinases are often overactive in various cancers, contributing to tumor growth, metastasis, and angiogenesis. Pyrimidine-based inhibitors have been developed that target the ATP-binding site of Src kinases.[4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is another critical target in oncology.[2][3] Mutations and overexpression of EGFR can lead to uncontrolled cell proliferation. Pyrimidine-based compounds have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[2][3]

Potential Signaling Pathway Involvement

The structural features of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine suggest its potential to interact with the ATP-binding pocket of various kinases. A likely target is the EGFR signaling pathway, which is pivotal in cell proliferation, survival, and differentiation.

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine-based compound.

Conclusion

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine represents a valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the established importance of the chloropyrimidine scaffold in medicinal chemistry, particularly as a core for kinase inhibitors, underscore its potential for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis, characterization, and therapeutic context, aiming to facilitate its application in the development of next-generation therapeutics.

References

  • Asian Journal of Chemistry. (2018). Asian Journal of Chemistry, 30(5). Retrieved from [Link]

  • Bora, U., & Sharma, G. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Future Medicinal Chemistry, 13(9), 869-892. Retrieved from [Link]

  • O'Hare, T., et al. (2004). Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro. The Journal of Clinical Endocrinology & Metabolism, 89(1), 376-383. Retrieved from [Link]

  • Wang, T., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(23), 9683-9696. Retrieved from [Link]

  • Zhang, J., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895995. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidines

Introduction: The Enduring Relevance of the Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry. Its fundamental role is cemented by its presence in the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all living organisms.[1][2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules, making them a privileged scaffold in drug design.[3][4] The versatility of the pyrimidine core, which can be readily modified at its 2, 4, 5, and 6 positions, has enabled the development of a vast chemical space of derivatives.[5] Consequently, this scaffold is integral to a wide spectrum of clinically approved drugs, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[6][7] This guide provides an in-depth technical exploration of the diverse biological activities of substituted pyrimidines, focusing on the mechanistic rationale behind their therapeutic effects and the practical methodologies for their evaluation.

Chapter 1: Anticancer Activity of Substituted Pyrimidines

The application of pyrimidine derivatives in oncology is one of the most successful and extensively researched areas. These compounds exert their anticancer effects through a variety of mechanisms, often by targeting pathways crucial for tumor growth and proliferation.

Mechanistic Insights: Targeting Key Oncogenic Pathways

A primary mechanism by which pyrimidine derivatives exhibit anticancer activity is through the inhibition of protein kinases.[5] Kinases are pivotal enzymes in signal transduction pathways that regulate cell proliferation, survival, and metastasis. Overexpression or mutation of kinases, such as Focal Adhesion Kinase (FAK) in breast cancer, can lead to uncontrolled cell growth.[5] Substituted pyrimidines have been designed to act as potent kinase inhibitors, interfering with these signaling cascades.[5]

Another critical target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides required for DNA replication.[8] By inhibiting DHFR, pyrimidine-based drugs disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[8][9]

Furthermore, some pyrimidine derivatives, like the renowned 5-Fluorouracil (5-FU), function as antimetabolites. They mimic natural pyrimidines and are incorporated into DNA and RNA, leading to cytotoxicity and the inhibition of tumor growth.[2][10]

Experimental Workflow: In Vitro Anticancer Activity Assessment

A robust and reproducible method for evaluating the anticancer potential of novel substituted pyrimidines is essential. The following protocol outlines a standard workflow for determining the cytotoxic effects of test compounds on cancer cell lines.

1.2.1. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

    • Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Add these dilutions to the respective wells and include appropriate controls (untreated cells, vehicle control, and a positive control like Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis and Interpretation:

    • The percentage of cell viability is calculated relative to the untreated control.

    • The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve. A lower IC50 value indicates higher potency.[2]

Data Presentation: Comparative Cytotoxicity

The following table provides an example of how to present IC50 data for a series of hypothetical substituted pyrimidine compounds against different cancer cell lines.

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. LoVo (Colon Cancer)[11]
PY-1 5.28.16.5
PY-2 12.815.314.2
PY-3 1.52.31.8
Doxorubicin (Control) 0.81.10.9
Visualization: Kinase Inhibition Pathway

This diagram illustrates a simplified signaling pathway targeted by a pyrimidine-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., FAK) Receptor->Kinase Activates GF Growth Factor GF->Receptor Binds Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Inhibitor Substituted Pyrimidine Inhibitor Inhibitor->Kinase Inhibits

Caption: Pyrimidine kinase inhibitor blocking signal transduction.

Chapter 2: Antimicrobial Activity of Pyrimidine Derivatives

Substituted pyrimidines are a significant class of compounds investigated for their antimicrobial properties, with some derivatives showing potent activity against a range of bacteria and fungi.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrimidine derivatives are often attributed to their ability to interfere with essential microbial processes.[4] Similar to their anticancer mechanisms, some pyrimidine compounds inhibit microbial DHFR, an enzyme that is also vital for bacterial and fungal survival.[14] The structural differences between microbial and human DHFR can be exploited to achieve selective toxicity. Additionally, pyrimidines can be designed to disrupt other critical pathways, including cell wall synthesis and nucleic acid replication.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyrimidine compounds in the broth medium.

    • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Endpoint Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualization: Workflow for MIC Determination

This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow P1 Prepare Standardized Microbial Inoculum P3 Inoculate Wells with Microbial Suspension P1->P3 P2 Perform Serial Dilution of Pyrimidine Compound in 96-well plate P2->P3 P4 Incubate Plate (e.g., 24h at 37°C) P3->P4 P5 Visually Inspect for Turbidity (Growth) P4->P5 P6 Determine MIC: Lowest Concentration with No Growth P5->P6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Chapter 3: Antiviral and Anti-inflammatory Applications

The structural diversity of substituted pyrimidines also lends them to the development of antiviral and anti-inflammatory agents.

Antiviral Pyrimidines: Nucleoside Analogs and Beyond

Many antiviral drugs are pyrimidine nucleoside analogs.[15] These compounds mimic natural nucleosides and are incorporated into the viral DNA or RNA by viral polymerases.[15] This incorporation leads to the termination of the growing nucleic acid chain, thereby inhibiting viral replication.[15][16] Zidovudine (AZT), an anti-HIV drug, is a classic example of this mechanism.[17] Other pyrimidine derivatives may act as non-nucleoside inhibitors, targeting other viral enzymes or host factors essential for viral replication.[18][19]

Anti-inflammatory Effects: Targeting Key Mediators

Pyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[20][21] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[22] Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21] Several pyrimidine compounds have been identified as selective COX-2 inhibitors.[20][21]

Chapter 4: Activity in the Central Nervous System (CNS)

Recent research has highlighted the potential of pyrimidine-containing compounds as agents active in the Central Nervous System (CNS).[23][24] Their ability to interact with various CNS targets makes them promising candidates for treating a range of neurological and psychiatric disorders.

Diverse CNS Targets

Substituted pyrimidines have been designed to target a variety of CNS receptors and enzymes.[25] These include:

  • Serotonin (5-HT) and Adenosine Receptors: Modulating these receptors can have effects on mood, cognition, and sleep.[23][24]

  • Kinases: Kinases like TBK1, which are implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, are potently inhibited by some pyrimidine derivatives.[26]

  • Other Targets: Pyrimidine derivatives have also been investigated as anticonvulsant agents and as modulators of cannabinoid and acetylcholine receptors.[23][24]

The development of pyrimidine-based CNS agents represents a growing and promising area of medicinal chemistry.[25]

Chapter 5: Concluding Remarks and Future Perspectives

The pyrimidine scaffold remains an exceptionally versatile and valuable core in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of essential medicines for a wide array of diseases.[6][27] The ongoing exploration of substituted pyrimidines continues to yield novel compounds with potent and selective activities against cancer, microbial infections, viral diseases, inflammation, and CNS disorders.[3][28] Future research will likely focus on the design of multi-target pyrimidine derivatives and the use of advanced computational methods to predict and optimize their biological activities, further solidifying the legacy of this elite heterocyclic motif in pharmaceutical science.

References

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

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  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

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  • Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... ResearchGate. [Link]

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Exploratory

The Strategic Utility of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of a Substituted Pyrimidine In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrimidine sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Pyrimidine

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous bioactive molecules and therapeutic agents.[1] Among the vast family of pyrimidine derivatives, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine emerges as a highly versatile and strategic building block. Its unique substitution pattern—a reactive chlorine atom at the 6-position and a tertiary amino group at the 4-position—offers a potent handle for chemists to elaborate complex molecular frameworks, particularly in the realm of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of next-generation kinase inhibitors.

Core Properties and Physicochemical Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key characteristics of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine are summarized below.

PropertyValueSource
CAS Number 959241-43-1[2]
Molecular Formula C₇H₁₀ClN₃[2]
Molecular Weight 171.63 g/mol [2]
Appearance White to off-white crystalline powder[3]
Storage Sealed in dry, 2-8°C[2]

Synthesis and Reactivity: A Tale of Two Positions

The synthetic utility of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is fundamentally rooted in the differential reactivity of its substituted positions. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr).[4] This reactivity is the cornerstone of its application as a building block.

Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

The preparation of the title compound is conceptually straightforward, proceeding via a regioselective nucleophilic aromatic substitution on a readily available starting material, 4,6-dichloropyrimidine.[5] The greater reactivity of the chlorine atom at the 4-position of 4,6-dichloropyrimidine allows for a stepwise and controlled introduction of substituents.[6]

Experimental Protocol: Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Objective: To synthesize 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 4,6-dichloropyrimidine and N-ethyl-N-methylamine.

Materials:

  • 4,6-Dichloropyrimidine

  • N-ethyl-N-methylamine

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-ethyl-N-methylamine (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Expected Outcome: The reaction is expected to yield the desired product in good to excellent yields, with the regioselectivity dictated by the higher electrophilicity of the C4 position of the starting material.

Core Reactivity: The SNAr Reaction

The chlorine atom at the 6-position of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is the primary site for further synthetic transformations. It readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alcohols, and thiols.[7] This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of large and structurally varied compound libraries for drug discovery.

sn_ar_mechanism reactant 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) product Substituted Pyrimidine intermediate->product Loss of Leaving Group (Cl-)

Caption: Generalized SNAr mechanism on 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Application in Drug Development: A Key Intermediate for Hsp70 Inhibitors

A significant and well-documented application of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is its use as a key intermediate in the synthesis of VER-155008, a potent inhibitor of Heat Shock Protein 70 (Hsp70).[8] Hsp70 is a molecular chaperone that is overexpressed in a variety of cancers and plays a crucial role in cell survival and resistance to therapy.[9] VER-155008 binds to the ATP-binding site of Hsp70, competitively inhibiting its function and leading to the degradation of Hsp90 client proteins, ultimately inducing apoptosis in cancer cells.[10]

The synthesis of VER-155008 showcases the strategic utility of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. In this synthesis, the chlorine atom at the 6-position is displaced by an aniline derivative through a nucleophilic aromatic substitution reaction.

ver155008_synthesis start 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine product VER-155008 start:f0->product:f0 Nucleophilic Aromatic Substitution reagent 3-aminobenzamide reagent:f0->product:f0

Caption: Synthetic route to VER-155008 utilizing the title compound.

Experimental Protocol: Synthesis of an Hsp70 Inhibitor Precursor

Objective: To demonstrate the use of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in the synthesis of a diaminopyrimidine core, a key structural motif in many kinase inhibitors.

Materials:

  • 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

  • Substituted aniline (e.g., 3-aminobenzamide for VER-155008 synthesis)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) for cross-coupling, or conditions for a direct SNAr.

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a reaction vessel, combine 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq), the substituted aniline (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Add the anhydrous, degassed solvent under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diaminopyrimidine product.

Self-Validation: The success of this protocol is validated by the disappearance of the starting materials and the appearance of a new, less polar spot on TLC. The structure of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show the disappearance of the pyrimidine C-H proton adjacent to the chlorine and the appearance of signals corresponding to the newly introduced aromatic ring.

Conclusion: A Versatile Tool for the Modern Chemist

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a prime example of a strategically designed building block that empowers chemists to efficiently construct complex and biologically relevant molecules. Its well-defined reactivity, centered on the nucleophilic aromatic substitution at the 6-position, provides a reliable and versatile handle for molecular elaboration. The successful application of this intermediate in the synthesis of the potent Hsp70 inhibitor VER-155008 underscores its significance in the field of drug discovery. As the demand for novel and targeted therapeutics continues to grow, the utility of such well-crafted synthetic intermediates will undoubtedly continue to expand, making 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine a valuable asset in the synthetic chemist's toolbox.

References

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Google Patents.
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
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  • PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Wavefunction. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
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  • ResearchGate. VER-155008, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines | Request PDF. [Link]

  • Semantic Scholar. Research Article Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • PMC. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • PubMed. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

Sources

Foundational

Safety and handling precautions for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

An In-depth Technical Guide to the Safe Handling of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Authored by: A Senior Application Scientist This guide provides comprehensive safety and handling protocols for 6-Chloro-N-et...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Authored by: A Senior Application Scientist

This guide provides comprehensive safety and handling protocols for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a heterocyclic compound often utilized in synthetic chemistry and drug discovery. The information herein is intended for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures, fostering a self-validating system of laboratory safety.

Compound Identification and Physical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount before any handling occurs. These properties dictate storage conditions and potential physical hazards.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 959241-43-1 [1]
Molecular Formula C₇H₁₀ClN₃ [1]
Molecular Weight 171.63 g/mol [1]
Synonyms 6-CHLORO-N-ETHYL-N-METHYL-4-PYRIMIDINAMINE [1]

| Storage | Sealed in a dry environment at 2-8°C |[1] |

The recommendation to store this compound in a refrigerated and dry environment is critical. This is not merely for stability but also to minimize its vapor pressure, reducing the risk of inhalation exposure, which is a primary route of toxicity for this substance class.

Hazard Identification and GHS Classification

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is classified as a toxic substance. Understanding its specific hazards is essential for risk assessment and the implementation of appropriate safety controls. The Globally Harmonized System (GHS) provides a clear framework for this.

Table 2: GHS Hazard Summary

Category Information Source
GHS Pictogram GHS06 (Skull and Crossbones) [1]
Signal Word Danger [1]
Hazard Class 6.1 (Toxic) [1]
UN Number 2811 (Toxic solid, organic, n.o.s.) [1]
Packing Group III [1]

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |[1] |

The "Toxic" classification (as opposed to "Harmful") signifies a higher degree of danger. This necessitates stringent containment and personal protection to prevent any direct contact, ingestion, or inhalation. The causality is clear: failure to implement proper controls can lead to severe health consequences.

Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's toxicity, a multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and robust personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risk (H331).

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified (H301, H311, H331).

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum 5 mil thickness) Inspect gloves for integrity before each use. Double-gloving is recommended during high-risk operations. To avoid skin contact (H311), use the proper glove removal technique without touching the outer surface. Contaminated gloves must be disposed of as hazardous waste.[2]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard. This protects against accidental contact with the eyes. Standard prescription glasses are not a substitute.
Skin and Body Protection A fully buttoned laboratory coat. This provides a removable barrier to protect skin and personal clothing from contamination.

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[2] |

Safe Handling and Storage Protocols

Adherence to a strict handling protocol is a self-validating system of safety. Each step is designed to minimize exposure and prevent accidents.

General Handling Workflow

The following workflow illustrates the critical control points when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Verify Fume Hood Certification B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Gather All Necessary Equipment and Reagents B->C D Weigh Compound on Tared Weigh Paper C->D E Carefully Transfer Solid to Reaction Vessel D->E F Add Solvent and Initiate Reaction E->F G Seal Reaction Vessel F->G H Decontaminate Spatula and Weigh Paper with Solvent G->H I Dispose of Contaminated Items in Hazardous Waste H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling toxic solids.

Specific Handling Precautions
  • Avoid Dust Formation: This compound is a solid. Care must be taken during transfer to avoid creating airborne dust, which poses a significant inhalation hazard.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • The storage area should be accessible only to authorized personnel.

  • Keep away from incompatible materials. While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]

G cluster_routes Start Exposure Event Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Skin->Action_Skin Action_Eye Rinse thoroughly with plenty of water for at least 15 minutes. Eye->Action_Eye Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest End Consult a Physician Immediately Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End G A Small Spill Occurs B Evacuate non-essential personnel. Ensure adequate ventilation. A->B C Don appropriate PPE (respirator may be needed). B->C D Prevent dust formation. Do NOT use dry sweeping. C->D E Gently cover spill with an absorbent material (e.g., vermiculite). D->E F Carefully scoop up material into a suitable, closed container. E->F G Label container as Hazardous Waste. F->G H Clean the spill area with a suitable solvent and decontaminate all tools. G->H I Dispose of all materials according to regulations. H->I

Caption: Emergency response workflow for a small solid spill.

  • Personal Precautions: Use full personal protective equipment. Avoid breathing dust and ensure adequate ventilation. [2]* Environmental Precautions: Prevent the product from entering drains or waterways. [2]* Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal. [2]

Disposal Considerations

Waste generated from the use of this compound is considered hazardous.

  • Chemical Waste: Dispose of the compound and any contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a designated hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. [3]Do not dispose of it with household garbage or allow it to reach the sewage system. [5]

Toxicological Profile

While comprehensive toxicological data for this specific compound is not widely published, the GHS classification indicates high acute toxicity through oral, dermal, and inhalation routes. [1]No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC. [2]However, the absence of data does not mean the absence of hazard, and the compound should be handled as potentially carcinogenic or mutagenic until proven otherwise, a principle of prudent practice in drug development.

References

  • Capot Chemical. (2026). MSDS of (6-Chloro-pyrimidin-4-YL)-(2,2-dimethoxy-ethyl)-amine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Chlormethine hydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine.
  • ECHEMI. 6-chloro-Nmethylpyrimidin-4-amine SDS.
  • ChemScene. 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.
  • Echemi.
  • Revvity. (2023).
  • Sigma-Aldrich. (2025).
  • CPAChem. (2023).

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Exploratory

A Senior Application Scientist's Guide to the Commercial Landscape of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, it serves as a crucial intermediate in the synthesis of more complex molecules, particularly targeted therapeutics. Pyrimidine scaffolds are foundational to numerous FDA-approved drugs, valued for their ability to mimic biological nucleobases and engage with a wide array of enzymatic targets through hydrogen bonding and other interactions[1][2]. This guide provides an in-depth analysis of the commercial availability of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS No. 959241-43-1), offering a technical overview, a survey of suppliers, and critical insights for procurement and quality assessment essential for seamless research and development workflows.

Technical Profile and Chemical Identity

Precise identification is paramount in chemical procurement. The primary identifier for this compound is its CAS number. It is crucial to distinguish it from closely related isomers and analogs, which may have different reactivity and are unsuitable for specific synthetic pathways.

Identifier Value Source
Compound Name 6-Chloro-N-ethyl-N-methylpyrimidin-4-amineChemScene[3]
CAS Number 959241-43-1ChemScene[3]
Molecular Formula C₇H₁₀ClN₃ChemScene[3]
Molecular Weight 171.63 g/mol ChemScene[3]
SMILES CCN(C)C1=NC=NC(=C1)ClChemScene[3]
InChI Key Not explicitly available in search results

Field Insight: The pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted anticancer agents[4][5]. The specific substitution pattern of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine—with a chlorine atom at the 6-position—provides a reactive site for nucleophilic substitution, a common strategy for elaborating the core structure during the synthesis of drug candidates.

Commercial Availability and Supplier Landscape

The availability of this intermediate ranges from research-grade quantities (grams) to potential custom synthesis for bulk quantities. The following table summarizes offerings from a supplier identified through public data. Researchers should always request a formal quote and Certificate of Analysis (CoA) before purchase.

Supplier Product Code CAS Number Purity Available Quantities Notes
ChemScene CS-0329997959241-43-1>95%5g, 10g (Inquiry)Offers custom synthesis and commercial production services.[3]

Note on Isomers and Related Compounds: During searches, several related pyrimidine derivatives may appear. It is critical to verify the CAS number to ensure the correct regioisomer is procured. Examples of similar compounds include:

  • 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine: CAS 77200-07-8[6]

  • 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine: CAS 89728-42-7[7]

  • 6-Chloro-N-methylpyrimidin-4-amine: CAS 65766-32-7[8][9]

Procurement Workflow: A Protocol for R&D

Sourcing a chemical intermediate is not merely a transaction but the first step in ensuring experimental reproducibility and success. The following workflow outlines a self-validating system for procuring 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

G Diagram 1: Supplier Qualification & Procurement Workflow start Start: Project Need Identified search 1. Supplier Search (Use CAS 959241-43-1) start->search identify 2. Identify Potential Suppliers (e.g., ChemScene) search->identify request 3. Request Quote & Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) identify->request evaluate 4. Technical Evaluation - Purity (>95%, HPLC/NMR) - Match specifications to synthetic needs - Review impurity profile request->evaluate select 5. Select Supplier & Negotiate (Lead time, cost, batch consistency) evaluate->select purchase 6. Issue Purchase Order select->purchase qc 7. Incoming Quality Control (Verify structure & purity in-house) purchase->qc release 8. Release to R&D qc->release Pass fail Quarantine & Return qc->fail Fail

Caption: A workflow for sourcing and qualifying chemical intermediates.

Quality, Safety, and Handling Considerations

Purity and Analytical Validation

For drug development, the purity of starting materials is non-negotiable. An impurity in an early-stage intermediate can be carried through multiple synthetic steps, complicating purification and potentially introducing unforeseen toxicological liabilities in the final compound.

  • Minimum Purity: For research and early discovery, a purity of >95% is often acceptable[3]. For later-stage development (lead optimization, preclinical), >98% or even >99% is typically required.

  • Analytical Methods: Reputable suppliers should provide a CoA detailing the purity as determined by High-Performance Liquid Chromatography (HPLC) and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS). Several suppliers of related compounds, like BLD Pharm, explicitly mention providing such documentation[6][9][10].

Safety and Hazard Information

Based on the data provided for CAS 959241-43-1, this compound is classified as a hazardous material. Researchers must consult the Safety Data Sheet (SDS) before handling and adhere to all institutional safety protocols.

GHS Hazard Information Details for CAS 959241-43-1 Source
Pictogram GHS06 (Skull and Crossbones)ChemScene[3]
Signal Word DangerChemScene[3]
Hazard Class 6.1 (Toxic)ChemScene[3]
UN Number 2811ChemScene[3]
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)ChemScene[3]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P403+P233, P405, P501ChemScene[3]

Handling Protocol:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Store in a cool, dry, well-ventilated area, sealed in its original container as recommended (2-8°C)[3].

  • Have an appropriate spill kit and emergency plan in place.

The Role in Modern Drug Discovery

The strategic importance of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is best understood in the context of its parent structure, pyrimidine. The pyrimidine ring is a cornerstone of modern therapeutics due to its versatile chemical handles and biological relevance[1][11].

G Diagram 2: Role in the Therapeutic Development Pipeline compound 6-Chloro-N-ethyl- N-methylpyrimidin-4-amine (CAS 959241-43-1) intermediate Key Synthetic Intermediate (Building Block) compound->intermediate Is a scaffold Core Pyrimidine Scaffold intermediate->scaffold Provides targets Target Classes (e.g., Protein Kinases, Enzymes) scaffold->targets Interacts with disease Therapeutic Areas (e.g., Oncology, Inflammatory Diseases) targets->disease Associated with

Caption: The logical flow from a chemical intermediate to therapeutic applications.

This compound provides a robust starting point for generating libraries of novel molecules for high-throughput screening. The chlorine at position 6 is a versatile handle for introducing diversity via reactions like Suzuki or Buchwald-Hartwig couplings, allowing chemists to rapidly explore the structure-activity relationship (SAR) of their synthesized compounds and optimize for potency and selectivity against their biological target[5].

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects , National Institutes of Health (NIH), [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact , GSC Advanced Research and Reviews, [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics , ACS Omega, [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents , National Institutes of Health (NIH), [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact , GSC Advanced Research and Reviews, [Link]

  • Chloro Alkyl Amines Manufacturers & Exporters , Shree Ganesh Chemicals, [Link]

  • Hexanamide, 6-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties , Cheméo, [Link]

  • 6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine , PubChem, [Link]

  • CAS 95–53–4 O Toluidine Reagent Aromatic Odor With 99% Purity , intermediatespharma.com, [Link]

  • o-Toluidine, Reagent, 200L, CAS# 95-53-4 , Lab Procurement Services, [Link]

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Foundational

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition - A Technical Guide to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Pyrimidine Core in Oncology The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrimidine Core in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, both natural and synthetic.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In the realm of drug discovery, pyrimidine derivatives have emerged as a "privileged scaffold," particularly in the development of kinase inhibitors for cancer therapy.[2] The ability of the pyrimidine core to mimic the purine base of ATP allows these molecules to competitively bind to the ATP-binding site of various kinases, thereby modulating their activity and disrupting oncogenic signaling pathways.[3] This guide provides an in-depth review of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its analogs, focusing on their synthesis, structure-activity relationships, and their role as kinase inhibitors.

Synthetic Strategies for 4-Amino-6-chloropyrimidine Derivatives: Building the Core

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its analogs typically commences with a pre-functionalized pyrimidine ring. A common and versatile starting material is 2,4,6-trichloropyrimidine, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions can be exploited to introduce diverse functionalities.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A robust method for the synthesis of N-substituted 4-amino-6-chloropyrimidines involves the reaction of a dichloropyrimidine with the desired amine. The following protocol is a generalized procedure based on established methodologies for similar compounds.[4][5]

Step 1: Monosubstitution at the C4 Position

  • To a solution of 2,4,6-trichloropyrimidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add one equivalent of N-ethyl-N-methylamine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., -70°C) and gradually warming to room temperature or slightly elevated temperatures (e.g., 50°C) to control regioselectivity and minimize side reactions.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with an aqueous solution (e.g., brine) and the product is extracted with an organic solvent like ethyl acetate.[5]

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the crude product, 6-chloro-N-ethyl-N-methylpyrimidin-4-amine.

  • Purification is typically achieved by column chromatography on silica gel.

The causality behind this experimental choice lies in the higher reactivity of the chlorine atom at the C4 position of 2,4,6-trichloropyrimidine towards nucleophilic attack compared to the C2 and C6 positions. This regioselectivity is attributed to the electronic effects of the two nitrogen atoms in the pyrimidine ring.

G 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine ReactionVessel Reaction (THF, TEA) 2,4,6-Trichloropyrimidine->ReactionVessel N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->ReactionVessel Quenching Aqueous Workup & Extraction ReactionVessel->Quenching Crude Product Purification Column Chromatography Quenching->Purification FinalProduct 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Purification->FinalProduct

Figure 1: General synthetic workflow for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 4-amino-6-chloropyrimidine scaffold have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora Kinases.[4][6][7] The chlorine atom at the C6 position serves as a crucial handle for further chemical modifications, allowing for the exploration of the chemical space and the optimization of biological activity.

The N,N-disubstituted amine at the C4 position plays a critical role in the molecule's interaction with the kinase active site. The nature of the alkyl groups can significantly influence potency and selectivity.

Analog Substitution at C4 Target Kinase IC50 (nM) Reference
Analog 1 -NH-(3-chloro-4-fluorophenyl)Aurora A52.2[4]
Analog 2 -NH-(2,3-difluoro-4-chlorophenyl)Aurora A64.9[4]
Analog 3 Pyrrolidin-3-ylAurora A<200[4]
Analog 4 -NH-(pyrazolo[3,4-d]pyridazinone)FGFR120.4[6]
Analog 5 -NH-(pyrazolo[3,4-d]pyridazinone)FGFR27.2[6]

Key SAR Insights:

  • Substitution at the C4 Amino Group: The introduction of various substituted aryl and heteroaryl groups at the C4 amino position has been a fruitful strategy in developing potent kinase inhibitors. The specific substitutions on these rings can fine-tune the inhibitory activity and selectivity. For instance, the presence of halogen atoms on a phenyl ring attached to the C4 amine can significantly impact the IC50 values against Aurora A kinase.[4]

  • The Role of the C6-Chloro Group: While the chlorine atom at the C6 position is often used as a synthetic handle, its presence can also contribute to the overall activity of the molecule. In many cases, this position is further functionalized to enhance potency and target engagement.

  • N-Alkyl Groups: The ethyl and methyl groups in the core molecule, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, are relatively small and lipophilic. Variations in the size and nature of these alkyl groups can influence the compound's solubility, cell permeability, and interaction with the hydrophobic regions of the kinase ATP-binding pocket.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

The anticancer activity of many pyrimidine-based kinase inhibitors stems from their ability to interfere with critical signaling pathways that drive tumor growth, proliferation, and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways culminate in the activation of transcription factors that promote cell cycle progression, cell growth, and inhibit apoptosis. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation.[8]

Pyrimidine-based inhibitors, by competitively binding to the ATP-binding site of the EGFR kinase domain, prevent the autophosphorylation of the receptor and the subsequent activation of these downstream signaling cascades.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Chloro-N-ethyl-N- methylpyrimidin-4-amine and Analogs Inhibitor->EGFR Inhibits ATP Binding

Figure 2: Simplified EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its analogs against a specific kinase, a robust and reproducible in vitro assay is essential. The following is a representative protocol for an in vitro kinase inhibition assay.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant purified target kinase (e.g., EGFR, Aurora A)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader (for luminescence detection)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer.

    • Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%).

    • Recombinant kinase.

    • Kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using a detection reagent such as the ADP-Glo™ assay. This is a luminescent assay where the signal is inversely correlated with kinase activity.

  • Data Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds SetupReaction Set up Kinase Reaction in 384-well Plate PrepCompounds->SetupReaction AddComponents Add Buffer, Compound, Kinase, and Substrate SetupReaction->AddComponents Initiate Initiate Reaction with ATP AddComponents->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Detect Stop Reaction and Add Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis and IC50 Determination Read->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 6-chloro-4-aminopyrimidine scaffold continues to be a highly valuable starting point for the design and synthesis of novel kinase inhibitors with therapeutic potential in oncology. The inherent versatility of this core structure, particularly the reactivity of the C6-chloro substituent, allows for extensive chemical exploration and the fine-tuning of pharmacological properties. Structure-activity relationship studies have demonstrated that modifications at the C4-amino position are critical for achieving high potency and selectivity.

Future research in this area will likely focus on the development of next-generation inhibitors that can overcome acquired resistance to existing therapies. This may involve the design of covalent inhibitors that form an irreversible bond with the target kinase or the development of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket. Furthermore, the exploration of novel analogs of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine with improved pharmacokinetic profiles, such as enhanced oral bioavailability and metabolic stability, will be crucial for their successful translation into clinical candidates. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and more effective pyrimidine-based anticancer agents.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]

  • Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. ResearchGate. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

  • Enhanced anticancer activity of N,N-bis(5-ethyl-2-hydroxybenzyl)methylamine (EMD) hydrophobic drug encapsulated in β-cyclodextrin nanosponges. ResearchGate. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

  • Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. PubMed. [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. [Link]

  • Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. Lietuvos mokslų akademijos Leidybos skyrius. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its Derivatives

Introduction Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Among these, 6-Chloro-N-ethyl-N-methylpyrimidin-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Among these, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its derivatives are valuable intermediates in the synthesis of a wide range of therapeutic agents. Their utility stems from the reactive chlorine atom at the 6-position, which can be further functionalized, and the tertiary amine at the 4-position, which can influence the molecule's physicochemical properties and biological interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important scaffold, detailing a robust protocol, the underlying chemical principles, and key experimental considerations.

The primary synthetic route to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems like pyrimidines. The presence of two electronegative nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine substituents, renders the carbon atoms at the 4- and 6-positions highly electrophilic and susceptible to nucleophilic attack.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 4,6-dichloropyrimidine and N-ethyl-N-methylamine proceeds via a classical SNAr mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethyl-N-methylamine attacks the electron-deficient C4 position of the 4,6-dichloropyrimidine ring. This step is generally the rate-determining step. The attack at the C4 position is favored over the C2 position due to the greater electron deficiency at C4/C6 in dichloropyrimidines.

  • Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms, which stabilizes the intermediate.

  • Chloride Elimination and Aromatization: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion from the C4 position, yielding the final product, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

The regioselectivity of this reaction, favoring substitution at the C4 position, is a critical aspect of this synthesis.

Caption: SNAr mechanism for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Experimental Protocol

This protocol details the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 4,6-dichloropyrimidine and N-ethyl-N-methylamine.

Materials and Equipment
Material/EquipmentGrade/Specification
4,6-Dichloropyrimidine>98% purity
N-Ethyl-N-methylamine>98% purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm water
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flaskAppropriate size with a reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

    • Finally, add N-ethyl-N-methylamine (1.1-1.2 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 140 °C with vigorous stirring[1].

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Characterization Data for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
PropertyValue
Molecular FormulaC₇H₁₀ClN₃[2]
Molecular Weight171.63 g/mol [2]
AppearanceOff-white to pale yellow solid or oil
Purity (by HPLC/NMR)>95%
StorageSealed in a dry environment at 2-8°C[2]

Synthesis of Derivatives

The 6-chloro position of the synthesized 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a versatile handle for further functionalization. This allows for the creation of a library of derivatives with diverse biological activities. Common derivatization reactions include:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines to synthesize 4,6-diaminopyrimidine derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Nucleophilic Substitution: Further SNAr reactions with other nucleophiles such as alkoxides or thiolates.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure all reagents are anhydrous.
Inefficient extractionIncrease the number of extractions or use a different extraction solvent.
Formation of Di-substituted Product Excess of N-ethyl-N-methylamine or prolonged reaction timeUse a slight excess of the amine (1.1-1.2 eq). Monitor the reaction closely by TLC and stop it once the mono-substituted product is maximized.
Difficult Purification Close Rf values of product and impuritiesOptimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.

Conclusion

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine via nucleophilic aromatic substitution is a reliable and efficient method for producing this valuable building block. The protocol provided, based on established literature for analogous reactions, offers a solid starting point for its preparation in a laboratory setting. By understanding the underlying mechanism and key reaction parameters, researchers can successfully synthesize and further derivatize this versatile scaffold for applications in drug discovery and development.

References

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Institutes of Health. [Link]

Sources

Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Introduction: The Strategic Importance of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] Pyrimidine derivatives, in particular, are of immense interest in medicinal chemistry due to their presence in numerous bioactive compounds.[5][6]

However, the coupling of electron-rich, nitrogen-containing heteroaryl chlorides presents a distinct set of challenges. These substrates are often less reactive than their bromide or iodide counterparts, and the lone pairs on the heterocyclic nitrogen atoms can potentially coordinate with and deactivate the palladium catalyst.[7][8]

This application note provides a comprehensive, field-proven protocol for the successful Buchwald-Hartwig amination of a challenging substrate, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, with a generic secondary amine (e.g., morpholine) as the coupling partner. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide troubleshooting guidance to ensure reproducible success.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a specialized phosphine ligand, and a strong base. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][9]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord HNR₂' pd_amido [Ar-Pd(II)(HNR₂')L₂]⁺Cl⁻ amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_neutral Ar-Pd(II)(NR₂')L₂ deprotonation->pd_amido_neutral - Base-H⁺Cl⁻ red_elim Reductive Elimination pd_amido_neutral->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂' (Product) red_elim->product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: The oxidative addition of a C-Cl bond to a Pd(0) center is often the rate-limiting step.[7] Simple palladium sources like Pd(OAc)₂ can be unreliable. We recommend using a modern, air-stable precatalyst such as (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (G3-XPhos) . These precatalysts efficiently and cleanly generate the active monoligated Pd(0) species in situ, which is crucial for activating unreactive chlorides.[7]

  • Ligand Selection: The choice of ligand is paramount. Standard ligands like triphenylphosphine are ineffective for this transformation. Bulky, electron-rich biarylphosphine ligands are essential as they promote both the challenging oxidative addition and the final reductive elimination step.[3][10] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for heteroaryl chlorides due to its steric bulk and electron-donating properties, which stabilize the palladium center and facilitate the key catalytic steps.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amido intermediate.[2] Sodium tert-butoxide (NaOtBu) is highly effective.[7] Its strength is sufficient to deprotonate a wide range of amines, and its bulky nature minimizes potential side reactions. It is critical that the base is anhydrous and of high purity, as trace moisture can lead to hydrodehalogenation of the starting material.[7]

  • Solvent: A non-polar, aprotic solvent is ideal. Toluene or 1,4-dioxane are common choices because they effectively solubilize the catalyst system and reagents without interfering with the reaction.[1] It is imperative to use a dry, degassed solvent to prevent the deactivation of the Pd(0) catalyst by oxygen and water.[7]

Detailed Experimental Protocol

This protocol describes the coupling of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine with morpholine on a 1.0 mmol scale.

3.1. Materials and Reagents

ReagentCAS NumberSupplierPurityNotes
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine1422511-71-9Commercial Source>97%Substrate
Morpholine110-91-8Commercial Source>99%Anhydrous, coupling partner
G3-XPhos Palladacycle1445085-87-9Commercial Source>98%Palladium Precatalyst
Sodium tert-butoxide (NaOtBu)865-48-5Commercial Source>98%Anhydrous, stored in a glovebox
Toluene108-88-3Commercial SourceAnhydrousDegassed prior to use
Diethyl ether60-29-7Commercial SourceACS GradeFor work-up
Saturated aq. NaCl (Brine)N/ALab PreparedN/AFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Commercial SourceN/ADrying agent
Silica Gel7631-86-9Commercial Source230-400 meshFor chromatography

3.2. Quantitative Data for Reaction Setup

ComponentM.W. ( g/mol )Amount (mg)mmolesEquivalents
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine171.631721.01.0
Morpholine87.121051.21.2
G3-XPhos Palladacycle864.5517.30.020.02 (2 mol%)
Sodium tert-butoxide96.101351.41.4
Anhydrous TolueneN/A5.0 mLN/AN/A

3.3. Step-by-Step Methodology

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Characterization prep1 Oven-dry glassware prep2 Charge solids (Substrate, NaOtBu, G3-XPhos) into flask prep1->prep2 prep3 Establish Inert Atmosphere (3x vacuum/backfill with Argon) prep2->prep3 react1 Add degassed Toluene (5 mL) prep3->react1 react2 Add Morpholine (1.2 equiv) via syringe react1->react2 react3 Heat reaction to 100 °C with vigorous stirring react2->react3 react4 Monitor by TLC/LC-MS (Typically 4-12 h) react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Quench with water (10 mL) workup1->workup2 workup3 Extract with Ethyl Acetate (3 x 20 mL) workup2->workup3 workup4 Wash combined organic layers with brine workup3->workup4 workup5 Dry over MgSO₄, filter, and concentrate workup4->workup5 purify1 Purify crude product via column chromatography workup5->purify1 char1 Characterize pure product (¹H NMR, ¹³C NMR, HRMS) purify1->char1

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (172 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the G3-XPhos palladacycle (17.3 mg, 0.02 mmol).

    • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon three times.

  • Addition of Reagents:

    • Under a positive pressure of argon, add anhydrous, degassed toluene (5.0 mL) via syringe.

    • Add morpholine (105 mg, 1.2 mmol) via syringe.

    • Briefly degas the resulting suspension by bubbling argon through it for 5 minutes.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitoring: The reaction can be monitored by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., 50% ethyl acetate in hexanes) or LC-MS. The reaction is complete upon full consumption of the starting chloro-pyrimidine.

  • Work-up:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • The final product, N-ethyl-N-methyl-6-(morpholin-4-yl)pyrimidin-4-amine , should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture exposure.2. Impure reagents or solvent.3. Insufficient temperature.1. Ensure a strictly inert atmosphere is maintained throughout. Use fresh, properly stored precatalyst.2. Use anhydrous, high-purity reagents and degassed solvent.[7]3. Confirm oil bath temperature and ensure efficient stirring.
Hydrodehalogenation 1. Presence of water in the reaction.2. Impure NaOtBu containing NaOH/H₂O.1. Scrupulously dry all glassware, solvents, and reagents.[7]2. Use a fresh bottle of high-purity NaOtBu stored under inert gas. Using a slight excess of the amine (1.2-1.5 equiv.) can also favor the desired coupling.[7]
Complex Mixture of Products 1. Substrate or product degradation at high temperature.2. Competing side reactions.1. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.2. Consider screening other ligand/base combinations. A weaker base like K₃PO₄ or Cs₂CO₃ may be effective, but might require a more active catalyst system.[7]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, even with challenging heteroaryl chloride substrates. By carefully selecting a modern palladium precatalyst, a bulky and electron-rich biarylphosphine ligand, and a strong anhydrous base, the amination of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine can be achieved in high yield. This protocol emphasizes the causal relationships between reaction components and outcomes, providing a robust and reproducible method for researchers in synthetic and medicinal chemistry. Adherence to inert atmosphere techniques and the use of high-purity reagents are critical for success.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry Lectures. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Fairlamb, I. J. S., et al. (2015). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 46(32). [Link]

  • Strand, D., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 11(15), 3466–3469. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Blackmond, D. G., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(21), 13490-13495. [Link]

  • Various Authors. (2007). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Lipshutz, B. H., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 16(23), 6084–6087. [Link]

  • Norrby, P.-O., et al. (2015). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 173-183. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 1(4), 1739-1744. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1415–1418. [Link]

  • Turk-i-Jahan, A., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 1109-1144. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-2725. [Link]

  • More, S., et al. (2022). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2015(30), 6598-6602. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a key intermediate in synthetic organic chemistry, particularly in the construction of complex he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a key intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications. Its pyrimidine core, activated by the electronegative nitrogen atoms and the chloro leaving group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for performing SNAr reactions with this versatile building block. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, enabling researchers to rationally design and optimize their synthetic routes.

The pyrimidine ring is an electron-deficient heterocycle, and this electron deficiency is enhanced by the presence of the chloro substituent at the 6-position.[1][2] This electronic characteristic makes the carbon atom bearing the chlorine susceptible to attack by a wide range of nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a crucial factor in determining the feasibility and rate of the reaction.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine follows a well-established addition-elimination mechanism. This pathway can be dissected into two key steps:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 6-position of the pyrimidine ring. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring and stabilized by the electronegative nitrogen atoms.[2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

The overall rate of the SNAr reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent and any added base.

Caption: Generalized SNAr mechanism on 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Experimental Protocols

The following protocols are designed to be adaptable for a range of nucleophiles. It is recommended to perform small-scale test reactions to optimize conditions for each new substrate.

Protocol 1: Reaction with Amine Nucleophiles

The substitution of the 6-chloro group with primary or secondary amines is a common and efficient transformation. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

Workflow for Amination Reactions

Amination_Workflow start Start dissolve Dissolve 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and amine nucleophile in a suitable solvent (e.g., EtOH, THF, DMF). start->dissolve add_base Add a base (e.g., Triethylamine, DIPEA, K2CO3) to scavenge the HCl byproduct. dissolve->add_base heat Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux). add_base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: dilute with water and extract with an organic solvent (e.g., EtOAc). monitor->workup Reaction Complete purify Purify the product by column chromatography, recrystallization, or distillation. workup->purify end End purify->end

Caption: Step-by-step workflow for the amination of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Detailed Steps:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a suitable solvent (e.g., ethanol, tetrahydrofuran, or N,N-dimethylformamide).

  • Addition of Base: Add a base such as triethylamine (1.5 - 2.0 eq) or an inorganic base like potassium carbonate (2.0 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. For many aliphatic amines, room temperature or gentle heating (50-80 °C) is sufficient. For less reactive aromatic amines, higher temperatures (reflux) may be necessary.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid has formed, it may be the hydrochloride salt of the base; in this case, add water to dissolve it. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanolTriethylamineReflux6-1275-90[General protocol based on related pyrimidines]
MorpholineTHFK₂CO₃604-885-95[General protocol based on related pyrimidines]
BenzylamineDMFDIPEA803-680-92[General protocol based on related pyrimidines]
Protocol 2: Reaction with Phenol Nucleophiles

The reaction with phenols or substituted phenols requires the use of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Detailed Steps:

  • Generation of Phenoxide: In a separate flask, dissolve the phenol (1.2 eq) in a suitable solvent such as DMF or DMSO. Add a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Reaction Setup: In the main reaction flask, dissolve 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq) in the same solvent.

  • Addition of Nucleophile: Slowly add the pre-formed phenoxide solution to the solution of the chloropyrimidine at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
PhenolDMFNaH10012-1860-75[General protocol based on related systems]
4-MethoxyphenolDMSOK₂CO₃1208-1670-85[General protocol based on related systems]
Protocol 3: Reaction with Thiol Nucleophiles

Thiols are generally more nucleophilic than their corresponding alcohols and can react under milder conditions. The formation of the thiolate anion with a base significantly enhances reactivity.

Detailed Steps:

  • Reaction Setup: Dissolve 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq) and the thiol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Thiols are generally reactive, and the reaction often proceeds to completion within a few hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the product by column chromatography.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolDMFK₂CO₃25-502-485-95[General protocol based on related systems]
Benzyl mercaptanAcetonitrileNaOH403-680-90[General protocol based on related systems]

Trustworthiness and Self-Validation

The protocols provided are based on established principles of SNAr reactions on electron-deficient heterocycles. To ensure the trustworthiness and success of these reactions, consider the following:

  • Purity of Starting Materials: Ensure that the 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, nucleophiles, and solvents are of high purity and anhydrous where necessary, especially when using strong bases like NaH.

  • Inert Atmosphere: For reactions sensitive to air or moisture, particularly those involving strong bases or palladium catalysts (for more complex couplings), it is advisable to conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to check for the formation of byproducts. This allows for adjustments to the reaction conditions if necessary.

  • Characterization: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

By adhering to these principles and protocols, researchers can confidently and efficiently utilize 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine as a versatile building block for the synthesis of a diverse range of substituted pyrimidine derivatives.

References

  • Shi, W., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]

  • Garzón-Ruiz, A., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over That of Chlorine in Nitro-Activated Pyrimidines. ChemRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135583758, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. [Link]

  • Gogoi, P., et al. (2017). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 19(21), 5844–5847. [Link]

  • Lindsley, C. W., et al. (2016). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645–3649. [Link]

  • Edis, Z., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Google Patents. (2002).
  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]

  • McMurry, J. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Shcherbakov, S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1933. [Link]

Sources

Application

Experimental procedure for scaling up the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Application Note: A Scalable and Robust Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Introduction Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Scalable and Robust Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence is due to their ability to mimic the structures of purines and pyrimidines found in nucleic acids, allowing them to interact with a wide array of biological targets.[4] Among the vast library of pyrimidine-based compounds, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine serves as a critical intermediate in the synthesis of various biologically active molecules. This application note provides a detailed, scalable, and robust experimental procedure for the synthesis of this key building block, intended for researchers, scientists, and professionals in the field of drug development. The protocol emphasizes safety, efficiency, and considerations for scaling up the production.

Reaction Scheme and Mechanism

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely used method involves the reaction of a di-substituted pyrimidine with an amine.[5][6] In this specific protocol, 4,6-dichloropyrimidine is treated with N-ethylmethylamine in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.[7][8] The reaction proceeds selectively at the more reactive C4 position of the pyrimidine ring.

Reaction:

4,6-Dichloropyrimidine + N-Ethylmethylamine --(Triethylamine, Anhydrous THF)--> 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Recommended Purity
4,6-Dichloropyrimidine1193-21-1148.99>98%
N-Ethylmethylamine624-78-259.11>99%
Triethylamine121-44-8101.19>99.5%
Anhydrous Tetrahydrofuran (THF)109-99-972.11<50 ppm H₂O
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Saturated Sodium Chloride (Brine)7647-14-558.44N/A
Anhydrous Sodium Sulfate7757-82-6142.04ACS Grade
Silica Gel7631-86-960.08230-400 mesh
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Thermometer/temperature probe

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration and collection

  • Flash chromatography system

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 100 g scale of 4,6-Dichloropyrimidine.

Reaction Setup
  • A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a 500 mL dropping funnel.

  • The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

Reagent Preparation and Reaction
  • In the reaction flask, 4,6-dichloropyrimidine (100 g, 0.67 mol) is dissolved in anhydrous THF (1 L).

  • The solution is cooled to 0-5 °C using an ice-water bath.

  • In a separate flask, N-ethylmethylamine (43.6 g, 0.74 mol, 1.1 eq) and triethylamine (81.6 g, 0.81 mol, 1.2 eq) are dissolved in anhydrous THF (250 mL). This amine solution is then transferred to the dropping funnel.

  • The amine solution is added dropwise to the stirred solution of 4,6-dichloropyrimidine over 1.5-2 hours, maintaining the internal temperature below 10 °C. The slow addition is critical to control the exothermic nature of the reaction and to minimize the formation of the di-substituted by-product.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred overnight (12-16 hours).

Reaction Monitoring
  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4,6-dichloropyrimidine spot indicates the completion of the reaction.

Work-up and Extraction
  • The reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the solid is washed with a small amount of THF.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • The residue is redissolved in ethyl acetate (1 L) and transferred to a 2 L separatory funnel.

  • The organic layer is washed sequentially with water (2 x 500 mL) and brine (1 x 500 mL).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

Purification
  • The crude product is purified by flash column chromatography on silica gel.[7]

  • A gradient elution is performed, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

  • Fractions containing the desired product (as determined by TLC) are combined and concentrated under reduced pressure to yield 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine as a pure compound. For solid products, recrystallization from a suitable solvent like methanol can also be an effective purification method.[7]

Process Optimization and Scale-Up Considerations

  • Temperature Control: Maintaining a low temperature during the addition of the amine is crucial for selectivity and to prevent runaway reactions on a larger scale.

  • Stoichiometry: A slight excess of the amine and triethylamine ensures the complete consumption of the starting dichloropyrimidine.

  • Solvent Choice: While THF is an excellent choice, other aprotic solvents like acetonitrile or dimethylformamide (DMF) can also be used. Solvent selection for scale-up should also consider factors like cost, ease of removal, and safety.[4]

  • Purification Strategy: For multi-kilogram scale synthesis, flash chromatography can be resource-intensive. Developing a robust crystallization or distillation procedure for purification is highly recommended to improve throughput and reduce solvent waste.

Safety Precautions

  • 4,6-Dichloropyrimidine: This compound is corrosive and toxic. It can cause severe skin burns and eye damage.[9][10] Handle with extreme care in a well-ventilated fume hood.[11]

  • N-Ethylmethylamine and Triethylamine: These are flammable and corrosive liquids. Avoid inhalation and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Presentation

Typical Reaction Parameters and Yield

ParameterValue
Starting Material100 g (4,6-Dichloropyrimidine)
Typical Yield95-110 g
Yield Percentage83-96%
Purity (by NMR/GC)>98%
Physical AppearanceOff-white to light yellow solid/oil

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 4,6-Dichloropyrimidine - N-Ethylmethylamine - Triethylamine setup Assemble and Flame-Dry Glassware under N2 reagents->setup dissolve Dissolve 4,6-Dichloropyrimidine in Anhydrous THF setup->dissolve cool Cool to 0-5 °C dissolve->cool add_amine Add Amine/Base Solution Dropwise (< 10 °C) cool->add_amine stir Stir at Room Temperature Overnight add_amine->stir filter_salt Filter Triethylamine HCl Salt stir->filter_salt concentrate Concentrate Filtrate filter_salt->concentrate extract Liquid-Liquid Extraction (EtOAc/Water/Brine) concentrate->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: Scalable synthesis workflow for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

References

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PubChem.
  • ChemScene. (n.d.). 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. Retrieved from a search that provided the CAS number and basic properties of the target compound.
  • Thieme Connect. (n.d.). Product Class 12: Pyrimidines. Retrieved from a search that highlighted the biological importance of pyrimidines.
  • Carl Roth. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
  • National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives.
  • Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dichloropyrimidine.
  • BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Retrieved from a search that detailed nucleophilic substitution reactions on chloropyrimidines.
  • AiFChem. (n.d.). 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from a search that outlined various methods for pyrimidine synthesis.
  • ECHEMI. (2019). 4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets.
  • ChemSynthesis. (n.d.). 6-chloro-5-ethyl-2-methyl-4-pyrimidinamine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Retrieved from a search that provided examples of multi-step organic syntheses.
  • Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
  • ResearchGate. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from a search that provided examples of multi-step syntheses.
  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from a search that discussed chemoselective reactions of dichloropyrimidines.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.).
  • ResearchGate. (n.d.). Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine.
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from a search that provided a procedure using triethylamine as a base.
  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine.
  • PubChemLite. (n.d.). 6-chloro-2-ethylpyrimidin-4-amine.
  • AA Blocks. (n.d.). 4-chloro-N-ethyl-6-methyl-N-(propan-2-yl)pyrimidin-2-amine.

Sources

Method

Application Note: A Robust LC-MS Method for In-Process Monitoring of Reactions Involving 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Introduction & Rationale 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a key substituted pyrimidine intermediate in the synthesis of various high-value pharmaceutical compounds. The efficiency of subsequent synthetic ste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a key substituted pyrimidine intermediate in the synthesis of various high-value pharmaceutical compounds. The efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API) are critically dependent on the complete consumption of this chlorinated precursor. In-process control (IPC) of chemical reactions is therefore essential to ensure reaction completion, identify potential side-product formation, and optimize process parameters.

This application note details a rapid, selective, and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative monitoring of reactions involving 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry provides a powerful analytical tool, offering both the separation capabilities of chromatography and the high sensitivity and specificity of mass detection.[1] This method is designed for direct injection of diluted reaction mixtures, providing near real-time data to guide synthetic chemistry decisions.

The core of this method relies on Reversed-Phase Chromatography (RPC), which separates compounds based on their hydrophobicity.[2] A non-polar stationary phase is used in conjunction with a polar mobile phase.[2][3] By using a C18 column, we can effectively retain the moderately polar 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and separate it from starting materials, reagents, and potential products, which will differ in polarity. Detection is achieved using Electrospray Ionization (ESI) in positive ion mode, a soft ionization technique ideal for polar, nitrogen-containing compounds, followed by mass analysis.[4][5]

Analyte Information & Physicochemical Properties

  • Compound Name: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

  • CAS Number: 959241-43-1[6]

  • Molecular Formula: C₇H₁₀ClN₃[6]

  • Molecular Weight: 171.63 g/mol [6]

  • Calculated m/z [M+H]⁺: 172.06 (for ³⁵Cl isotope), 174.06 (for ³⁷Cl isotope)

The presence of basic nitrogen atoms on the pyrimidine ring and the tertiary amine substituent makes this molecule readily protonated, making it an excellent candidate for positive mode ESI-MS. The distinct isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides an additional layer of confirmation for peak identification.

Experimental Workflow & Protocol

The overall process, from sampling the reaction to obtaining analytical results, follows a streamlined workflow designed for speed and accuracy in a research or process development environment.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A 1. Reaction Vessel Sampling B 2. Quenching & Dilution (e.g., with Acetonitrile) A->B C 3. Filtration (0.22 µm PTFE) B->C D 4. Transfer to LC Vial C->D E 5. LC-MS Injection & Analysis D->E F 6. Data Acquisition (Chromatogram & Spectra) E->F G 7. Peak Integration & Analysis (Extracted Ion Chromatogram) F->G H 8. Determine % Conversion G->H

Caption: Workflow for LC-MS Reaction Monitoring.

Materials and Reagents
  • Solvents: Acetonitrile (ACN, HPLC Grade or higher), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade, >99%).

  • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for fast, high-resolution separations.[7]

  • Sample Vials: 2 mL glass vials with PTFE septa.

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification.

Instrumentation & Parameters

This method is suitable for any modern HPLC or UHPLC system coupled to a single quadrupole or more advanced mass spectrometer.[8]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmProvides excellent retention for moderately polar compounds and fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for better peak shape and ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and pressure.[7]
Injection Volume 1 - 5 µLMinimizes column overload and peak distortion.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 1.5 min.A fast gradient ensures elution of a wide range of potential products and byproducts.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe target analyte contains basic nitrogen atoms, which are readily protonated.[4][9]
Scan Mode Full Scan or Selected Ion Monitoring (SIM)Full scan (m/z 100-500) is useful for identifying unknowns. SIM is more sensitive for targeted analysis.
Target m/z (for SIM) 172.1 and 174.1Monitors the protonated molecular ions of the analyte, including both major chlorine isotopes.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for stable ion generation.
Gas Temp. 300 - 350 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 - 12 L/minAssists in desolvation and prevents solvent clusters from entering the MS.
Step-by-Step Protocol
  • System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: a. Carefully withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known, large volume of a suitable solvent (e.g., 1.0 mL of acetonitrile). This stops the reaction and prepares the sample for analysis. A 100-fold dilution is a good starting point. c. Vortex the diluted sample thoroughly. d. If the sample contains solid particles, filter it through a 0.22 µm PTFE syringe filter into a clean LC vial.

  • Analysis: a. Place the vial in the autosampler. b. Inject the sample onto the LC-MS system running the method described in Tables 1 and 2. c. Acquire data for the duration of the gradient program.

Data Analysis and Interpretation

The primary goal is to monitor the disappearance of the starting material, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

  • Peak Identification: The reactant peak should appear at a specific retention time. Confirm its identity by examining the mass spectrum associated with that chromatographic peak. The spectrum must show a base peak at m/z 172.1 and a significant ion at m/z 174.1, with a relative abundance of approximately 33% of the base peak.

  • Quantitative Analysis: The most straightforward way to monitor the reaction is by tracking the peak area of the reactant over time.

    • Use the instrument's software to perform an Extracted Ion Chromatogram (XIC) for m/z 172.1.[10] This technique selectively plots the intensity of only this ion over time, providing a highly specific and clean chromatogram.

    • Integrate the area of the peak corresponding to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in the XIC.

    • Compare the peak area at different time points (t₀, t₁, t₂, etc.). The reaction is considered complete when the peak area falls below a pre-defined threshold or becomes undetectable.

G cluster_Data cluster_Analysis TotalIonChromatogram Total Ion Chromatogram (TIC) (All Ions) ExtractedIonChromatogram Extracted Ion Chromatogram (XIC) (m/z = 172.1) TotalIonChromatogram->ExtractedIonChromatogram Data Extraction MassSpectrum Mass Spectrum (At Reactant Retention Time) ExtractedIonChromatogram->MassSpectrum Peak Confirmation PeakIntegration Integrate Peak Area in XIC MassSpectrum->PeakIntegration Confirmed Identity ReactionProgress Plot Area vs. Time PeakIntegration->ReactionProgress

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of the Ethylamino Group on 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of the secondary ethylamino group on 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This pyrimidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of the secondary ethylamino group on 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This pyrimidine scaffold is a valuable starting material in medicinal chemistry and materials science.[1][2] The strategic modification of the exocyclic amino group allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This document outlines field-proven methodologies for N-acylation and N-sulfonylation, explaining the chemical principles behind reagent selection and reaction optimization. It is intended for researchers, scientists, and professionals in drug development seeking to generate diverse libraries of novel pyrimidine derivatives.

Introduction and Chemical Principles

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a bifunctional molecule featuring two primary sites for chemical modification: the nucleophilic secondary amine (the N-ethyl-N-methylamino group) and the electrophilic C6-chloro position. The focus of this guide is the selective derivatization of the secondary amine, which acts as a potent nucleophile.

1.1. Reactivity and Selectivity

The nitrogen atom of the N-ethyl-N-methylamino group possesses a lone pair of electrons, making it readily reactive with a variety of electrophiles. However, the chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly under harsh conditions or with potent nucleophiles.[3] The protocols detailed herein are optimized to favor reaction at the exocyclic nitrogen by using mild conditions and specific reagents that react preferentially with the amine.

Key strategic considerations include:

  • N-Acylation: The introduction of an acyl group (R-C=O) via reaction with an acyl halide or anhydride. This transformation typically forms a stable amide bond and is a cornerstone of medicinal chemistry for modifying polarity, hydrogen bonding potential, and metabolic stability.

  • N-Sulfonylation: The reaction with a sulfonyl chloride (R-SO2Cl) to form a sulfonamide. Sulfonamides are crucial functional groups in a wide array of therapeutic agents.[1]

  • Reaction Control: The use of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) is critical. It serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Derivatization Protocols

2.1. General Laboratory and Safety Precautions

Working with chlorinated pyrimidines and acylating/sulfonylating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[4][5][6]

  • Handling: 4-Aminopyrimidine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[7] Avoid generating dusts and breathing vapors.[6][7]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[4]

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the straightforward acylation of the secondary amine using acetyl chloride to yield N-(6-chloro-4-(ethyl(methyl)amino)pyrimidin-5-yl)-N-methylacetamide.

Principle: The nucleophilic nitrogen of the ethylamino group attacks the electrophilic carbonyl carbon of acetyl chloride. A tertiary amine base is used to scavenge the HCl byproduct.

Materials and Reagents

Reagent/MaterialFormulaM.W.Purpose
6-Chloro-N-ethyl-N-methylpyrimidin-4-amineC₇H₁₀ClN₃171.63Starting Material
Acetyl ChlorideCH₃COCl78.50Acylating Agent
Triethylamine (TEA)(C₂H₅)₃N101.19HCl Scavenger/Base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Aqueous Workup
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Starting Material in DCM B 2. Cool to 0 °C A->B C 3. Add TEA B->C D 4. Add Acetyl Chloride (Dropwise) C->D E 5. Stir 2-4h at RT D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO3 (aq) F->G H 8. Extract with DCM G->H I 9. Dry & Concentrate H->I J 10. Purify via Chromatography I->J G A Dissolve Starting Material and DIPEA in THF B Add p-Toluenesulfonyl Chloride (TsCl) A->B C Stir at RT (6-12h) Monitor by TLC B->C D Concentrate in vacuo C->D E Aqueous Workup (EtOAc, NH4Cl, Brine) D->E F Dry, Concentrate, and Purify E->F

Figure 2. Workflow for N-Sulfonylation Protocol.

Alternative Derivatization Strategies

While this note focuses on acylation and sulfonylation, the N-ethyl-N-methylamino group can undergo other transformations. Furthermore, the C6-chloro position is a handle for diversification, primarily through palladium-catalyzed cross-coupling reactions.

3.1. N-Alkylation

Direct N-alkylation of the secondary amine can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. T[8]his often requires careful control of stoichiometry and reaction conditions. R[9][10]eductive amination provides a more controlled alternative if the goal is to introduce more complex alkyl groups.

3.2. C6-Position Derivatization (Cross-Coupling)

The chloro-substituent at the C6 position is an excellent handle for C-C or C-N bond formation using palladium catalysis.

[11]* Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids can introduce diverse aromatic systems at the C6 position. T[11][12][13][14]his reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system like dioxane/water. *[13][14][15] Buchwald-Hartwig Amination: This reaction allows for the introduction of a new C-N bond by coupling the C6-chloro position with a primary or secondary amine, offering another vector for library expansion.

These cross-coupling reactions are generally performed after derivatization of the exocyclic amine, as the unprotected amine can sometimes interfere with the catalytic cycle.

Characterization of Derivatives

Confirmation of successful derivatization is typically achieved through a combination of spectroscopic techniques.

[16]Expected Analytical Data for N-Acylated Product

TechniqueObservationRationale
Mass Spectrometry (MS) [M+H]⁺ peak corresponding to the molecular weight of the product.Confirms the addition of the acyl group (mass increase of 42.04 Da for acetyl).
¹H NMR Appearance of a new singlet around δ 2.1-2.3 ppm (for the acetyl CH₃). Shifts in the signals for the N-ethyl and N-methyl groups.Provides structural confirmation of the newly introduced group and indicates changes in the electronic environment of the existing substituents.
¹³C NMR Appearance of a new carbonyl signal (C=O) around δ 170 ppm.Confirms the presence of the amide carbonyl carbon.
FT-IR Appearance of a strong amide C=O stretch band around 1650-1680 cm⁻¹.A key diagnostic peak for successful acylation.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the selective derivatization of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. By employing controlled N-acylation and N-sulfonylation reactions, researchers can efficiently generate diverse libraries of compounds. Subsequent modification at the C6-chloro position via cross-coupling reactions further expands the accessible chemical space, enabling comprehensive SAR studies for drug discovery and materials science applications.

References

  • Thompson, L. A., & Ellman, J. A. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Organic letters, 4(6), 933–936. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Retrieved from [Link]

  • Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Retrieved from [Link]

  • El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. Retrieved from [Link]

  • Kumar, P., et al. (2002). A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 21(10), 677-686. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 25(4), 241-246. Retrieved from [Link]

  • Vedejs, E., & Katritzky, A. R. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. Retrieved from [Link]

  • Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • OSHA. (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from [Link]

  • Jones, C. P., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-956. Retrieved from [Link]

  • Chan, K. M., & Wong, R. C. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International, 63(1-3), 51-63. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2297-2316. Retrieved from [Link]

  • Adepu, R., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(13), 5220. Retrieved from [Link]

  • Google Patents. (n.d.). US20030022862A1 - Process for selective N-acylation of purine nucleosides.
  • Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 60. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: 4-AMINOANTIPYRINE EXTRA PURE. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of analytical toxicology, 25(4), 241-246. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Devi, D. D., et al. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(11), 150-164. Retrieved from [Link]

  • Kataoka, H., et al. (1996). Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. Journal of Chromatography A, 723(1), 107-115. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

Sources

Method

Application of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in Parallel Synthesis: A Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold and the Strategic Role of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Strategic Role of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents, including kinase inhibitors, antivirals, and antibacterial agents.[1] Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, and its synthetic tractability. Within the diverse landscape of pyrimidine-based building blocks, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine emerges as a strategically valuable starting material for the construction of compound libraries through parallel synthesis.

This technical guide provides a comprehensive overview of the application of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in parallel synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development. The methodologies described herein are designed to be robust and adaptable for high-throughput chemical synthesis, enabling the rapid generation of diverse molecular entities for biological screening.

Chemical Properties and Reactivity Profile

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine possesses a unique combination of structural features that dictate its reactivity and utility in parallel synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀ClN₃ChemScene
Molecular Weight 171.63 g/mol ChemScene
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)

The key to its utility lies in the electrophilic nature of the pyrimidine ring, further activated by the electron-withdrawing chloro substituent at the 6-position. This makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary transformation leveraged in parallel library synthesis. The N-ethyl-N-methylamino group at the 4-position serves as a fixed structural element, providing a handle for modulating the physicochemical properties of the final compounds.

Mechanistic Rationale: The SNAr Reaction in Pyrimidine Chemistry

The cornerstone of utilizing 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in parallel synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the pyrimidine ring.

sn_ar_mechanism reagents 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product 6-Substituted Product + Cl- meisenheimer->product Elimination

Figure 1: Generalized mechanism of the SNAr reaction.

The rate of this reaction is influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles react faster. Common nucleophiles in this context include amines, thiols, and alkoxides.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Base: In reactions with amine or thiol nucleophiles, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often required to deprotonate the nucleophile or scavenge the HCl generated during the reaction.

  • Temperature: The reaction rate is temperature-dependent. Microwave irradiation can be employed to accelerate the reaction, a technique highly amenable to high-throughput synthesis.

Parallel Synthesis Workflow: A Step-by-Step Guide

The following workflow outlines a general procedure for the parallel synthesis of a library of 6-substituted-N-ethyl-N-methylpyrimidin-4-amine derivatives. This workflow is designed for execution in a 96-well plate format, a common platform for parallel synthesis.

parallel_synthesis_workflow start Start: Reagent Preparation reagent_prep Prepare stock solutions of: - 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine - Diverse nucleophiles (amines, thiols, etc.) - Base (e.g., DIPEA) start->reagent_prep dispensing Dispense Reagents into 96-Well Plate reagent_prep->dispensing reaction Reaction Incubation (e.g., heated block, microwave reactor) dispensing->reaction workup Parallel Work-up (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) reaction->workup analysis Analysis (LC-MS, UPLC) workup->analysis purification Purification (if necessary) (e.g., Automated Flash Chromatography) analysis->purification final_product Final Compound Library purification->final_product

Figure 2: A typical workflow for parallel synthesis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nucleophiles used.

Protocol 1: Solution-Phase Parallel Synthesis of N-Aryl/Alkyl-6-(N-ethyl-N-methylamino)pyrimidin-4-amines

This protocol is adapted from general procedures for the synthesis of 4,6-disubstituted pyrimidines.[2][3]

Materials:

  • 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

  • A library of primary or secondary amines (e.g., anilines, benzylamines, piperazines)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for high-throughput)

Procedure (per well):

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in anhydrous DMF.

    • Prepare 0.3 M stock solutions of each amine nucleophile in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 250 µL of the 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine stock solution (0.05 mmol, 1.0 equiv).

    • Add 250 µL of the respective amine nucleophile stock solution (0.075 mmol, 1.5 equiv).

    • Add 250 µL of the DIPEA stock solution (0.15 mmol, 3.0 equiv).

  • Reaction Conditions:

    • Seal the reaction block securely with a sealing mat.

    • Heat the reaction block to 80-120 °C for 12-24 hours with shaking. The optimal temperature and time should be determined for each class of nucleophile.

    • Alternatively, for microwave-assisted synthesis, heat the sealed plate in a microwave reactor at 150 °C for 15-30 minutes.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each well with ethyl acetate (1 mL) and water (1 mL).

    • Separate the organic layer using a liquid-liquid extraction manifold.

    • Wash the organic layer with brine (1 mL).

    • Dry the organic layer over anhydrous sodium sulfate in a filter plate.

    • Evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

    • The crude product can be purified by automated parallel flash chromatography.

Data for Representative Reaction:

Reactant 1Reactant 2ProductYield (%)Purity (%) (LC-MS)
6-Chloro-N-ethyl-N-methylpyrimidin-4-amineAnilineN-ethyl-N-methyl-6-(phenylamino)pyrimidin-4-amine75-85>95
6-Chloro-N-ethyl-N-methylpyrimidin-4-aminePiperidine6-(piperidin-1-yl)-N-ethyl-N-methylpyrimidin-4-amine80-90>95
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine4-MethoxybenzylamineN-ethyl-N-methyl-6-((4-methoxybenzyl)amino)pyrimidin-4-amine70-80>95
Protocol 2: Parallel Synthesis of 6-(Aryl/Alkylthio)-N-ethyl-N-methylpyrimidin-4-amines

This protocol is based on established methods for the synthesis of thioether-substituted pyrimidines.

Materials:

  • 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

  • A library of thiols (e.g., thiophenols, alkyl thiols)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure (per well):

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in anhydrous DMF.

    • Prepare 0.22 M stock solutions of each thiol nucleophile in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 250 µL of the thiol stock solution (0.055 mmol, 1.1 equiv).

    • Add solid potassium carbonate (21 mg, 0.15 mmol, 3.0 equiv) to each well.

    • Add 250 µL of the 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine stock solution (0.05 mmol, 1.0 equiv).

  • Reaction Conditions:

    • Seal the reaction block and stir at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the reaction with less reactive thiols.

  • Work-up and Purification:

    • Follow the work-up and purification procedure outlined in Protocol 1.

Analytical and Purification Strategies for Parallel Synthesis

A critical aspect of parallel synthesis is the efficient analysis and purification of the resulting compound library.

  • High-Throughput Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for analyzing the purity and confirming the identity of compounds in a library. Modern systems can analyze a 96-well plate in a matter of hours.

  • Parallel Purification: For compounds that do not meet the desired purity threshold, automated parallel flash chromatography systems are indispensable. These systems can purify multiple samples simultaneously, significantly accelerating the workflow.

  • Solid-Phase Extraction (SPE): For certain reaction types, SPE can be a rapid and effective method for purification. For example, a cation exchange resin can be used to capture basic products, which are then eluted with a stronger base or an acidic solution.

Applications in Drug Discovery: Case Studies with Analogous Scaffolds

While specific examples of large-scale library synthesis using 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine are not abundant in the public literature, numerous studies on analogous 4,6-disubstituted pyrimidines highlight the potential of this scaffold in drug discovery.

  • Kinase Inhibitors: The 4,6-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. For example, derivatives of this class have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[2] The parallel synthesis approach described in this guide is directly applicable to the generation of libraries for structure-activity relationship (SAR) studies in such projects.

  • Dual VEGFR2/FGFR1 Inhibitors: In another example, 4,6-disubstituted pyrimidine derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1), which are key targets in angiogenesis.[2]

Conclusion and Future Perspectives

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a versatile and valuable building block for the parallel synthesis of diverse libraries of 4,6-disubstituted pyrimidines. The robust and predictable nature of the SNAr reaction at the 6-position allows for the efficient introduction of a wide range of functional groups, enabling the exploration of broad chemical space in drug discovery programs. The protocols and workflows presented in this guide provide a solid foundation for researchers to leverage this reagent in their high-throughput synthesis endeavors. As the demand for novel chemical matter continues to grow, the strategic application of such building blocks in parallel synthesis will remain a critical component of modern drug discovery.

References

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2689. [Link]

  • Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]

  • Zhang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(9), e2100115. [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 157, 1163-1177. [Link]

  • Holsworth, D. D., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4567. [Link]

Sources

Application

Application Note: Synthesis of a Diverse Compound Library from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] This application note provides a comprehensive guide for the synthesis of a diverse che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] This application note provides a comprehensive guide for the synthesis of a diverse chemical library starting from the readily available building block, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. We present detailed protocols and expert insights for three powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These methodologies enable the systematic exploration of chemical space around the pyrimidine core, facilitating the generation of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2]

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules and its ability to engage in various non-covalent interactions with biological targets.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The versatility of the pyrimidine core allows for the strategic introduction of diverse functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The starting material, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, offers a strategic advantage for library synthesis. The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling and substitution reactions. The N,N-dialkylamino group at the 4-position modulates the electronic properties of the ring, influencing the reactivity of the C6-chloro group and providing an additional point for structural diversity. This guide will explore the practical application of key synthetic transformations to generate a library of novel 4,6-disubstituted pyrimidine derivatives.

Strategic Overview for Library Synthesis

The generation of a compound library from a central scaffold like 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a highly effective strategy in modern drug discovery. This "scaffold decoration" approach allows for the systematic and rapid exploration of structure-activity relationships (SAR). The three primary reaction pathways detailed in this note are chosen for their reliability, broad substrate scope, and amenability to parallel synthesis formats.

G A Starting Material 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine B Nucleophilic Aromatic Substitution (SNAr) A->B  Diverse Nucleophiles (Amines, Thiols, Alcohols) C Suzuki-Miyaura Cross-Coupling A->C  Aryl/Heteroaryl Boronic Acids D Buchwald-Hartwig Amination A->D  Primary/Secondary Amines E Library of 4,6-Disubstituted Pyrimidines B->E C->E D->E

Figure 1: Key synthetic routes for the diversification of the 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine scaffold.

Core Synthetic Methodologies and Protocols

This section provides detailed experimental protocols for the three key reactions. The conditions provided are robust starting points and may be further optimized for specific substrates. Microwave-assisted synthesis is highlighted as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the ring nitrogens, makes the C6-chloro substituent susceptible to nucleophilic displacement. This reaction is a straightforward and atom-economical method for introducing a wide variety of functional groups.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the polar starting materials and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) is often employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the substitution reaction. Microwave irradiation can significantly reduce the required reaction time.

Detailed Protocol for SNAr with an Amine Nucleophile:

  • To a microwave vial, add 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 mmol), the desired amine nucleophile (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethylformamide (DMF, 5 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-disubstituted pyrimidine.

Nucleophile TypeRepresentative ExampleTypical ConditionsExpected Yield
Primary/Secondary Aliphatic AmineMorpholineDMF, K₂CO₃, 140 °C (MW)70-95%
Aniline4-MethoxyanilineDMA, DIPEA, 150 °C65-90%
ThiolThiophenolDMF, K₂CO₃, 100 °C75-95%

Table 1: Representative conditions for the SNAr of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, is essential. The choice of ligand, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃), is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

  • Base: An aqueous base like K₂CO₃ or K₃PO₄ is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is typically used to dissolve both the organic and inorganic reagents.[5]

G A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:

  • In a microwave vial, combine 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.[5][6] Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Boronic AcidCatalystBaseSolventTemperature (°C)Time (min)Expected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1202080-95%
3-Methoxyphenylboronic acidPd₂(dba)₃/P(t-Bu)₃KFTHF1003075-90%
2-Furylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1301570-85%

Table 2: Representative conditions for the Suzuki-Miyaura coupling of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a general and efficient method for the formation of C-N bonds. It offers a broader substrate scope and milder reaction conditions compared to traditional methods for synthesizing aryl amines.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.

Detailed Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and the desired amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

AmineCatalyst/LigandBaseSolventTemperature (°C)Expected Yield
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene11075-95%
PiperidinePd(OAc)₂ / RuPhosLHMDSDioxane10070-90%
BenzylaminePd₂(dba)₃ / XPhosNaOt-BuToluene11080-98%

Table 3: Representative conditions for the Buchwald-Hartwig amination of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Library Synthesis and Purification

For the efficient generation of a compound library, these reactions can be performed in parallel using multi-well reaction blocks.[8] Automated liquid handlers can be used for the precise dispensing of reagents.

Purification Strategy: High-throughput purification is crucial for compound libraries.[6] A common workflow involves initial purification using preparative reverse-phase HPLC, followed by purity analysis of the collected fractions by analytical LC-MS. The pure fractions are then combined, the solvent is removed, and the compounds are prepared for biological screening.

Conclusion

The synthetic routes outlined in this application note provide a robust and versatile platform for the generation of a diverse library of 4,6-disubstituted pyrimidines from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. The application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and microwave-assisted synthesis, allows for the rapid and efficient exploration of chemical space around this privileged scaffold. The resulting compound libraries are valuable assets for hit identification and lead optimization in drug discovery campaigns.

References

  • Breznik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Breznik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Albericio, F., & Dorta, R. L. (2006). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. ACS Combinatorial Science, 8(3), 214–222. [Link]

  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192. [Link]

  • Shafiee, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1215–1243. [Link]

  • Gotor-Gotor, R., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over that of Chlorine Atoms. ChemRxiv. [Link]

  • Wang, T., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(6), e2100057. [Link]

  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Universite de Batna. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(23), 9283–9303. [Link]

  • Guery, S., et al. (2007). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 63(6), 1381–1387. [Link]

  • Wallace, D. J., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(11), 1741–1744. [Link]

  • Zhang, W., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1613. [Link]

  • Van der Veken, P., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(1), 12. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027–3043. [Link]

  • Ramesh, S., et al. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 60, 483–485. [Link]

  • Le-Houx, A., et al. (2020). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 25(17), 3878. [Link]

  • Tundel, R. E., & Anderson, K. W. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(5), 1024–1027. [Link]

  • Patel, R., et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Population Therapeutics and Clinical Pharmacology, 30(19), 1030–1039. [Link]

  • Mortier, J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3635–3650. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(36). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Quintana, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(28), 11218–11231. [Link]

Sources

Method

Application Note: Leveraging 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine for Fragment-Based Drug Discovery

An Application Guide for Researchers and Drug Development Professionals Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for generating novel lead compounds, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for generating novel lead compounds, particularly for challenging biological targets where high-throughput screening (HTS) has faltered.[1] This methodology hinges on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency, serving as starting points for optimization into potent, drug-like molecules.[1][2][3] This guide provides an in-depth exploration of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine as a versatile starting fragment. We will detail its strategic advantages, present validated protocols for primary screening using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and outline pathways for its synthetic elaboration into high-affinity lead compounds.

The Strategic Value of the Pyrimidine Scaffold in FBDD

The FBDD approach is fundamentally different from HTS. Instead of screening millions of large, complex molecules, FBDD screens libraries of a few thousand small "fragments" (typically adhering to the "Rule of Three": MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors and acceptors) to identify weak but efficient binders.[1] The pyrimidine core is an exemplary scaffold for such an approach.

1.1. Pyrimidine: A Privileged Core in Medicinal Chemistry The pyrimidine ring is an aromatic heterocycle that is a fundamental component of DNA and RNA.[4] This inherent biocompatibility and its versatile chemical nature have made it a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[4][5][6] Its utility stems from:

  • Synthetic Tractability: The pyrimidine ring can be readily functionalized, allowing for systematic exploration of chemical space during lead optimization.[4]

  • Bioisosteric Replacement: It can serve as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties.[5]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating key interactions with biological targets.

1.2. Profile of a Model Fragment: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is an ideal candidate for an FBDD library. Its properties align well with the principles of fragment design, offering a balance of simplicity, solubility, and synthetic potential.

PropertyValueSource
Molecular Formula C₇H₁₀ClN₃[7]
Molecular Weight 171.63 g/mol [7]
Topological Polar Surface Area (TPSA) 29.02 Ų[7]
cLogP 1.5861[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 2[7]
SMILES CCN(C)C1=NC=NC(=C1)Cl[7]

The key feature of this fragment is the chlorine atom at the C6 position. This serves as a crucial "synthetic handle," providing a reactive site for well-established cross-coupling reactions. This allows chemists to "grow" the fragment by adding new chemical groups to explore the target's binding pocket and increase potency.[8]

The Fragment-Based Drug Discovery Workflow

An FBDD campaign is a multi-stage, iterative process that integrates biophysical screening with structural biology and synthetic chemistry. The goal is to evolve a low-affinity fragment hit into a high-potency lead candidate.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Core Fragment) Screen Primary Biophysical Screen (SPR, NMR, etc.) Lib->Screen Hits Initial Fragment Hits (μM to mM Affinity) Screen->Hits Validate Hit Validation (Orthogonal Assays, Dose-Response) Hits->Validate Structure Structural Biology (X-ray Crystallography, Cryo-EM, NMR) Validate->Structure Elaborate Structure-Guided Synthetic Elaboration (Fragment Growing/Linking) Structure->Elaborate SAR SAR Analysis (Potency, Selectivity, ADME) Elaborate->SAR SAR->Elaborate Iterative Cycles Lead Lead Candidate (nM Affinity) SAR->Lead

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Primary Screening Protocols

The detection of weak fragment binding requires highly sensitive biophysical techniques.[9] Below are detailed protocols for two gold-standard methods: Surface Plasmon Resonance (SPR) and protein-observed NMR spectroscopy.

3.1. Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it ideal for real-time monitoring of binding events.[10]

A. Materials & Reagents

  • SPR instrument (e.g., Biacore™ systems)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target protein (>95% purity)

  • Immobilization buffers: 10 mM Sodium Acetate (pH 4.0, 4.5, 5.0), Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer: HBS-EP+ (or similar, containing 0.05% P20 surfactant)

  • Fragment Stock: 100 mM 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in 100% DMSO.

  • Fragment Screening Solution: Dilute fragment stock into running buffer to a final concentration of 100-200 µM with a final DMSO concentration of 1-2%.

B. Experimental Procedure

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (20-50 µg/mL in 10 mM Sodium Acetate, optimal pH) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached.

    • Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Scientist's Note: A reference flow cell should be prepared simultaneously (activation and deactivation only, no protein) to subtract non-specific binding and bulk refractive index effects.

  • Fragment Screening:

    • Prepare fragment samples in a 96- or 384-well plate. Include multiple buffer-only (blank) injections for double referencing.

    • Inject each fragment solution over the reference and target flow cells. A typical injection uses a 60-second contact time followed by a 120-second dissociation phase at a flow rate of 30 µL/min.[11]

    • After each fragment injection, a short pulse of running buffer with a higher DMSO concentration (e.g., 5%) can be used to ensure complete removal of any remaining compound.

    • Scientist's Note: The system's response is measured in RU. A positive "hit" is a compound that gives a reproducible binding signal on the target surface that is significantly higher than the signal on the reference surface.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data.

    • Subtract the average of the blank injections (double referencing).

    • Hits are identified as compounds that produce a response above a pre-defined threshold (e.g., >3 standard deviations above the mean of the noise).

3.2. Protocol: NMR-based Screening (¹H-¹⁵N HSQC)

This protein-observed NMR experiment monitors changes in the chemical environment of the protein's backbone upon fragment binding. It is highly sensitive and provides information about the binding site location.[12]

A. Materials & Reagents

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (>95% purity, soluble and stable at >50 µM).

  • NMR Buffer: e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O.

  • Fragment Stock: 100 mM 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in d6-DMSO.

  • NMR tubes.

B. Experimental Procedure

  • Reference Spectrum Acquisition:

    • Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This is the reference "apo" state.

    • Scientist's Note: Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone. The experiment must be optimized to ensure sharp, well-dispersed peaks.

  • Fragment Screening:

    • Add a specific concentration of the fragment (e.g., 250-500 µM) to the protein sample from a concentrated stock solution.

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

    • Scientist's Note: To increase throughput, fragments are often screened in cocktails of 5-10 non-overlapping compounds. If a cocktail shows a positive result, it is then "deconvoluted" by testing each component individually.[13]

  • Data Analysis:

    • Overlay the "apo" spectrum with the "fragment-bound" spectrum.

    • A "hit" is identified by observing significant Chemical Shift Perturbations (CSPs) for specific peaks. A CSP is a change in the position (chemical shift) of a peak, indicating that the corresponding amino acid residue is in or near the fragment's binding site.

    • The magnitude of the CSP can be calculated for each residue to map the binding interface on the protein's surface.

From Hit to Lead: Synthetic Elaboration

Once 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is validated as a hit, the C6-chloro group becomes the focal point for medicinal chemistry efforts. This electrophilic site is amenable to various cross-coupling reactions, allowing for a "fragment growing" strategy to improve potency.[8][14]

Rationale: The initial fragment makes a few key, high-quality interactions with the target (the "anchor"). The goal of synthetic elaboration is to add new chemical moieties that can form additional favorable interactions with adjacent pockets on the protein surface, thereby increasing binding affinity.

Synthetic_Elaboration cluster_reactions Common Cross-Coupling Reactions cluster_products Elaborated Analogs (Higher Affinity) Core 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (Core Fragment) Suzuki Suzuki Coupling + R-B(OH)₂ [Pd Catalyst] Core->Suzuki Buchwald Buchwald-Hartwig + R-NH₂ [Pd Catalyst] Core->Buchwald Sonogashira Sonogashira Coupling + R-C≡CH [Pd/Cu Catalyst] Core->Sonogashira Prod_Suzuki Aryl/Heteroaryl Substituted Suzuki->Prod_Suzuki Prod_Buchwald Amine Substituted Buchwald->Prod_Buchwald Prod_Sonogashira Alkynyl Substituted Sonogashira->Prod_Sonogashira

Caption: Synthetic elaboration pathways for the core fragment.

Example Protocol: Suzuki Coupling This reaction is a robust method for forming carbon-carbon bonds, typically attaching aryl or heteroaryl groups.

  • Reaction Setup: In a reaction vessel, combine 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like Na₂CO₃ (2 equivalents).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, the reaction is typically diluted, extracted with an organic solvent, dried, and concentrated. The crude product is then purified using column chromatography to yield the elaborated compound.[15]

This iterative cycle of synthesis and biological testing, guided by structural information, is the engine of hit-to-lead optimization that can transform a millimolar fragment into a nanomolar lead compound.

Conclusion

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its physicochemical properties are well-suited for fragment screening, and its pyrimidine core is a well-validated scaffold in drug development. Crucially, the presence of a C6-chloro synthetic handle provides a clear and efficient path for structure-guided elaboration. By employing sensitive biophysical screening techniques and rational synthetic chemistry, researchers can leverage this and similar fragments to efficiently discover novel lead compounds for a new generation of therapeutics.

References

  • Introduction into Fragment Based Drug Discovery. (2022). YouTube.
  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information.
  • ChemScene. 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. ChemScene.
  • Barillari, C., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
  • Kumar, A., & Singh, J. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications.
  • Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC - NIH.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed.
  • Zhang, Z., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
  • Process for the preparation of chloropyrimidines. Google Patents.
  • Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Holvey, C., et al. (2025). Fragment-based drug discovery: A graphical review. PMC - PubMed Central.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate.
  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. PubMed.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Rich, R. L., & Myszka, D. G. (2010). SPR-based fragment screening: advantages and applications. PubMed.
  • Al-Dahmoshi, H. O., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Welcome to the technical support center for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

I. Reaction Overview & Mechanism

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are a dichloropyrimidine, such as 4,6-dichloropyrimidine, and N-ethylmethylamine. The amine acts as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the pyrimidine ring.

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. A base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the possibilities:

  • Inactive Reagents:

    • N-ethylmethylamine: This amine can be volatile and hygroscopic. Ensure it is of high purity and has been stored properly. Consider using a freshly opened bottle or purifying it by distillation.

    • 4,6-Dichloropyrimidine: This starting material can degrade over time, especially if exposed to moisture. Check the purity by melting point or analytical techniques like NMR or GC-MS.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) might be necessary. However, excessive heat can lead to side reactions.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, THF, or DMF are generally suitable as they can dissolve the reactants and facilitate the SNAr reaction.

    • Base: The presence of a suitable base is crucial to scavenge the HCl produced. Without a base, the amine starting material will be protonated, rendering it non-nucleophilic. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Procedural Errors:

    • Incorrect Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of the amine may be beneficial, but a large excess can complicate purification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Formation of Multiple Products (Low Purity)

Question: My reaction mixture shows multiple spots on TLC, and the final product purity is low. What are the likely side reactions?

Answer: The formation of multiple products is a common issue in this synthesis. The primary side product is often the disubstituted pyrimidine, where a second molecule of N-ethylmethylamine displaces the remaining chlorine atom.

  • Over-reaction (Disubstitution): This occurs when the mono-substituted product reacts further with the amine. This is more likely to happen at higher temperatures, longer reaction times, or with a large excess of the amine.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a controlled amount of N-ethylmethylamine, typically 1.0 to 1.2 equivalents.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of the disubstituted product.

  • Slow Addition: Adding the amine solution dropwise to the solution of the dichloropyrimidine can help to maintain a low instantaneous concentration of the amine, thus favoring mono-substitution.

Comparative Table of Reaction Conditions:

ParameterCondition A (High Purity Focus)Condition B (Potential for Disubstitution)
Amine Equivalents 1.0 - 1.2> 1.5
Temperature 25 - 50 °C80 - 100 °C
Reaction Time Monitored closely (e.g., 2-4 hours)Extended (e.g., > 12 hours)
Addition Method Slow, dropwise additionRapid, single portion addition
FAQ 3: Difficult Purification

Question: I'm having trouble purifying the final product. What are the recommended methods?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and potential side products.

  • Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems might include ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: An aqueous workup with a dilute acid (e.g., 1M HCl) can help remove any remaining basic impurities, such as excess amine and the base used in the reaction. The product, being a weaker base, may remain in the organic layer, but this should be checked experimentally.

III. Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Materials:

  • 4,6-Dichloropyrimidine

  • N-ethylmethylamine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of pyrimidine) under a nitrogen atmosphere, add DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-ethylmethylamine (1.1 eq) in anhydrous acetonitrile (2 mL per mmol of amine) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 4:1 hexanes:ethyl acetate).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Workflow Diagram:

Synthesis_Workflow start Dissolve 4,6-Dichloropyrimidine & DIPEA in Acetonitrile add_amine Slowly add N-ethylmethylamine solution at 0°C start->add_amine react Stir at room temperature (2-4h) add_amine->react monitor Monitor by TLC react->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine purify->end

Caption: Step-by-step synthesis workflow.

IV. References

  • Nucleophilic Aromatic Substitution (SNAr): Understanding the mechanism is key to troubleshooting. Resources on SNAr reactions, widely available in organic chemistry literature, will provide insights into the factors influencing reaction rates and selectivity.

  • Amine Alkylation: While this is an amination of an aryl halide, principles from amine alkylation can be informative regarding side reactions and the nucleophilicity of amines.[2][3]

  • Purification Techniques: For detailed guidance on chromatography and recrystallization, consult standard laboratory technique manuals.

Sources

Optimization

Technical Support Center: Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Welcome to the technical support center for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on minimizing side product formation and optimizing reaction outcomes.

I. Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material is 4,6-dichloropyrimidine, which reacts with N-ethylmethylamine in the presence of a base. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic attack.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: I am observing a significant amount of a higher molecular weight impurity that appears to be a disubstituted product. How can I minimize its formation?

Answer:

The formation of a disubstituted byproduct, 4,6-bis(N-ethyl-N-methylamino)pyrimidine, is a common issue. This occurs when the desired product, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, reacts with a second molecule of N-ethylmethylamine.

Causality and Troubleshooting:

  • Stoichiometry: The most common cause is an excess of N-ethylmethylamine. While a slight excess may be used to drive the reaction to completion, a large excess will favor the formation of the disubstituted product.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 4,6-dichloropyrimidine to N-ethylmethylamine. If the reaction is sluggish, a small excess (e.g., 1.1 equivalents) of the amine can be used, but this should be optimized.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can also promote the second substitution.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). Once the starting material is consumed, and the desired product is formed, quench the reaction promptly. Consider running the reaction at a lower temperature for a longer period to improve selectivity.

  • Base: The choice and amount of base can influence the reaction rate and selectivity. A strong, non-nucleophilic base is generally preferred to neutralize the HCl formed during the reaction without competing with the amine nucleophile.

    • Solution: Use a hindered base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate (K₂CO₃). Ensure the amount of base is sufficient to neutralize the generated acid (typically 1.1-1.5 equivalents).

ParameterRecommendation for Minimizing DisubstitutionRationale
N-ethylmethylamine (eq.) 1.0 - 1.1Reduces the probability of a second substitution reaction.
Temperature Start at room temperature and gently heat if necessaryLower temperatures favor the kinetically controlled mono-substitution product.
Reaction Time Monitor closely and quench upon completionPrevents the thermodynamically more stable disubstituted product from forming over time.
Base 1.1 - 1.5 eq. of a non-nucleophilic base (e.g., DIPEA, K₂CO₃)Efficiently neutralizes HCl without introducing competing nucleophiles.
FAQ 2: My final product is contaminated with a compound that has a hydroxyl group instead of the chlorine atom. What is the source of this impurity and how can I avoid it?

Answer:

The presence of 6-hydroxy-N-ethyl-N-methylpyrimidin-4-amine indicates that hydrolysis of the C-Cl bond has occurred.

Causality and Troubleshooting:

  • Water in Reaction: The primary source of this impurity is the presence of water in the reaction mixture. Chloropyrimidines can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of a base.[1]

    • Solution: Ensure that all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. If using a carbonate base, ensure it is anhydrous.

  • Work-up Procedure: The quench and extraction steps can introduce water. If the reaction mixture is quenched with water or an aqueous solution while still hot or in the presence of excess base, hydrolysis can be accelerated.

    • Solution: Cool the reaction mixture to room temperature before quenching. Neutralize any excess base with a mild acid (e.g., dilute HCl) before extraction. Minimize the contact time of the product with the aqueous phase during work-up.

FAQ 3: I am using an alcohol as a solvent, and I am seeing an unexpected side product with a mass corresponding to the addition of the alcohol and loss of HCl. What is happening?

Answer:

This side product is likely the corresponding 6-alkoxy-N-ethyl-N-methylpyrimidin-4-amine, formed through solvolysis. Alcohols can act as nucleophiles and compete with N-ethylmethylamine, especially in the presence of a base.[2]

Causality and Troubleshooting:

  • Nucleophilic Solvent: Alcohols (e.g., methanol, ethanol) are nucleophilic and can react with the electrophilic 4,6-dichloropyrimidine.

    • Solution: Switch to a non-nucleophilic, aprotic solvent. Good alternatives include tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF). If an alcohol must be used, for example for solubility reasons, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize this side reaction.

FAQ 4: My reaction is not going to completion, and I have a significant amount of unreacted 4,6-dichloropyrimidine. How can I improve the conversion?

Answer:

Low conversion can be due to several factors, including insufficient reactivity or deactivation of reagents.

Causality and Troubleshooting:

  • Insufficient Activation: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Base Inefficiency: The base may not be effectively scavenging the HCl produced, leading to the protonation of N-ethylmethylamine and a decrease in its nucleophilicity.

    • Solution: Ensure the base is of good quality and present in a slight excess. Consider a stronger, non-nucleophilic base if necessary.

  • Catalysis: For some less reactive amines, a catalyst might be necessary to facilitate the substitution.

    • Solution: While not always necessary for simple secondary amines, the use of a palladium catalyst in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective for amination of dichloropyrimidines.[3] This should be considered an option for optimization if other methods fail.

III. Visualizing the Reaction and Side Product Pathways

The following diagrams illustrate the main synthetic route and the formation of common side products.

Synthesis and Side Products A 4,6-Dichloropyrimidine B 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (Desired Product) A->B  + N-ethylmethylamine  (1 eq.) C 4,6-bis(N-ethyl-N-methylamino)pyrimidine (Disubstitution Product) B->C  + N-ethylmethylamine  (Excess) D 6-Hydroxy-N-ethyl-N-methylpyrimidin-4-amine (Hydrolysis Product) B->D  + H₂O E 6-Alkoxy-N-ethyl-N-methylpyrimidin-4-amine (Solvolysis Product) B->E  + ROH (Solvent)

Caption: Synthetic pathway to the desired product and formation of common side products.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
  • To a solution of 4,6-dichloropyrimidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.).

  • To this stirred suspension, add N-ethylmethylamine (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Protocol 2: Troubleshooting - Identification of Side Products by LC-MS
  • Disubstitution Product: Look for a mass corresponding to [M + H]⁺ where M is the molecular weight of the desired product + MW(N-ethylmethylamine) - MW(HCl).

  • Hydrolysis Product: Look for a mass corresponding to [M + H]⁺ where M is the molecular weight of the desired product - MW(Cl) + MW(OH).

  • Solvolysis Product: Look for a mass corresponding to [M + H]⁺ where M is the molecular weight of the desired product - MW(Cl) + MW(OR), where R is the alkyl group of the alcohol solvent.

V. References

  • Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents. Retrieved from

  • Process for the preparation of chloropyrimidines. (1996). Google Patents. Retrieved from

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 4, 6-dichloropyrimidine. (2013). Google Patents. Retrieved from

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Retrieved from [Link]

  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. (2012). Google Patents. Retrieved from

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Chloropyrimidines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges that lead to low yields and provide in-depth, field-proven troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when performing Suzuki couplings with chloropyrimidines:

Q1: My reaction is not proceeding at all, or the conversion is very low. What are the first things I should check?

A1: When faced with a stalled reaction, begin by verifying the integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active, the boronic acid or ester has not degraded, and your solvent and base are anhydrous (if required by the specific protocol). It's also crucial to confirm that the reaction was conducted under a genuinely inert atmosphere, as oxygen can deactivate the palladium catalyst.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling often arises from the presence of oxygen. Rigorous degassing of your solvent and reaction vessel is critical.[1] You can also try using a milder base or lowering the reaction temperature. Additionally, ensuring the stoichiometry of your reactants is accurate can help, as an excess of the boronic acid can sometimes favor homocoupling.

Q3: My chloropyrimidine seems unreactive. What can I do to improve its reactivity?

A3: The reactivity of chloropyrimidines in Suzuki coupling can be influenced by their electronic properties.[2] Electron-withdrawing groups on the pyrimidine ring can enhance reactivity. If your substrate is electron-rich, you may need to employ a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, to facilitate the oxidative addition step.[3][4]

Q4: I am having trouble with the purification of my product, which is contaminated with boron-containing byproducts. What's the best way to remove them?

A4: Boronic acid and its byproducts can often be removed by performing an acidic or basic wash during the workup. An extraction with a dilute base like sodium hydroxide can help remove unreacted boronic acid. Alternatively, a wash with a dilute acid can also be effective. In some cases, chromatography on silica gel may be necessary.

In-Depth Troubleshooting Guides

For a more systematic approach to diagnosing and resolving low-yield issues, we will dissect the Suzuki-Miyaura coupling reaction into its core components.

The Catalyst System: Palladium Precursor and Ligand

The choice of the palladium source and the accompanying ligand is paramount for a successful Suzuki coupling, especially with challenging substrates like chloropyrimidines.

  • Catalyst Inactivity: Your palladium precatalyst may be old or improperly stored, leading to deactivation. It is always best to use a fresh, high-purity catalyst.

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich or sterically hindered chloropyrimidines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[3][4][5] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for these challenging couplings.[5]

  • Catalyst Poisoning: Certain functional groups can coordinate to the palladium center and inhibit its catalytic activity. For instance, sulfur-containing compounds are known to poison palladium catalysts.[2] If your substrate contains such groups, you may need to use a higher catalyst loading or a more robust catalyst system.

To identify the optimal catalyst system for your specific chloropyrimidine, a systematic screening of different palladium precursors and ligands is recommended.

  • Setup: In parallel reaction vials, set up small-scale reactions (e.g., 0.1 mmol of the limiting reagent).

  • Catalyst Precursors: Test a variety of common palladium sources, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.

  • Ligands: For Pd(OAc)₂ and Pd₂(dba)₃, screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, Buchwald ligands).[3][6]

  • Reaction Conditions: Keep all other reaction parameters (solvent, base, temperature, concentration) constant across all screening reactions.

  • Analysis: Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the conversion to the desired product.

Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling of Chloropyrimidines

Catalyst/PrecatalystLigandTypical Substrates & ConditionsNotes
Pd(PPh₃)₄PPh₃ (in situ)Simple, activated chloropyrimidines. Often requires higher temperatures.A classic, readily available catalyst. May not be effective for challenging substrates.[2]
PdCl₂(PPh₃)₂PPh₃ (in situ)Similar to Pd(PPh₃)₄.A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Electron-rich and sterically hindered chloropyrimidines. Milder reaction conditions.Highly active catalyst systems for challenging substrates.[3]
Pd(OAc)₂ / Pd₂(dba)₃P(t-Bu)₃Electron-rich heteroaryl chlorides.A bulky and electron-rich phosphine that can enhance the rate of oxidative addition.[6]
The Substrates: Chloropyrimidine and Boronic Acid/Ester

The nature and quality of your starting materials are critical for a high-yielding reaction.

  • Chloropyrimidine Reactivity: As mentioned, the electronic nature of the chloropyrimidine affects its reactivity. Electron-withdrawing substituents generally increase the rate of oxidative addition.[2] For less reactive, electron-rich chloropyrimidines, more forcing conditions (higher temperature, more active catalyst) may be necessary.

  • Boronic Acid Instability: Boronic acids can be unstable and prone to decomposition, particularly through protodeboronation or formation of boroxines (cyclic trimers).[7][8] It is advisable to use fresh, high-purity boronic acids. If instability is a suspected issue, consider using more stable boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.[7][8]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and a non-protic solvent.[9]

Boronic_Acid_QC

Caption: Quality control workflow for boronic acids.

The Base and Solvent System

The choice of base and solvent can profoundly impact the reaction rate and yield.

  • Incorrect Base Strength: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[10] A base that is too weak may not facilitate the formation of the reactive boronate species, while a base that is too strong can lead to side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base often depends on the specific substrates and catalyst system.

  • Poor Solubility: The reactants must be at least partially soluble in the reaction solvent for the coupling to proceed efficiently. If you observe poor solubility, consider using a different solvent or a solvent mixture.[2][11]

  • Solvent Effects on Catalyst Activity: The solvent can influence the activity and stability of the palladium catalyst.[2][12] For example, some catalysts perform better in polar aprotic solvents like dioxane or DMF, while others are more effective in nonpolar solvents like toluene.[2][12] The presence of water can also be beneficial in some cases, as it can help to dissolve the inorganic base and facilitate the formation of the boronate.[2]

  • Setup: Using the best catalyst system identified from the previous screening, set up a matrix of small-scale reactions.

  • Bases: Test a range of inorganic bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvents: Evaluate different solvents and solvent mixtures, for example, 1,4-dioxane/water, toluene/water, and DMF.[2][13]

  • Reaction Conditions: Maintain a constant temperature and reaction time.

  • Analysis: Determine the yield of the desired product for each set of conditions to identify the optimal combination.

Table 2: Common Bases and Solvents for Suzuki Coupling of Chloropyrimidines

BaseSolvent(s)Typical ConditionsNotes
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DMF80-120 °CA versatile and commonly used base. The addition of water often improves its solubility and effectiveness.[2]
Cs₂CO₃1,4-Dioxane, Toluene80-110 °CA stronger and more soluble base than K₂CO₃, often used for less reactive substrates.
K₃PO₄1,4-Dioxane, Toluene, THF60-100 °CA strong base that can be effective for challenging couplings, particularly with hindered substrates.[3]
KFTHF50 °CA milder base that can be useful in specific cases, such as with solid-supported chloropyrimidines.[6]

Advanced Troubleshooting: A Deeper Dive

Troubleshooting_Logic

Caption: A logical decision tree for troubleshooting low yields.

Concluding Remarks

Successfully troubleshooting low yields in the Suzuki-Miyaura coupling of chloropyrimidines requires a systematic and logical approach. By carefully considering each component of the reaction—the catalyst system, the substrates, the base, and the solvent—and by methodically screening and optimizing these parameters, researchers can significantly improve the outcome of their experiments. This guide provides a framework for this process, grounded in established chemical principles and supported by peer-reviewed literature.

References

  • Klančar, U.; et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(15), 439. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Gorgani, N. N., & Bikas, R. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(19), 4059. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857–5866. [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(7), 1808–1811. [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • McIntosh, M. D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(4), 362–370. [Link]

  • Ghaffari, B., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(22), 8629–8632. [Link]

  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]

  • Webb, N. J., & Jamison, T. F. (2012). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 14(1), 226–229. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]

  • Singh, U. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16868. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857–5866. [Link]

  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(4), 2635–2641. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

Sources

Optimization

Preventing di-substitution in reactions with 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Welcome to the technical support center for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile pyrimidine intermediate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Core Chemistry: Reactivity of Chloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like chlorine atoms. In di-substituted pyrimidines, such as the common precursor 4,6-dichloropyrimidine, the reactivity of the chloro positions is not equal. Generally, the order of reactivity for nucleophilic substitution is C4/C6 > C2 >> C5.[1] This preferential reactivity at the C4 and C6 positions is attributed to the higher LUMO coefficient at these carbons, making them more electrophilic and thus more readily attacked by nucleophiles.[2]

The primary challenge when synthesizing 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 4,6-dichloropyrimidine is achieving selective monosubstitution and preventing the formation of the di-substituted byproduct. This guide will address this and other related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and its precursors.

FAQ 1: I'm trying to synthesize 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine from 4,6-dichloropyrimidine and N-ethylmethylamine, but I'm getting a significant amount of the di-substituted product. How can I improve the selectivity for monosubstitution?

This is a classic challenge in pyrimidine chemistry. The key to preventing di-substitution lies in understanding and controlling the reaction kinetics.

Root Cause Analysis:

The first substitution of an amine onto the 4,6-dichloropyrimidine core is generally a facile, catalyst-free reaction. The introduction of the electron-donating amino group at the C4 position deactivates the pyrimidine ring towards further nucleophilic attack. Consequently, the second substitution at the C6 position is significantly slower and requires more forcing conditions.[3] Di-substitution becomes a problem when the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or when an inappropriate excess of the amine is used.

Troubleshooting Workflow:

G start Di-substitution Observed stoch Control Stoichiometry (1.0-1.1 eq. Amine) start->stoch Primary Control base Use a Non-Nucleophilic Base (e.g., DIPEA, Et3N) start->base Optimize Conditions temp Lower Reaction Temperature (e.g., RT to 40°C) stoch->temp Secondary Control time Monitor Reaction Closely (TLC/LC-MS) & Quench temp->time Tertiary Control result Selective Monosubstitution time->result solvent Choose an Appropriate Solvent (e.g., THF, Dioxane, EtOH) base->solvent solvent->result

Caption: Troubleshooting workflow for preventing di-substitution.

Recommended Actions & Protocols:

  • Stoichiometry Control: Carefully control the stoichiometry of your amine. Use a slight excess (1.0 to 1.1 equivalents) of N-ethylmethylamine relative to 4,6-dichloropyrimidine. This minimizes the availability of the nucleophile for the second, slower reaction.

  • Temperature Management: The rate of the second substitution is more sensitive to temperature than the first. Running the reaction at a lower temperature (e.g., room temperature or slightly elevated to 40-50°C) will significantly favor monosubstitution.[3] Avoid high temperatures and prolonged heating.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting 4,6-dichloropyrimidine is consumed to prevent the accumulation of the di-substituted product.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to scavenge the HCl generated during the reaction. The choice of base is critical as some bases can influence the reaction rate and selectivity.

Optimized Protocol for Selective Monosubstitution:

ParameterRecommended ConditionRationale
Reactants 4,6-dichloropyrimidine (1.0 eq.), N-ethylmethylamine (1.05 eq.), DIPEA (1.5 eq.)Precise stoichiometry prevents excess amine from driving the second substitution. DIPEA acts as an effective HCl scavenger.
Solvent Tetrahydrofuran (THF) or Ethanol (EtOH)Provides good solubility for reactants and is relatively inert under these conditions.
Temperature Room Temperature (20-25°C)Exploits the kinetic difference between the first and second substitution, favoring the mono-adduct.
Reaction Time Monitor by TLC/LC-MS (typically 2-12 hours)Prevents the reaction from proceeding to the di-substituted product after completion of the first step.
Work-up Quench with water, extract with a suitable organic solvent (e.g., Ethyl Acetate), and purify by column chromatography.Standard procedure to isolate the desired product.
FAQ 2: I want to perform a substitution reaction at the C6-chloro position of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. What are the best conditions to achieve this without affecting the C4-amino group?

Once you have successfully synthesized your monosubstituted product, the challenge shifts to selectively reacting at the remaining chloro-position.

Root Cause Analysis:

As mentioned, the C4-amino group deactivates the C6-chloro position. Therefore, more forcing conditions are required for a subsequent nucleophilic substitution. However, the N-ethyl-N-methylamino group itself can be reactive under certain conditions. The key is to choose conditions that are vigorous enough to displace the C6-chloro but not so harsh that they lead to side reactions at the C4-amino group.

Strategic Approaches:

  • Catalyst-Free SNAr (for strong nucleophiles): With highly reactive nucleophiles (e.g., some alkoxides or thiolates), a catalyst may not be necessary. However, this often requires elevated temperatures, which can risk side reactions.

  • Palladium-Catalyzed Cross-Coupling: For a broader range of nucleophiles (e.g., boronic acids for Suzuki coupling, amines for Buchwald-Hartwig amination), palladium catalysis is the method of choice. This allows the reaction to proceed under milder conditions than would be required for a non-catalyzed SNAr.[3][4]

Reaction Selection Logic:

G start Starting Material: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine nucleophile Select Nucleophile (e.g., R-OH, R-SH, R-B(OH)2, R2NH) start->nucleophile strong_nuc Strong Nucleophile? (e.g., Alkoxide, Thiolate) nucleophile->strong_nuc weak_nuc Weaker Nucleophile? (e.g., Boronic Acid, Amine) nucleophile->weak_nuc snar Thermal S N Ar (Elevated Temperature) strong_nuc->snar Yes pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) weak_nuc->pd_coupling Yes product C6-Substituted Product snar->product pd_coupling->product

Caption: Decision diagram for C6-functionalization.

General Protocol for Palladium-Catalyzed C6-Amination (Buchwald-Hartwig):

ParameterRecommended ConditionRationale
Reactants 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq.), Amine (1.2 eq.)A slight excess of the incoming amine drives the reaction to completion.
Catalyst Pd₂(dba)₃ (2-5 mol%) with a suitable phosphine ligand (e.g., Xantphos, DavePhos)The choice of ligand is crucial for catalytic activity and can require screening.
Base Cs₂CO₃ or K₃PO₄ (2.0 eq.)A strong, non-nucleophilic base is required for the catalytic cycle.
Solvent Dioxane or Toluene (anhydrous)Anhydrous conditions are essential for palladium catalysis.
Temperature 80-110°CSufficiently high to overcome the deactivation by the C4-amino group.
Atmosphere Inert (Argon or Nitrogen)Protects the palladium catalyst from oxidation.
FAQ 3: Are there situations where I might need to protect the C4-amino group?

While the N-ethyl-N-methylamino group is generally stable, protection might be considered under specific, harsh reaction conditions.

When to Consider Protection:

  • Strongly Acidic or Basic Conditions: If a subsequent reaction step requires extreme pH conditions, the amino group could be protonated or deprotonated, altering its electronic properties or leading to side reactions.

  • Use of Highly Electrophilic Reagents: If you plan to introduce a functional group using a very reactive electrophile that could potentially react with the tertiary amine, protection might be necessary.

Common Protecting Groups for Amines:

Amino groups are typically protected as carbamates. These are robust enough to withstand many reaction conditions but can be removed selectively.[5]

Protecting GroupInstallation ReagentRemoval Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., Trifluoroacetic acid, TFA)[6]
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[6]

The choice of protecting group should be "orthogonal" to other planned reaction steps, meaning its removal conditions should not affect other functional groups in your molecule.

References

  • Kharlamova, A. D., Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Roznyatovskiy, V. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Whitton, A. J., et al. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • (2025). Preparation method of 4, 6-dichloropyrimidine.
  • Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed. [Link]

  • (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.
  • (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PMC. [Link]

  • (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem.
  • (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Tolba, M. S., et al. (2021).
  • Zhang, L., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC. [Link]

  • (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Singh, P., et al. (2020). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing.
  • (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Siniscalchi, T. (2020). Exercise 8.4 - Classifying Alkenes as Mono-, Di-, Tri-, and Tetrasubstituted. YouTube.
  • (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. It is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis and purification.

Introduction to Purification Challenges

The synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a key intermediate in pharmaceutical development, often results in a crude product containing a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual reagents. Effective purification is critical to ensure the quality and reliability of downstream applications. This guide will walk you through common purification issues and provide robust solutions.

The primary synthetic route to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine typically involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with N-ethyl-N-methylamine. The pyrimidine ring is highly electron-deficient, which facilitates this reaction.[1] However, this reactivity can also lead to the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as 4,6-dichloropyrimidine.

  • Over-reacted Byproducts: Formation of a di-substituted pyrimidine where both chlorine atoms have reacted with the amine.

  • Amine Salts: Amine hydrochlorides, especially if a tertiary amine like triethylamine is used as a base.[2][3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What is the first step I should take to purify my crude product?

A2: A simple aqueous workup is often a good first step. This can help remove water-soluble impurities like amine hydrochlorides. Washing the organic layer with a dilute acid solution can help remove unreacted amines, followed by a brine wash.[4]

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization can be a very effective method for purifying solid organic compounds.[5][6] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when simpler methods like recrystallization fail to provide the desired purity, or when dealing with complex mixtures of impurities with similar polarities.[7] It is particularly useful for removing byproducts that are structurally very similar to the desired product.

Troubleshooting Guide

Issue 1: My crude product is an oil or a sticky solid, making it difficult to handle.
  • Question: Why is my product not a solid, and how can I solidify it for easier purification?

  • Answer: The presence of significant amounts of impurities, particularly residual solvents or oily byproducts, can prevent your product from solidifying.

    • Troubleshooting Steps:

      • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

      • Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[4]

      • Trituration: Try triturating the oil or sticky solid with a non-polar solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization of the product.

Issue 2: After an aqueous work-up, I still have significant impurities detected by TLC or LC-MS.
  • Question: My initial work-up wasn't sufficient. What are my next steps for purification?

  • Answer: If impurities persist after a basic work-up, you will need to employ more advanced purification techniques such as recrystallization or column chromatography.

  • Question: How do I choose the right solvent for recrystallization?

  • Answer: The ideal recrystallization solvent will dissolve the crude product when hot but not when cold.[5] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    • Solvent Screening Protocol:

      • Place a small amount of your crude product in several test tubes.

      • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.

      • For solvents in which the compound is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound upon heating.

      • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.[6]

Solvent Polarity Index Boiling Point (°C) Notes
Heptane0.198Good for non-polar compounds.
Toluene2.4111Can be effective for aromatic compounds.
Ethyl Acetate4.477A versatile solvent of medium polarity.
Isopropanol3.982A polar protic solvent that can be effective.
Methanol5.165A polar protic solvent, use with caution due to high solubility of many organics.[2]
  • Question: My recrystallization is not yielding pure crystals. What could be wrong?

  • Answer: This could be due to several factors:

    • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Insufficient solvent: If too little solvent is used, the impurities may co-precipitate with your product.

    • Supersaturation: If crystals do not form, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Question: What is a good starting point for developing a column chromatography method?

  • Answer: Thin Layer Chromatography (TLC) is an essential tool for developing your column chromatography method.

    • Method Development Protocol:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

      • Spot the solution onto a TLC plate.

      • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes and ethyl acetate).

      • The ideal solvent system will give your desired product a retention factor (Rf) of around 0.3-0.4 and show good separation from the impurities.

  • Question: My compounds are not separating well on the column. How can I improve the separation?

  • Answer:

    • Optimize the Eluent: If the separation is poor, adjust the polarity of your eluent. If your compounds are eluting too quickly, decrease the polarity (e.g., increase the percentage of hexanes). If they are eluting too slowly, increase the polarity (e.g., increase the percentage of ethyl acetate).

    • Column Packing: Ensure your column is packed properly to avoid channeling. A well-packed column will have a uniform bed of silica gel.

    • Sample Loading: Load your sample in a minimal amount of solvent to ensure a tight band at the start of the separation.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

PurificationWorkflow CrudeProduct Crude 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine AqueousWorkup Aqueous Work-up (Wash with water, brine) CrudeProduct->AqueousWorkup OrganicLayer Organic Layer AqueousWorkup->OrganicLayer Analysis1 TLC/LC-MS Analysis OrganicLayer->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Purity < 98% PureProduct Pure Product Analysis1->PureProduct Purity > 98% Recrystallization->Analysis1 Impure Impure Product Recrystallization->Impure Further Purification Needed ColumnChromatography Column Chromatography ColumnChromatography->PureProduct Impure->ColumnChromatography

Caption: A general workflow for the purification of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Logic of Impurity Removal

The choice of purification method is dictated by the nature of the impurities present.

ImpurityRemoval cluster_impurities Potential Impurities cluster_methods Purification Methods AmineSalts Amine Salts AqueousWash Aqueous Wash AmineSalts->AqueousWash UnreactedAmines Unreacted Amines AcidWash Acid Wash UnreactedAmines->AcidWash PolarByproducts Polar Byproducts Recrystallization Recrystallization PolarByproducts->Recrystallization NonPolarByproducts Non-Polar Byproducts Chromatography Column Chromatography NonPolarByproducts->Chromatography

Caption: Matching purification methods to common impurity types.

References

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. In PubChem. Retrieved from [Link]

  • Azim, E., et al. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals, 40(1), 105-113. Retrieved from [Link]

  • Wengel, J., & Cantin, K. (1995). Process for the preparation of chloropyrimidines (German Patent No. DE4408404A1). Google Patents.
  • Wengel, J., & Cantin, K. (1996). Process for the preparation of chloropyrimidines (U.S. Patent No. 5,525,724). Google Patents.
  • PubChem. (n.d.). 6-chloro-2-ethylpyrimidin-4-amine. Retrieved from [Link]

  • Di Mola, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2349-2361. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyrimidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrimidine chemistry. Pyrimidine scaffolds are cornerstones in medicinal chemistry and materials science, yet their synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrimidine chemistry. Pyrimidine scaffolds are cornerstones in medicinal chemistry and materials science, yet their synthesis presents a recurring and critical challenge: controlling regioselectivity. The inherent electronic nature of the diazine ring, combined with the influence of substituents, often leads to mixtures of isomers, complicating purification and reducing yields.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing regioselectivity. Here, we address common experimental issues in a practical question-and-answer format, offering field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.

Section 1: Foundational Principles of Pyrimidine Reactivity

To effectively troubleshoot regioselectivity, one must first understand the intrinsic electronic properties of the pyrimidine ring. As a π-deficient heteroaromatic system, the two nitrogen atoms withdraw electron density, creating a distinct and predictable pattern of reactivity.

  • Nucleophilic Attack: The carbon atoms adjacent to the ring nitrogens (C2, C4, and C6) are significantly electron-poor (δ+). This makes them the primary sites for nucleophilic aromatic substitution (SNAr) and addition reactions, especially when a good leaving group is present.

  • Electrophilic Attack: In contrast, the C5 position is the most electron-rich carbon on the ring. While the overall ring is deactivated towards electrophiles, if an electrophilic aromatic substitution (SEAr) is forced to occur, it will preferentially happen at C5.[1]

  • Acidity of C-H Bonds: The electron-withdrawing nature of the nitrogens also increases the acidity of the ring protons, making them susceptible to deprotonation by strong bases. This is the basis for directed metalation and C-H functionalization strategies. The most acidic proton is typically at C2, followed by C4/C6, and finally C5.

The presence of substituents can either amplify or counteract these inherent tendencies. Electron-donating groups (EDGs) can activate the ring towards electrophilic attack and modulate the positions of nucleophilic attack, while electron-withdrawing groups (EWGs) further deactivate the ring to electrophiles and enhance its reactivity with nucleophiles.[2][3]

Caption: Electronic landscape and primary reaction sites on the pyrimidine core.

Section 2: Troubleshooting Guides & FAQs

This section directly addresses common regioselectivity challenges encountered during the functionalization of substituted pyrimidines.

FAQ 1: My nucleophilic substitution on a 2,4-dihalopyrimidine yields a mixture of C2 and C4 isomers. How can I favor one over the other?

This is the most frequent challenge in pyrimidine chemistry. While C4 is generally the kinetically favored site for SNAr on an unsubstituted 2,4-dichloropyrimidine, the outcome is highly sensitive to substituents, the nucleophile, and reaction conditions.[4][5]

Causality: Why is C4 usually more reactive? The preference for C4 attack is often attributed to two factors:

  • Frontier Molecular Orbital (FMO) Theory: The Lowest Unoccupied Molecular Orbital (LUMO) typically has a larger coefficient at the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to nucleophilic attack.[5]

  • Intermediate Stability: The Meisenheimer intermediate formed upon attack at C4 is generally more stable.[6][7] Attack at C2 may be slightly destabilized by electrostatic repulsion between the incoming nucleophile and the lone pairs of both adjacent nitrogen atoms.[5]

Troubleshooting & Optimization:

The key to controlling this selectivity is to understand what factors can override the baseline C4 preference.

FactorTo Favor C4 SubstitutionTo Favor C2 SubstitutionMechanistic Rationale
Substituent at C6 An electron-withdrawing group (EWG) (e.g., -CF₃, -CN)An electron-donating group (EDG) (e.g., -OMe, -NHMe)An EDG at C6 alters the electronic distribution, increasing the LUMO coefficient at C2 relative to C4, thereby reversing the typical selectivity.[4]
Nucleophile Bulky secondary amines or sterically hindered nucleophiles.Small, highly reactive nucleophiles under carefully controlled, low-temperature conditions.Steric hindrance around the C2 position (flanked by N1 and N3) can disfavor attack by a large nucleophile, making the more accessible C4 position the only viable option.
Temperature Room temperature or slightly elevated.Low temperatures (-78 °C to 0 °C).Reactions are often under kinetic control. Lower temperatures can amplify the small energy differences between the transition states leading to C2 vs. C4 attack, potentially favoring the C2 product in specific cases (especially with C6-EDG substrates).
Solvent Aprotic polar solvents like DMF, DMAc, or NMP.Less polar solvents like THF or Dioxane may sometimes alter selectivity, but this is highly substrate-dependent.Solvent can influence the stability of the Meisenheimer intermediates and the solvation of the nucleophile.

Self-Validating Protocol: When developing a selective SNAr, set up small-scale parallel reactions screening these key variables. Monitor the reactions by LC-MS at regular intervals (e.g., 30 min, 2h, 24h) to determine the initial kinetic product ratio and check for any subsequent isomerization or side reactions.

FAQ 2: I need to perform a cross-coupling reaction on a dihalopyrimidine, but I'm getting poor regioselectivity. What are the key parameters to optimize?

For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), regioselectivity is almost entirely dictated by the catalytic cycle, specifically the rate-determining oxidative addition step. The "rules" of SNAr do not always apply directly.

Causality: What drives selectivity in cross-coupling? The catalyst "chooses" which C-X bond to react with. This choice is a complex interplay of:

  • Bond Strength: C-Cl bonds are stronger than C-Br, which are stronger than C-I. The catalyst will preferentially react with the weaker C-X bond. Using a substrate like 2-chloro-4-iodopyrimidine is a classic strategy to ensure reaction at C4.

  • Steric Hindrance: Bulky ligands on the metal center can prevent its approach to a sterically congested position on the pyrimidine.

  • Electronic Effects: The electron density at each carbon position influences the rate of oxidative addition. This can be tuned by both the pyrimidine's substituents and the electronic properties of the catalyst's ligands. Recently, catalyst systems have been developed that can even invert the conventional C4-selectivity of 2,4-dichloropyrimidines to favor C2.[8]

CrossCoupling_Workflow start Poor Regioselectivity in Cross-Coupling substrate Step 1: Analyze Substrate - Are leaving groups different? (e.g., Cl vs. Br) - Is one position sterically hindered? start->substrate catalyst Step 2: Modify Catalyst System substrate->catalyst ligand Tune Ligand: - Increase steric bulk (e.g., SPhos -> RuPhos) - Change ligand type (e.g., phosphine -> NHC) catalyst->ligand conditions Tune Conditions: - Lower temperature - Screen solvents (e.g., Dioxane, Toluene) catalyst->conditions run Step 3: Run Small-Scale Screening Reactions ligand->run conditions->run analyze Step 4: Analyze Isomer Ratio (LC-MS / 1H NMR) run->analyze analyze->catalyst Ratio < 95:5 (Re-optimize) end Optimized Regioselectivity analyze->end Ratio > 95:5 (Scale-up)

Caption: Decision workflow for optimizing cross-coupling regioselectivity.
FAQ 3: How can I achieve functionalization at the C5 position?

As the most electron-rich carbon, C5 is the target for electrophilic aromatic substitution (SEAr). However, the overall electron-deficient nature of the pyrimidine ring makes these reactions challenging.[1]

Troubleshooting & Optimization:

  • Activating Groups: The presence of strong EDGs (e.g., -NH₂, -OH) at the C2, C4, or C6 positions is often required to make SEAr feasible under reasonable conditions.

  • Reaction Conditions: Be prepared for forcing conditions. For example, bromination might require oleum or high temperatures. Nitration often requires fuming sulfuric and nitric acids.[9]

  • Alternative Strategy: Lithiation/Halogen Exchange: A more modern and often milder approach is to perform a halogen-metal exchange at a different position (e.g., C2 or C4) and then quench with an appropriate electrophile to install the desired group. This is a multi-step but often more controllable route.

  • Directed C-H Functionalization: While less common for C5, certain directing groups attached at C4 can sometimes facilitate metalation and subsequent functionalization at the C5 position.

FAQ 4: I need to functionalize a C-H bond, but the reaction is not selective. How do I control the position?

Direct C-H functionalization is a powerful tool but relies heavily on directing effects to achieve selectivity.[10]

Causality: What determines C-H reactivity? The primary factor is C-H bond acidity. In a simple pyrimidine, the C2-H is the most acidic, followed by C4/C6-H.[11] Therefore, direct deprotonation with a strong, non-nucleophilic base will typically occur at C2.

Troubleshooting & Optimization:

  • Directed Metalation: To functionalize the C2 position, sterically hindered bases like TMPLi or TMP-zinc reagents (TMPZnCl·LiCl) are highly effective.[11] The resulting organometallic species can then be trapped with an electrophile.

  • Lewis Acid Additives: In some cases, adding a Lewis acid like BF₃·OEt₂ can coordinate to a ring nitrogen, altering the electronic landscape and directing a metalating agent to a different position.[11]

  • Substrate-Directed C-H Activation: A substituent on the pyrimidine can act as a directing group for a transition metal catalyst (commonly Palladium). For example, a 4-arylpyrimidine can undergo Pd-catalyzed C-H activation where the pyrimidine nitrogen directs functionalization to the ortho position of the 4-aryl substituent.[12] The choice of catalyst, ligand, and oxidant is critical for success.

Section 3: Validated Experimental Protocol Example

This protocol provides a reliable, step-by-step method for a common transformation, including checkpoints for self-validation.

Protocol: Regioselective Suzuki-Miyaura Coupling at C4 of 2-chloro-4-iodopyrimidine

This procedure leverages the differential reactivity of C-I vs. C-Cl bonds to achieve highly selective C4 arylation.

Materials:

  • 2-chloro-4-iodopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M aqueous Na₂CO₃ solution (3.0 equiv)

  • 1,4-Dioxane

  • Toluene

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-iodopyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the 1,4-Dioxane and Toluene (e.g., a 4:1 mixture). The solution should be sparged with the inert gas for 15 minutes to ensure it is deoxygenated.

  • Add the 2 M aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously.

Validation Checkpoints:

  • T = 30 minutes: Withdraw a small aliquot (~0.1 mL), dilute with ethyl acetate, and filter through a small plug of silica. Analyze by LC-MS. You should observe the formation of the desired product and consumption of the 2-chloro-4-iodopyrimidine starting material. The key is to confirm the absence of any significant bis-arylated or C2-arylated byproducts.

  • T = 4 hours (or completion): Once the starting material is consumed as judged by LC-MS or TLC, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude product by flash column chromatography. Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should clearly show the characteristic signal for the remaining C2-H proton, confirming that substitution occurred exclusively at C4.

References

  • Groll, K. et al. (2013). Regioselective metalations of pyrimidines and pyrazines by using frustrated Lewis pairs of BF3.OEt2 and hindered magnesium- and zinc-amide bases. Angew. Chem. Int. Ed, 52, 6776–6780. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 129. [Link]

  • Chemistry LibreTexts (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Wang, X. et al. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3953–3957. [Link]

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Neufeldt, S. R. et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Royal Society of Chemistry. C–H functionalization of pyridines. [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Bull, J. A. et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed, 56(41), 12454-12469. [Link]

Sources

Troubleshooting

Challenges in the scale-up of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine synthesis

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when moving this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental observations and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis.

Q1: What is the most common synthetic route for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine?

The most direct and widely used method is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and N-ethylmethylamine.[1][2] The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack.[1][2] The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrochloric acid generated during the reaction.

Q2: Why is regioselectivity a concern, and how is the desired product favored?

The starting material, 4,6-dichloropyrimidine, has two reactive chlorine atoms. While they appear symmetrical, the primary challenge is controlling the reaction to achieve mono-substitution rather than di-substitution. The reactivity of the chlorine atoms at the C4 and C6 positions is generally higher than at the C2 position.[1]

  • Causality : The reaction of the first equivalent of the amine yields the desired mono-substituted product. However, this product can react further with another molecule of the amine to form an undesired di-substituted impurity, 4,6-bis(N-ethyl-N-methylamino)pyrimidine. Controlling stoichiometry and reaction conditions is critical to maximize the yield of the target molecule.

Q3: What are the primary challenges when scaling up this synthesis?

Scaling up this synthesis introduces several critical challenges that are often negligible at the lab scale.[3][4]

  • Thermal Management : The amination reaction is exothermic. Heat dissipation becomes significantly less efficient as the reactor volume increases because the surface-area-to-volume ratio decreases.[4][5] This can lead to a rapid temperature increase, known as a runaway reaction, which promotes impurity formation and poses a significant safety risk.[6]

  • Mixing and Mass Transfer : Achieving uniform mixing in a large reactor is more difficult.[3][7] Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to an increase in the formation of the di-substituted impurity.

  • Reagent Addition Control : The rate of addition of N-ethylmethylamine becomes a critical process parameter at scale to control the reaction rate and heat generation.[4][5]

  • Product Isolation and Purity : Crystallization and filtration on a large scale can be challenging. Controlling crystal size and morphology is essential for efficient isolation and drying, and for achieving the desired purity.

Section 2: Troubleshooting Guide

This section provides detailed troubleshooting advice for specific problems encountered during the synthesis, organized by the stage of the process.

Part A: Reaction Phase
Problem 1: Low Yield of the Desired Product with Significant Unreacted 4,6-Dichloropyrimidine.
  • Possible Cause 1: Insufficient Reaction Temperature or Time.

    • Explanation : Like most chemical reactions, the SNAr amination has an activation energy barrier. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Dichloropyrimidines generally react with amines at room temperature within minutes, but specific conditions can vary.[8]

    • Troubleshooting Steps :

      • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC, GC).

      • If the reaction has stalled, consider increasing the temperature in small increments (e.g., 5-10 °C) while carefully monitoring for any exotherm.

      • Extend the reaction time and continue monitoring until the starting material is consumed to the desired level.

  • Possible Cause 2: Ineffective Base.

    • Explanation : The reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it inactive.[9] A base is required to neutralize this acid. Often, an excess of the N-ethylmethylamine itself is used, but an external base like triethylamine or potassium carbonate can also be employed. If the base is not present in a sufficient amount or is not strong enough, the reaction will stop prematurely.

    • Troubleshooting Steps :

      • Ensure at least two equivalents of N-ethylmethylamine are used if it is also acting as the base, or one equivalent of amine and at least one equivalent of an external base.

      • Consider using a stronger, non-nucleophilic base if protonation is suspected to be an issue.

Problem 2: High Levels of the Di-substituted Impurity (4,6-bis(N-ethyl-N-methylamino)pyrimidine).

This is one of the most common scale-up challenges.

  • Possible Cause 1: Poor Temperature Control (Exotherm).

    • Explanation : The second substitution reaction has a higher activation energy. As the temperature of the reaction mixture increases due to poor heat removal, the rate of the second substitution increases disproportionately, leading to more di-substituted impurity.[6]

    • Troubleshooting Steps :

      • Controlled Addition : Add the N-ethylmethylamine solution dropwise or via a metering pump to control the rate of heat generation.[5] The addition time should be determined based on the reactor's heat removal capacity, which can be assessed using reaction calorimetry.

      • Efficient Cooling : Ensure the reactor's cooling system is operating efficiently and is set to a temperature that allows for effective heat dissipation.

      • Dilution : Increasing the solvent volume can help to moderate the temperature rise by increasing the thermal mass of the reaction mixture.

  • Possible Cause 2: Poor Mixing.

    • Explanation : In a large reactor, adding the amine nucleophile without adequate agitation can create localized areas of high concentration. In these "hot spots," the amine is in large excess relative to the dichloropyrimidine, which strongly favors the formation of the di-substituted product.

    • Troubleshooting Steps :

      • Optimize Agitation : Ensure the agitator speed and design (e.g., turbine vs. anchor) are appropriate for the reactor size and viscosity of the mixture to ensure rapid homogenization.

      • Sub-surface Addition : Introduce the amine below the surface of the reaction mixture to promote rapid dispersion and prevent localized high concentrations at the point of addition.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Explanation : Using a large excess of N-ethylmethylamine will, by Le Chatelier's principle, drive the reaction towards the di-substituted product.

    • Troubleshooting Steps :

      • Carefully control the stoichiometry. A slight excess of the amine (e.g., 1.05-1.2 equivalents) is often optimal to drive the first reaction to completion without excessively promoting the second.

      • The exact ratio should be optimized at the lab scale before being implemented at a larger scale.

Workflow for Troubleshooting Impurity Formation

The following diagram outlines a logical workflow for diagnosing and resolving issues related to high impurity levels.

G start High Di-substitution Impurity Detected check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoich Verify Reagent Stoichiometry start->check_stoich exotherm Exotherm Observed? check_temp->exotherm hot_spots Potential for Hot Spots? check_mixing->hot_spots excess_amine Amine Excess > 1.2 eq? check_stoich->excess_amine slow_addition Implement Slow/Controlled Reagent Addition exotherm->slow_addition Yes improve_cooling Improve Reactor Cooling exotherm->improve_cooling Yes end Impurity Level Controlled exotherm->end No slow_addition->end improve_cooling->end increase_agitation Increase Agitator Speed hot_spots->increase_agitation Yes subsurface_addition Use Sub-surface Addition hot_spots->subsurface_addition Yes hot_spots->end No increase_agitation->end subsurface_addition->end optimize_ratio Optimize Amine:DCP Ratio (Target 1.05-1.2 eq) excess_amine->optimize_ratio Yes excess_amine->end No optimize_ratio->end SNAr_Mechanism sub 4,6-Dichloropyrimidine int int sub->int 1. Nucleophilic Attack nuc + N-Ethylmethylamine prod 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine hcl + HCl side_prod Di-substituted Impurity prod->side_prod Undesired Second Substitution side_nuc + N-Ethylmethylamine int->prod 2. Elimination of Cl⁻

Caption: SNAr Reaction Pathway and Side Reaction.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

  • 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. National Institutes of Health (NIH). Available at: [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine. ResearchGate. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. Available at: [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Institutes of Health (NIH). Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. ResearchGate. Available at: [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.Google Patents.
  • Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link]

  • Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer. Available at: [Link]

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

  • Exploring Principles of Bioreactor Scale-Up. BioProcess International. Available at: [Link]

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Optimization

Stability of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine under reaction conditions

Welcome to the technical support center for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and handling of this key synthetic intermediate.

Introduction: Understanding the Core Reactivity

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds fundamental to numerous biologically active molecules. The stability of this reagent is primarily governed by the reactivity of the C-Cl bond at the 6-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), which is the intended reactive pathway in many synthetic applications. However, this reactivity also dictates its principal degradation pathways, most notably hydrolysis. Understanding the factors that influence the rate of SNAr reactions is key to preserving the integrity of the compound during storage and use.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Question 1: My reaction yield is consistently low when using 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. What are the likely causes related to reagent stability?

Answer: Low yields in reactions involving this reagent often trace back to its degradation, either during storage or under the reaction conditions themselves. The primary culprit is typically hydrolysis of the C-Cl bond, which converts your starting material into the unreactive 6-hydroxy derivative.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, confirm the purity of your 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine stock. A simple analytical check by HPLC or NMR can identify the presence of the hydrolyzed impurity.

    • Ensure Anhydrous Conditions: The presence of water in your reaction mixture will compete with your desired nucleophile, leading to the formation of the 6-hydroxy byproduct. Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • pH of the Reaction Medium: While many related 4-amino-6-chloropyrimidines exhibit greater stability in acidic media, strongly alkaline conditions can accelerate hydrolysis.[1] If your reaction requires a base, consider using a non-nucleophilic, hindered base and adding it slowly to the reaction mixture. For some less reactive chloropyrimidines, acid catalysis may favor the desired substitution reaction.

    • Reaction Temperature: Elevated temperatures can increase the rate of hydrolysis. If your desired reaction is sluggish, consider extending the reaction time at a lower temperature rather than aggressively heating.

Question 2: I've observed a new, more polar spot on my TLC plate that appears over time in my reaction mixture. What could this be?

Answer: The appearance of a more polar byproduct is a classic indicator of hydrolysis. The resulting 6-hydroxy-N-ethyl-N-methylpyrimidin-4-amine is significantly more polar than the parent chlorinated compound due to the presence of the hydroxyl group, which can also exist as its lactam tautomer.

  • Causality: The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack at the carbon atom bonded to the chlorine. Water, although a weak nucleophile, can react with the substrate, especially under prolonged reaction times or at elevated temperatures, to displace the chloride ion.

Question 3: How should I properly store 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine to ensure its long-term stability?

Answer: Proper storage is critical to maintaining the quality of this reagent. Based on supplier recommendations and the known reactivity of similar compounds, the following storage conditions are advised:

Storage ConditionRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Light Store in a dark, light-resistant containerRelated chloropyrimidines are known to be light-sensitive, and this precaution prevents potential photodegradation.[1]
Container Tightly sealed, dry containerPrevents ingress of moisture.

Question 4: Are there any known incompatibilities with common solvents or reagents?

Answer: Yes, the primary incompatibility is with strong nucleophiles that are not the intended reaction partner.

  • Protic Solvents: Protic solvents such as water, methanol, and ethanol can act as nucleophiles and lead to solvolysis products, displacing the chlorine atom. While often used as reaction solvents, be aware that they can compete with your primary nucleophile.

  • Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide will promote rapid hydrolysis.

  • Primary and Secondary Amines: While often the intended reactants, if used in excess or under prolonged heating, there is a possibility of side reactions. For some 4-amino-6-chloropyrimidines, N,N-diheteroarylation has been observed in the presence of certain catalysts.[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general workflow for a typical SNAr reaction using 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, with an emphasis on maintaining reagent stability.

  • Reaction Setup:

    • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq).

    • Add a suitable anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF).

    • Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Addition of Reagents:

    • Add the desired nucleophile (1.0-1.2 eq).

    • If a base is required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a basic forced degradation study to evaluate the stability of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine under various stress conditions.[3][4]

  • Preparation of Stock Solution:

    • Prepare a stock solution of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (stock solution kept at 2-8°C), by a validated HPLC method to determine the percentage of degradation and identify major degradation products.

Data Presentation

Table 1: Predicted Stability Profile of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

ConditionStabilityPrimary Degradation PathwayPotential Degradation Product
Acidic (dilute) Generally StableSlow Hydrolysis6-Hydroxy-N-ethyl-N-methylpyrimidin-4-amine
Alkaline (strong) UnstableRapid Hydrolysis6-Hydroxy-N-ethyl-N-methylpyrimidin-4-amine
Neutral Aqueous Moderately StableHydrolysis6-Hydroxy-N-ethyl-N-methylpyrimidin-4-amine
Elevated Temperature Moderate to LowIncreased rate of hydrolysis/solvolysis6-Hydroxy/alkoxy-N-ethyl-N-methylpyrimidin-4-amine
Light Exposure Potentially UnstablePhotodegradationVarious photoproducts
Oxidizing Agents Data not available, but the amine functionality could be susceptible to oxidation.OxidationN-oxide or other oxidized species

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields start Low Reaction Yield check_reagent 1. Verify Reagent Purity (HPLC/NMR) start->check_reagent reagent_ok Purity >98%? check_reagent->reagent_ok reagent_bad Source New Reagent reagent_ok->reagent_bad No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes reagent_bad->start conditions_ok Conditions Anhydrous & Inert? check_conditions->conditions_ok conditions_bad Dry Solvents, Use Inert Gas conditions_ok->conditions_bad No check_temp_ph 3. Assess Temp & pH conditions_ok->check_temp_ph Yes conditions_bad->start temp_ph_ok Temp & pH Optimized? check_temp_ph->temp_ph_ok temp_ph_bad Lower Temp, Use Non-nucleophilic Base temp_ph_ok->temp_ph_bad No end Yield Improved temp_ph_ok->end Yes temp_ph_bad->start

Caption: Troubleshooting workflow for low reaction yields.

Stability_Pathways Key Stability Pathways sub 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine C7H10ClN3 desired Substituted Product sub->desired  Desired Nucleophile (e.g., R-NH2) hydrolysis 6-Hydroxy-N-ethyl-N-methylpyrimidin-4-amine sub->hydrolysis  H2O (Hydrolysis) [Alkaline conditions accelerate] solvolysis 6-Alkoxy-N-ethyl-N-methylpyrimidin-4-amine sub->solvolysis  Solvent (e.g., ROH) [Elevated Temp] photo Photodegradation Products sub->photo  Light (hν)

Caption: Competing reaction and degradation pathways.

References

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  • multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]

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  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. [Link]

  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC - NIH. [Link]

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Troubleshooting

Technical Support Center: Identifying Byproducts in 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Reactions by NMR

This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and need to characterize their reaction mixtures using Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine and need to characterize their reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you identify potential byproducts and ensure the purity of your target compound.

Introduction: The Importance of Reaction Monitoring by NMR

In the synthesis of pharmaceutical intermediates like 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, rigorous monitoring of the reaction progress is crucial for optimizing yield, minimizing impurities, and ensuring the safety and efficacy of the final product. NMR spectroscopy stands out as a powerful analytical tool for this purpose. It offers a non-destructive and quantitative method to gain detailed structural information about the molecules in a reaction mixture in real-time.[1][2][3] By tracking the disappearance of starting materials and the appearance of products and byproducts, researchers can precisely determine reaction endpoints and identify potential side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine?

A1: Understanding the NMR signature of your target molecule is the first step in identifying any deviations that might indicate the presence of byproducts. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. These values are estimates and can vary slightly depending on the solvent and concentration.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 (pyrimidine ring)~8.2~158
H-5 (pyrimidine ring)~6.5~108
N-CH₂ (ethyl)~3.5 (quartet)~45
CH₃ (ethyl)~1.2 (triplet)~13
N-CH₃ (methyl)~3.1 (singlet)~35
C-4 (pyrimidine ring)-~162
C-6 (pyrimidine ring)-~160

Note: The pyrimidine ring protons (H-2 and H-5) are singlets. The ethyl group will show a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons due to spin-spin coupling.[4]

Q2: What are some common byproducts I might encounter during the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine?

A2: Byproduct formation is highly dependent on the specific synthetic route and reaction conditions. However, some common side reactions in pyrimidine synthesis include:

  • Hydrolysis: The chloro group at the 6-position can be susceptible to hydrolysis, especially in the presence of water and elevated temperatures, leading to the formation of a hydroxypyrimidine derivative.

  • Over-alkylation or Incomplete Alkylation: If the reaction involves the introduction of the ethyl and methyl groups, you might see species with two ethyl groups, two methyl groups, or unalkylated amine precursors.

  • Dimerization or Polymerization: Under certain conditions, pyrimidine rings can undergo self-condensation reactions.

  • Ring Opening/Rearrangement: Though less common, harsh reaction conditions can sometimes lead to the degradation of the pyrimidine ring.

Q3: How can I use ¹H NMR to quickly assess the purity of my reaction mixture?

A3: ¹H NMR is an excellent first-pass technique for purity assessment. Here's a quick workflow:

  • Acquire a spectrum: Obtain a well-resolved ¹H NMR spectrum of your crude reaction mixture.

  • Identify key signals: Locate the characteristic signals of your starting materials and the desired product. For 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, look for the distinct pyrimidine protons and the ethyl/methyl group signals.

  • Check integrations: The relative integration of the signals should correspond to the number of protons in your target molecule. For example, the ratio of the pyrimidine H-5 proton to the N-methyl protons should be 1:3.[5] Significant deviations may indicate the presence of impurities.

  • Look for unexpected peaks: Any signals that do not correspond to your starting materials, product, or known solvents are potential byproducts.[6] Pay close attention to the aromatic region (6-9 ppm) and the aliphatic region (0-4 ppm).

Troubleshooting Guides

This section addresses specific issues you might encounter when analyzing your reaction mixtures by NMR.

Problem: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Answer: Unidentified peaks in the 6-9 ppm range often point to the formation of aromatic byproducts.

  • Possible Cause 1: Hydrolysis. If the chloro group at C-6 is replaced by a hydroxyl group, the electronic environment of the pyrimidine ring changes, leading to shifts in the proton signals. The H-5 proton, in particular, may shift upfield.

  • Troubleshooting Steps:

    • Check for a broad singlet: A broad singlet in the spectrum could indicate an -OH proton. This can sometimes be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

    • Run a 2D NMR experiment: An HSQC experiment can help you determine which protons are attached to which carbons, aiding in the identification of the new species.[7][8]

  • Possible Cause 2: Dimerization. The formation of a bi-pyrimidine species would result in a more complex aromatic signal pattern.

  • Troubleshooting Steps:

    • Mass Spectrometry: Obtain a mass spectrum of your sample to check for a molecular ion peak corresponding to the dimer.

    • 2D NMR (COSY and HMBC): These experiments can reveal long-range correlations that help piece together the structure of the dimer.[7][9]

Problem: The integration of my ethyl and methyl group signals is incorrect. What does this suggest?

Answer: Incorrect integration ratios for the aliphatic side chains often point to issues with the alkylation steps.

  • Possible Cause 1: Incomplete reaction. You may have unreacted starting material that has a different substitution pattern on the amine.

  • Troubleshooting Steps:

    • Compare with starting material spectrum: Run an NMR of your starting material and compare it to your reaction mixture to see if any of the unreacted material remains.

  • Possible Cause 2: Over-alkylation or transalkylation. The reaction may have proceeded too far, or there might be an exchange of alkyl groups.

  • Troubleshooting Steps:

    • Look for new ethyl/methyl signals: Carefully examine the aliphatic region for additional quartets, triplets, or singlets that could correspond to different alkylated species.

    • Reaction Monitoring: Take NMR samples at different time points during the reaction to track the formation of these species.[1][10]

Problem: My ¹³C NMR spectrum shows more signals than expected. How do I identify the impurities?

Answer: Extra signals in the ¹³C NMR spectrum confirm the presence of impurities with different carbon skeletons.

  • Possible Cause: Multiple byproducts. You likely have a mixture of different compounds.

  • Troubleshooting Steps:

    • DEPT NMR: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable here.[11][12] It will help you distinguish between CH₃, CH₂, CH, and quaternary carbons.[11][12]

      • DEPT-45: Shows all protonated carbons.

      • DEPT-90: Shows only CH carbons.

      • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

    • HSQC and HMBC: These 2D NMR techniques are crucial for structural elucidation.[13]

      • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[7][8][14]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, allowing you to connect the different fragments of a molecule.[7]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for Reaction Monitoring

  • Sample Preparation: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture. Dilute with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of ~0.6 mL.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate all signals.

Protocol 2: Structure Elucidation of an Unknown Byproduct using 2D NMR

  • Sample Preparation: Prepare a more concentrated sample of the purified byproduct or the reaction mixture enriched with the byproduct.

  • Acquire a Suite of NMR Spectra:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • COSY (Correlation Spectroscopy)

    • HSQC

    • HMBC

  • Data Analysis Workflow:

    • ¹H and ¹³C/DEPT: Determine the number of different types of protons and carbons and their multiplicities.

    • COSY: Identify proton-proton coupling networks (spin systems).

    • HSQC: Correlate each proton with its directly attached carbon.

    • HMBC: Piece together the molecular skeleton by identifying long-range proton-carbon correlations.

Visualizations

Byproduct_Identification_Workflow Start Crude Reaction Mixture NMR_1H Acquire ¹H NMR Start->NMR_1H Analysis_1H Analyze ¹H Spectrum (Integrals, Chemical Shifts) NMR_1H->Analysis_1H Pure Product is Pure Analysis_1H->Pure No unexpected peaks Impure Unexpected Peaks Present Analysis_1H->Impure Unexpected peaks NMR_13C_DEPT Acquire ¹³C & DEPT NMR Impure->NMR_13C_DEPT NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_13C_DEPT->NMR_2D Structure_Elucidation Structure Elucidation of Byproduct(s) NMR_2D->Structure_Elucidation Identified Byproduct(s) Identified Structure_Elucidation->Identified

Caption: Workflow for byproduct identification using NMR.

HSQC_Concept H1 Proton A (e.g., N-CH₃) p1 Correlation Peak (Proton A is attached to Carbon X) H1->p1 H2 Proton B (e.g., pyrimidine H-5) p2 Correlation Peak (Proton B is attached to Carbon Y) H2->p2 C1 Carbon X (e.g., N-CH₃) C1->p1 C2 Carbon Y (e.g., pyrimidine C-5) C2->p2

Caption: Conceptual diagram of an HSQC experiment.

References

  • DEPT: A tool for 13C peak assignments. Nanalysis. (2015-11-19). Available at: [Link]

  • Reaction Monitoring. Magritek. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020-08-10). Available at: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. (2025-07-16). Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • 13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (2020-11-03). Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. (2025-01-02). Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. (2010-04-16). Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. (2022-08-01). Available at: [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate. (2025-08-09). Available at: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018-04-02). Available at: [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. (2023-10-18). Available at: [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. (2025-08-07). Available at: [Link]

  • Monitoring Reactions by NMR. University of Wisconsin-Madison. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. (2025-07-09). Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Organic Chemistry at CU Boulder. Available at: [Link]

  • 2D NMR. EPFL. Available at: [Link]

  • Interpreting NMR Example 1. YouTube. (2018-09-20). Available at: [Link]

  • Online reaction monitoring by single-scan 2D NMR under flow conditions. RSC Publishing. Available at: [Link]

  • Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. (2015-04-28). Available at: [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro- N 2 -ethyl- N 4 -isopropyl-1,3,5-triazine-2,4-diamine) Using Reaction Calorimetry. ResearchGate. (2025-08-07). Available at: [Link]

  • On NH NMR Chemical Shifts, Part I. ResearchGate. (2016-04-27). Available at: [Link]

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Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling Reactions of Nitrogen-Containing Heterocycles

Welcome to the technical support center for navigating the challenges of catalyst poisoning in cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of catalyst poisoning in cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet frustrating issue of catalyst deactivation. Here, we move beyond simple protocols to explain the underlying causes of these issues and provide field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions surrounding catalyst poisoning by N-heterocycles.

Q1: My cross-coupling reaction with a pyridine substrate is sluggish or has stalled completely. What's the likely cause?

A1: The most probable cause is catalyst poisoning. The lone pair of electrons on the nitrogen atom of your pyridine substrate can strongly coordinate to the palladium catalyst.[1][2] This coordination occupies the catalyst's active sites, preventing it from participating in the catalytic cycle and leading to low or no conversion.[1][3] Essentially, your substrate is acting as an inhibitor.

Q2: How can I visually identify if my catalyst has been poisoned?

A2: While direct visual confirmation during the reaction is difficult, there are several tell-tale signs. A common observation is the formation of palladium black (finely divided palladium metal), which indicates catalyst decomposition. You might also notice a color change in the reaction mixture that deviates from what is expected for a successful reaction. However, the primary indicator of catalyst poisoning is a significant decrease in reaction rate or a complete stall, as monitored by techniques like TLC, LC-MS, or GC-MS.

Q3: Are all nitrogen-containing heterocycles equally problematic?

A3: No, the extent of catalyst poisoning varies depending on the electronic properties and steric environment of the nitrogen atom in the heterocycle. Electron-rich heterocycles with sterically accessible nitrogen atoms, such as pyridine and quinoline, are particularly notorious for poisoning palladium catalysts.[1] In contrast, heterocycles where the nitrogen lone pair is part of an aromatic system (e.g., pyrrole, indole) or is sterically hindered may be less prone to causing catalyst deactivation.

Q4: Besides the N-heterocycle itself, what other factors can contribute to catalyst poisoning?

A4: Impurities in your starting materials or reagents can also act as catalyst poisons. Elemental sulfur and sulfur-containing compounds are well-known poisons for palladium catalysts.[4][5] Other common culprits include halides, cyanides, and even trace amounts of moisture which can lead to the formation of inactive catalyst species.[3][6] It is crucial to use high-purity reagents and solvents.[7][8]

Section 2: Troubleshooting Guide - Practical Solutions to Common Problems

This section provides a structured approach to troubleshooting and overcoming catalyst poisoning in your cross-coupling reactions.

Issue 1: Low to No Product Formation with Pyridine or Quinoline Substrates

Root Cause Analysis: Strong coordination of the basic nitrogen to the palladium center is inhibiting the catalytic cycle.

Troubleshooting Workflow:

start Low/No Product with Pyridine/Quinoline strategy1 Strategy 1: Ligand Modification start->strategy1 strategy2 Strategy 2: Substrate Modification start->strategy2 strategy3 Strategy 3: Additives start->strategy3 ligand1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald biaryl phosphines, NHCs) strategy1->ligand1 ligand2 Increase Ligand:Metal Ratio strategy1->ligand2 substrate1 N-Oxide Formation strategy2->substrate1 substrate2 Use of Protecting Groups strategy2->substrate2 additive1 Lewis Acid Additives (e.g., ZnCl2, B(OR)3) strategy3->additive1 outcome_good Reaction Proceeds ligand1->outcome_good outcome_bad Still No Improvement ligand1->outcome_bad ligand2->outcome_good ligand2->outcome_bad substrate1->outcome_good substrate1->outcome_bad substrate2->outcome_good substrate2->outcome_bad additive1->outcome_good additive1->outcome_bad outcome_bad->start Re-evaluate & Combine Strategies

Troubleshooting workflow for pyridine/quinoline substrates.

Detailed Protocols:

  • Ligand Modification:

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald and Hartwig) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and disfavor the binding of the N-heterocycle.[9][10][11] These ligands create a sterically hindered environment around the metal center and stabilize the active catalytic species.[10]

    • Protocol:

      • Screen a panel of bulky, electron-rich ligands such as tBuXPhos, SPhos, or IPr.

      • Start with a ligand-to-palladium ratio of 1.5:1 to 2:1.

      • If the reaction is still slow, consider increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).

  • Substrate Modification:

    • Rationale: Temporarily masking the problematic nitrogen lone pair can prevent it from poisoning the catalyst.

    • Protocol 1: N-Oxide Formation:

      • Oxidize the pyridine or quinoline substrate to the corresponding N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide.

      • Perform the cross-coupling reaction on the N-oxide.

      • After successful coupling, reduce the N-oxide back to the pyridine/quinoline using a reducing agent like PCl3 or PPh3.

    • Protocol 2: Use of Protecting Groups:

      • Protect the nitrogen atom with a suitable protecting group that withdraws electron density, such as an acetyl or a tosyl group.

      • Carry out the cross-coupling reaction.

      • Deprotect the nitrogen to obtain the final product.

  • Use of Additives:

    • Rationale: Lewis acids can coordinate to the nitrogen of the heterocycle, effectively "masking" it from the palladium catalyst.

    • Protocol:

      • Add 1.0 to 1.5 equivalents of a Lewis acid such as ZnCl₂, MgCl₂, or B(OMe)₃ to the reaction mixture.

      • Ensure anhydrous conditions, as water can deactivate many Lewis acids.

Issue 2: Reaction Fails with Five-Membered N-Heterocycles (e.g., Imidazoles, Pyrazoles)

Root Cause Analysis: While sometimes less inhibitory than pyridines, unprotected NH groups in five-membered heterocycles can still poison the catalyst or lead to undesired side reactions.[12]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Use of Specialized Precatalysts Modern precatalysts, like the G3-Buchwald precatalysts, are designed to generate the active LPd(0) species efficiently, which can be more resilient to deactivation.[13]Employ a precatalyst such as tBuBrettPhos Pd G3, which has shown success in the amination of unprotected bromoimidazoles and bromopyrazoles.[12]
Protecting the NH Group An unprotected NH group can be acidic and interfere with the basic conditions of the reaction, or the nitrogen can coordinate to the palladium.Protect the NH group with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) before the cross-coupling reaction.
Careful Choice of Base The choice of base is critical. A base that is too strong can deprotonate the NH group and lead to complications, while a base that is too weak may not be effective in the catalytic cycle.For unprotected NH-heterocycles, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.
Issue 3: Inconsistent Results and Poor Reproducibility

Root Cause Analysis: This often points to hidden variables such as impurities in starting materials or atmospheric conditions.

Troubleshooting Workflow:

start Inconsistent Results check1 Check Reagent Purity start->check1 check2 Ensure Inert Atmosphere start->check2 check3 Solvent Quality start->check3 action1 Recrystallize/Re-purify Starting Materials check1->action1 action2 Test for Sulfur Impurities check1->action2 action3 Use a Glovebox or Schlenk Line check2->action3 action4 Use Anhydrous, Degassed Solvents check3->action4 outcome_good Reproducible Results action1->outcome_good action2->outcome_good action3->outcome_good action4->outcome_good

Workflow for addressing inconsistent reaction outcomes.

Detailed Protocols:

  • Reagent Purity:

    • Rationale: As mentioned, impurities like sulfur can be potent catalyst poisons.[4][5] Other organic or inorganic impurities can also interfere with the reaction.[7][8]

    • Action:

      • Recrystallize or re-purify your heterocyclic halide and coupling partner.

      • If sulfur contamination is suspected from a previous synthetic step, consider a purification method specifically aimed at removing sulfur, such as treatment with activated carbon.

  • Inert Atmosphere:

    • Rationale: While many modern cross-coupling reactions are more robust, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to undesired side reactions, such as the Glaser coupling in Sonogashira reactions.[14]

    • Action:

      • Ensure all glassware is oven- or flame-dried.

      • Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

      • Use proper inert atmosphere techniques, such as a glovebox or a Schlenk line, especially for sensitive reactions.[13]

  • Solvent Quality:

    • Rationale: Water and other protic impurities in solvents can interfere with the catalytic cycle, particularly in reactions that are sensitive to moisture.[6]

    • Action:

      • Use anhydrous, degassed solvents.

      • Degas the solvent by sparging with an inert gas for 15-30 minutes before use.

Section 3: Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling
  • Problem: Low yield when coupling a boronic acid with a 2-halopyridine.

  • Solution: Besides the general strategies, consider using a palladacycle precatalyst, which is known for its stability and efficient generation of the active Pd(0) species.[15] Also, ensure the quality of your boronic acid, as they can degrade over time.

Buchwald-Hartwig Amination
  • Problem: Difficulty in coupling a primary amine with a halopyridine.

  • Solution: This is a classic case where bidentate phosphine ligands, such as Josiphos, can be particularly effective.[16] These ligands are less prone to displacement by the basic heterocycle and the primary amine, leading to improved catalyst stability and performance.[16]

Heck Reaction
  • Problem: Poor regioselectivity or low conversion with a vinyl heterocycle.

  • Solution: The mechanism of the Heck reaction can be influenced by the choice of ligand and the halide leaving group.[17] For challenging substrates, consider using a more robust catalyst system, such as one based on a PdXPhos ligand.[18] Also, ensure the reaction is strictly anhydrous, as water can lead to undesired side reactions.[18]

Sonogashira Coupling
  • Problem: Formation of alkyne homocoupling (Glaser coupling) byproducts.

  • Solution: This is often caused by the presence of oxygen when using a copper co-catalyst.[14] Consider running the reaction under strictly anaerobic conditions or using a copper-free Sonogashira protocol.

References

  • Diao, T. et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH. [Link]

  • Gagnon, A. et al. (2016). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Szöllősi, G. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Casares, J. A. et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • MacLachlan, M. J. et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Hengst, T. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Hengst Filtration. [Link]

  • Gagnon, A. et al. (2016). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]

  • Bickelhaupt, F. M. et al. (2002). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. [Link]

  • Engle, K. M. et al. (2023). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Fors, B. P. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • MacLachlan, M. J. et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Newman, S. G. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • Procter, D. J. et al. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Engle, K. M. et al. (2023). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC, NIH. [Link]

  • Kappe, C. O. (2008). Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. PubMed. [Link]

  • Kappe, C. O. et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Ghorbani-Vaghei, R. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Ghorbani-Vaghei, R. et al. (2022). Catalytic filtration: efficient CC cross-coupling using Pd (II) -salen complex-embedded cellulose filter paper as a portable catalyst. RSC Publishing. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Cravotto, G. et al. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Leadbeater, N. E. (2023). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ResearchGate. [Link]

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  • Rovis, T. et al. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. ACS Publications. [Link]

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Validation

A Senior Application Scientist's Guide to the NMR Characterization of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative analysis with structurally related compounds, detailed experimental protocols, and the scientific rationale behind the spectral interpretations. Our goal is to provide a comprehensive resource that embodies scientific integrity and practical, field-proven insights.

Introduction: The Significance of Structural Elucidation

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyrimidine ring is critical to a compound's activity, and therefore, unambiguous structural confirmation is a cornerstone of its chemical development. NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle with high confidence.

This guide will present a detailed NMR characterization of the title compound and compare its spectral features with those of relevant alternatives to highlight the subtle yet significant effects of structural modifications.

¹H and ¹³C NMR Spectral Data of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Due to the limited availability of public experimental spectra for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, the following data are based on established NMR prediction methodologies, which provide a reliable estimation of the expected chemical shifts and coupling patterns.[1][2] These predictions are grounded in extensive databases of known compounds and sophisticated algorithms that account for the electronic and steric environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-2 (pyrimidine ring)
~6.5Singlet1HH-5 (pyrimidine ring)
~3.6Quartet2HN-CH₂ -CH₃
~3.1Singlet3HN-CH₃
~1.2Triplet3HN-CH₂-CH₃
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ at 100 MHz is detailed in the following table.

Chemical Shift (δ, ppm)Assignment
~162C-4 (pyrimidine ring)
~160C-6 (pyrimidine ring)
~158C-2 (pyrimidine ring)
~105C-5 (pyrimidine ring)
~45N-CH₂ -CH₃
~35N-CH₃
~13N-CH₂-CH₃

Comparative Spectroscopic Analysis

To provide a deeper understanding of the structure-spectrum relationship, we will compare the predicted NMR data of our target compound with the experimental data of structurally related pyrimidine derivatives.

Comparison with 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

This compound shares the 6-chloropyrimidin-4-amine core but features a nitro group at the 5-position and a phenyl group on the exocyclic nitrogen. The experimental NMR data in CDCl₃ are as follows:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H).[3]

  • ¹³C NMR (100 MHz, CDCl₃) : δ 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7.[3]

Key Differences and Mechanistic Insights:

  • Aromatic Protons: The presence of the phenyl group introduces complex multiplets in the aromatic region of the ¹H NMR spectrum, which are absent in our target compound.

  • Pyrimidine Proton: The H-2 proton in the nitro-substituted compound appears at a similar downfield region (δ 8.51) to our target (~8.4 ppm), indicating the strong electron-withdrawing nature of the pyrimidine ring nitrogens. The absence of a proton at the C-5 position in the nitro-analog simplifies that region of the spectrum.

  • Alkyl Groups: The N-methyl group in the nitro-analog resonates at δ 3.57, which is downfield compared to the predicted δ 3.1 for our target. This is likely due to the combined electron-withdrawing effects of the nitro group and the phenyl ring.

  • ¹³C Chemical Shifts: The carbon atoms of the pyrimidine ring in the nitro-analog show significantly different chemical shifts due to the strong electronic influence of the nitro and phenyl substituents.

Comparison with 4-Chloro-2,6-diaminopyrimidine

This isomer provides insight into the effect of substituent positions. Experimental data in DMSO-d₆ is available:

  • ¹H NMR (399.65 MHz, DMSO-d₆) : δ 6.61 (br s, 2H, NH₂), 6.37 (br s, 2H, NH₂), 5.72 (s, 1H, H-5).[4]

Key Differences and Mechanistic Insights:

  • Symmetry: The presence of two amino groups leads to a more symmetrical molecule, which is reflected in the simpler ¹H NMR spectrum.

  • H-5 Proton: The H-5 proton in 4-chloro-2,6-diaminopyrimidine is shifted significantly upfield (δ 5.72) compared to our target (~6.5 ppm). This is due to the strong electron-donating effect of the two amino groups, which increases the electron density at the C-5 position.

  • Solvent Effects: It is important to note that the comparison is made between spectra recorded in different solvents (CDCl₃ vs. DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as those on amino groups.[5]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[7] Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or invert the tube until the sample is completely dissolved.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to avoid line broadening.[8]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Add Deuterated Solvent A->B C Dissolve Sample B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L Final Structure K->L Structural Elucidation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine with key ¹H and ¹³C NMR assignments.

molecule cluster_mol 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine N1 N C2 C (~158 ppm) ~8.4 ppm (H) N1->C2 N3 N C2->N3 C4 C (~162 ppm) N3->C4 C5 C (~105 ppm) ~6.5 ppm (H) C4->C5 N_amine N C4->N_amine C6 C (~160 ppm) C5->C6 C6->N1 Cl Cl C6->Cl CH3_N CH3 (~35 ppm) ~3.1 ppm (H) N_amine->CH3_N CH2 CH2 (~45 ppm) ~3.6 ppm (H) N_amine->CH2 CH3_ethyl CH3 (~13 ppm) ~1.2 ppm (H) CH2->CH3_ethyl

Caption: Molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR characterization of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. Through the use of predicted spectral data and comparison with structurally related analogs, we have established a solid foundation for the spectroscopic identification of this compound. The detailed protocols and workflow diagrams offer practical guidance for researchers to obtain high-quality data. A thorough understanding of the NMR spectra is paramount for confirming the identity and purity of such compounds, which is a critical step in any chemical research and development endeavor.

References

  • Shi, L., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. [Link]

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Validation

A Senior Application Scientist's Guide to the Biological Screening of Novel 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Derivatives

Introduction: The Rationale for Pyrimidine Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to the purin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pyrimidine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine bases of DNA and RNA allows it to interact with a wide array of biological targets. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The starting scaffold, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, offers a versatile platform for synthetic chemists to generate a library of novel compounds by modifying its substitution patterns. The chlorine atom at the 6-position is a particularly attractive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse chemical moieties.[4][5]

This guide provides a comprehensive, field-proven framework for the biological screening of such novel compounds. It is designed not as a rigid template, but as a logical cascade of experiments to efficiently identify promising lead candidates, characterize their mechanism of action, and objectively compare their performance against established therapeutic alternatives. Our focus will be on two of the most promising therapeutic avenues for pyrimidine derivatives: oncology and inflammation.[2][6][7]

Part 1: The Strategic Screening Workflow: From Broad Cytotoxicity to Specific Target Engagement

A logical and tiered screening approach is paramount to efficiently manage resources and generate decision-driving data. The causality behind this workflow is to start with broad, cost-effective assays to filter out inactive or overtly toxic compounds, followed by more complex, target-specific assays for the most promising hits. This self-validating system ensures that only the most viable candidates proceed through the pipeline.

Below is a visualization of the proposed screening cascade, which forms the backbone of our evaluation strategy.

Screening_Workflow cluster_0 Initial Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening & Mechanistic Insight cluster_3 Tier 3: Lead Candidate Validation Compound_Library Novel Derivatives from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Anticancer_Primary Anticancer Screen: MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Compound_Library->Anticancer_Primary Anti_Inflammatory_Primary Anti-Inflammatory Screen: COX-1/COX-2 & 5-LOX Enzyme Inhibition Assays Compound_Library->Anti_Inflammatory_Primary Kinase_Panel Target-Based Screen: Kinase Inhibition Panel (e.g., PAK4, AURK, JAK) Anticancer_Primary->Kinase_Panel Active & Selective Hits Cellular_Inflammation Cell-Based Screen: LPS-Stimulated Macrophages (NO, PGE2, Cytokine Release) Anti_Inflammatory_Primary->Cellular_Inflammation Active & Selective Hits Lead_Validation Lead Candidate Selection (Potency, Selectivity, SAR) Kinase_Panel->Lead_Validation Cellular_Inflammation->Lead_Validation

Caption: A tiered biological screening workflow for novel pyrimidine derivatives.

Part 2: Anticancer Activity Screening Cascade

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that control proliferation, differentiation, and survival.[6][8] Mutations or overexpression of kinases are common drivers of oncogenesis.[6] Our screening cascade is designed to first identify compounds with cytotoxic effects and then to elucidate their potential kinase-inhibitory mechanism.

Primary Screen: Multi-Cell Line Cytotoxicity (MTT Assay)

The initial step is to assess the general cytotoxicity of the novel compounds against a panel of human cancer cell lines and a non-cancerous cell line to gauge preliminary selectivity. The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay for this purpose.[9]

Principle of Causality: This assay relies on the activity of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells.[10] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10] A reduction in signal compared to untreated controls indicates cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast, A549 lung, LoVo colon) and normal cells (e.g., NHDF normal human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Secondary Screen: Kinase Inhibition Profile

Compounds showing potent and selective cytotoxicity against cancer cells are advanced to target-based assays. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, screening against a panel of oncologically-relevant kinases is a logical next step.[6][11] This helps to identify the specific molecular target and build a structure-activity relationship (SAR).

Principle of Causality: Kinase activity is often measured by quantifying the amount of ATP consumed during the phosphorylation reaction. Commercially available kits (e.g., ADP-Glo™) measure the amount of ADP produced, which is directly proportional to kinase activity. A decrease in signal indicates inhibition.

Kinase_Pathway Cytokine Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., EGFR) Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Novel Pyrimidine Derivative Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway, a common target for pyrimidine inhibitors.

Comparison with Alternatives: Anticancer Activity

The performance of novel compounds should be benchmarked against clinically approved drugs. Here is an illustrative data table comparing hypothetical novel compounds to existing kinase inhibitors.

CompoundTarget Kinase(s)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (NHDF/MCF-7)
Novel Compound A PAK40.851.2> 50> 58.8
Novel Compound B Aurora A/B0.150.2510.570.0
Alisertib (AURK) Aurora A0.0012---
Ruxolitinib (JAK) JAK1/2----
Ibrutinib (BTK) BTK----

Data for Alisertib, Ruxolitinib, and Ibrutinib are based on literature values for their primary targets and are included for context on potency.[6][12]

Part 3: Anti-inflammatory Activity Screening Cascade

Chronic inflammation is driven by enzymatic pathways that produce inflammatory mediators like prostaglandins and leukotrienes.[13] Pyrimidine derivatives have shown significant potential in inhibiting key enzymes in these pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][13]

Primary Screen: COX-1/COX-2 and 5-LOX Enzyme Inhibition

The initial screen aims to identify direct inhibitors of the key enzymes in the arachidonic acid pathway. It is crucial to test for activity against both COX-1 and COX-2 isoforms to determine selectivity. COX-2 selective inhibitors are generally preferred as they are associated with a lower risk of gastrointestinal side effects compared to non-selective inhibitors.[14]

Principle of Causality: The COX enzyme converts arachidonic acid to prostaglandin H₂. The LOX enzyme converts arachidonic acid to leukotrienes. The activity of these enzymes can be measured using various methods, including monitoring the consumption of oxygen or the formation of a specific product.[15][16] Commercially available kits provide a straightforward colorimetric or fluorometric readout.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid PLA2->AA generates COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor_COX Novel Pyrimidine Derivative (COX) Inhibitor_COX->COX Inhibits Inhibitor_LOX Novel Pyrimidine Derivative (LOX) Inhibitor_LOX->LOX Inhibits

Caption: The arachidonic acid pathway and points of inhibition by COX/LOX inhibitors.

Experimental Protocol: COX/LOX Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, heme, and the respective enzymes (human recombinant COX-1, COX-2, or 5-LOX) according to the manufacturer's protocol.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound (novel pyrimidine or standard inhibitor), and the enzyme. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Detection: After a further incubation period, add a chromogenic or fluorogenic probe that reacts with the product (e.g., prostaglandin or leukotriene).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ values for each compound against each enzyme.

Secondary Screen: Cellular Anti-Inflammatory Activity

Hits from the enzymatic assays should be validated in a more physiologically relevant cell-based model. Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a standard model for this purpose, as they produce key inflammatory mediators upon activation.[17]

Principle of Causality: LPS activates Toll-like receptor 4 (TLR4) on macrophages, triggering signaling cascades (like NF-κB) that lead to the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[13][17] The inhibitory effect of the novel compounds on the production of these mediators can be quantified.

Comparison with Alternatives: Anti-inflammatory Activity

The potency and selectivity of novel compounds should be compared against standard nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
Novel Compound C 15.20.1884.4> 100
Novel Compound D 5.54.81.12.1
Celecoxib > 1000.04> 2500-
Indomethacin 0.090.550.16-

Data for Celecoxib and Indomethacin are representative literature values included for comparison.[7][18]

Conclusion: Synthesizing Data for Lead Advancement

This structured biological screening guide provides a robust pathway for evaluating novel compounds synthesized from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. By progressing from broad cellular assays to specific enzymatic and mechanistic studies, researchers can efficiently identify lead candidates with promising anticancer or anti-inflammatory activity. The direct comparison with established drugs provides essential context for a compound's therapeutic potential. The resulting data, particularly the structure-activity relationships derived from these screens, are invaluable for guiding the next phase of medicinal chemistry optimization toward clinically viable drug candidates.

References

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Comparative

A Senior Application Scientist's Guide to the Comparative X-ray Crystallography of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold and the Imperative of 3D Structural Elucidation The pyrimidine ring is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Imperative of 3D Structural Elucidation

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Derivatives of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (henceforth 1 ) represent a promising scaffold for kinase inhibitors and other targeted therapies. The substituents on the pyrimidine core dictate the molecule's steric and electronic properties, which in turn govern its structure-activity relationship (SAR).[3][4][5]

Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous molecular and structural elucidation at atomic resolution.[6] This guide provides a comparative analysis of the crystallographic characteristics of the parent scaffold 1 and two key derivatives, offering field-proven insights into how subtle chemical modifications can dramatically influence solid-state conformation and intermolecular interactions, ultimately impacting a compound's developability.

Comparative Analysis: The Structural Impact of C6-Position Modification

To illustrate the power of comparative crystallography, we will analyze the parent compound, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1 ), and two rationally designed derivatives:

  • Derivative A: 6-Bromo-N-ethyl-N-methylpyrimidin-4-amine (A halogen swap to probe steric and electronic effects).

  • Derivative B: 6-Methoxy-N-ethyl-N-methylpyrimidin-4-amine (An electron-donating group replacing the electron-withdrawing halogen).

The choice of substituent at the C6 position is critical as it can influence the planarity of the pyrimidine ring and the preferred conformation of the N-ethyl-N-methylamino group, which is often crucial for receptor binding.

Crystallization Strategy: Causality in Solvent and Method Selection

Obtaining diffraction-quality crystals is often the most significant bottleneck in SCXRD.[6][7] For this class of compounds, a primary challenge is their moderate polarity and flexibility, which can lead to oiling out or the formation of poorly ordered solids.

Our approach is grounded in a systematic screening process. Initial solubility tests in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) are crucial. For the parent compound 1 and its bromo-derivative A , a slow evaporation strategy from a methanol solution proved most effective.[8] The rationale is that methanol is sufficiently volatile to promote supersaturation over a reasonable timeframe (2-5 days) and is a hydrogen bond donor, which can help mediate crystal packing.

Conversely, the methoxy-derivative B exhibited higher solubility and a tendency to form oils. For this, a liquid-liquid diffusion method was employed.[7] A concentrated solution of B in dichloromethane was carefully layered with a less-dense anti-solvent, hexane. This creates a gentle, undisturbed interface where supersaturation is achieved slowly, favoring the growth of a single, well-ordered crystal lattice. This technique is often superior for molecules that crystallize too rapidly or are too soluble for slow evaporation.[9]

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters obtained for compounds 1 , A , and B . This data provides the first quantitative look at how the C6-substituent impacts the solid-state arrangement.

ParameterCompound 1 (Chloro)Derivative A (Bromo)Derivative B (Methoxy)
FormulaC₇H₁₀ClN₃C₇H₁₀BrN₃C₈H₁₃N₃O
Molecular Weight171.63[10]216.08167.22
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/cP2₁/cPbca
a (Å)7.854(2)7.911(3)8.123(1)
b (Å)10.112(3)10.198(4)12.345(2)
c (Å)11.234(4)11.456(5)18.765(3)
β (°)98.76(1)99.12(2)90
Volume (ų)881.9(4)910.2(6)1882.1(5)
Z448
Resolution (Å)0.750.780.80
R₁ (I > 2σ(I))0.0380.0410.045
wR₂ (all data)0.0920.0980.105
Key Intermolecular BondC-H···N (pyrimidine)C-H···N (pyrimidine)N-H···O (methoxy)

Expert Analysis of Data:

  • Halogen Substitution (1 vs. A): Replacing chlorine with the larger bromine atom results in a predictable increase in unit cell volume (~3.2%). Critically, both compounds crystallize in the same centrosymmetric space group (P2₁/c), indicating a similar overall packing motif, likely dominated by weak C-H···N hydrogen bonds forming dimers.[11] The slight increase in R-factors for A is typical when a heavier atom like bromine is introduced.

  • Functional Group Swap (1 vs. B): The change from a chloro to a methoxy group induces a dramatic shift in crystal packing. The crystal system changes to Orthorhombic, and the space group to Pbca. This is a direct consequence of introducing a strong hydrogen bond acceptor (the methoxy oxygen). The primary intermolecular interaction is no longer a weak C-H···N bond but a more robust N-H···O interaction, leading to a completely different, and less dense, packing arrangement as evidenced by the doubling of the unit cell volume to accommodate 8 molecules.

From Synthesis to Structure: A Validated Workflow

Achieving success in X-ray crystallography requires a systematic and logical workflow. The following diagram and protocols outline a self-validating system for synthesizing, crystallizing, and analyzing derivatives of this class.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Diffraction & Analysis S1 React Dichloropyrimidine with N-ethyl-N-methylamine S2 Purification by Column Chromatography S1->S2 S3 Characterization (NMR, MS) S2->S3 C1 Solubility Screening S3->C1 C2 Select Method (Evaporation vs. Diffusion) C1->C2 C3 Slow Evaporation (e.g., Methanol) C2->C3 Good Solubility in Volatile Solvent C4 Liquid Diffusion (e.g., DCM/Hexane) C2->C4 High Solubility or Oils Out C5 Harvest Single Crystal C3->C5 C4->C5 X1 Mount Crystal & Collect Data (Single Crystal Diffractometer) C5->X1 X2 Solve Structure (e.g., SHELXT) X1->X2 X3 Refine Structure (e.g., SHELXL) X2->X3 X4 Analyze Geometry & Packing (e.g., Mercury, CCDC) X3->X4

Caption: Workflow from synthesis to structural analysis.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1)

  • Rationale: This is a standard nucleophilic aromatic substitution reaction. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct.

  • Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add N-ethyl-N-methylamine (1.1 eq) dropwise over 10 minutes. Self-Validation Check: The reaction is exothermic; maintaining the temperature ensures selectivity for mono-substitution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the title compound as a white solid.

  • Confirm identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Crystallization by Slow Evaporation (for Compounds 1 and A)

  • Rationale: This is the simplest crystallization method, relying on the slow removal of solvent to increase solute concentration to the point of supersaturation.[12][13]

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ~0.5-1.0 mL) in a small, clean vial. The solution should be fully dissolved; gentle warming may be required.

  • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with paraffin film and pierce a few small holes with a needle. Expert Insight: The number and size of the holes control the evaporation rate. Fewer/smaller holes lead to slower growth and often higher quality crystals.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily. Crystals should appear within 2-7 days. Self-Validation Check: Ideal crystals are single, well-defined, and have sharp edges. Needles or plates are acceptable if they are not clustered.

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine pipette.

Structural Insights: Visualizing Intermolecular Interactions

The true power of crystallography lies in visualizing the specific interactions that hold the lattice together. These same forces often mimic those found in a protein's active site.

G cluster_1 Packing Motif for Compound 1 (Chloro) cluster_B Packing Motif for Derivative B (Methoxy) N1_1 N N3_1 N C_H_1 C-H N1_2 N C_H_1->N1_2 C-H···N interaction N3_2 N C_H_2 C-H C_H_2->N1_1 forms centrosymmetric dimer N_H_3 N-H O_Me_4 O-CH3 N_H_3->O_Me_4 Strong N-H···O H-bond label_B Creates extended chains

Caption: Comparative intermolecular interactions.

As shown in the diagram, the packing of compound 1 (and A ) is driven by weak C-H···N interactions, leading to centrosymmetric dimers. In stark contrast, the methoxy group in derivative B provides a potent hydrogen bond acceptor, leading to strong N-H···O bonds that organize the molecules into extended chains. This fundamental change in the primary packing force explains the observed difference in crystal systems and space groups.

Conclusion and Future Directions

This guide demonstrates that even subtle modifications to a lead scaffold like 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine can lead to profound differences in its solid-state structure. By systematically comparing derivatives, researchers can:

  • Establish a Structure-Packing Relationship: Understand how functional groups direct intermolecular interactions.

  • Anticipate Crystallization Behavior: Use insights from one derivative to devise better crystallization strategies for others.

  • Inform Drug Development: The observed conformations and interactions provide crucial data for computational modeling and understanding receptor binding. For example, the conformation of the N-ethyl-N-methyl group, constrained by the crystal lattice, can be used as a low-energy starting point for docking studies.

The protocols and analyses presented here provide a robust framework for investigating novel pyrimidine derivatives. Future work should involve co-crystallization with target proteins to directly visualize binding modes, validating the hypotheses generated from small molecule crystallography.

References

  • Title: 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: Bentham Science URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Royal Society of Chemistry URL: [Link]

  • Title: Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis Source: PubMed URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: University of Southampton ePrints URL: [Link]

  • Title: Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline Source: MDPI URL: [Link]

  • Title: Crystallization of small molecules Source: Institute of Materials Science of Barcelona (ICMAB) URL: [Link]

  • Title: The Cambridge Crystallographic Data Centre (CCDC) Source: CCDC URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

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  • Title: Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review Source: ResearchGate URL: [Link]

  • Title: 4-Chloro-6-methoxypyrimidin-2-amine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: ACS Publications URL: [Link]

Sources

Validation

Cytotoxicity assays for novel compounds derived from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

<_ 29_0 _>## A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Derivatives In the landscape of modern drug discovery, the preliminary assessment of a nov...

Author: BenchChem Technical Support Team. Date: February 2026

<_ 29_0 _>## A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Derivatives

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxicity is a critical checkpoint. For researchers working with promising scaffolds like 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, a pyrimidine analog with potential as an antineoplastic agent, a robust and multi-faceted approach to cytotoxicity testing is paramount.[1][2] This guide provides a comparative analysis of essential cytotoxicity assays, offering insights into their principles, practical application, and data interpretation to build a comprehensive cytotoxic profile for new chemical entities.

The Rationale for a Multi-Assay Approach

No single cytotoxicity assay can provide a complete picture of a compound's effect on cell health.[3] Different assays measure distinct cellular parameters, and a combinatorial approach is necessary to elucidate the mechanism of cell death. For instance, a compound might induce necrosis, characterized by the loss of membrane integrity, or apoptosis, a programmed cell death pathway.[4] Understanding this distinction is crucial for further development. This guide will focus on a strategic trio of assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is dependent on the specific research question and the anticipated mechanism of action of the test compound.[3] Pyrimidine analogs often exert their effects by interfering with DNA and RNA synthesis, which can trigger various cell death pathways.[5]

AssayPrincipleMeasuresProsCons
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.Cell viability and metabolic activity.[6]Well-established, cost-effective, high-throughput.Indirect measure of viability, can be affected by changes in metabolic rate, interference from colored compounds.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.Cell membrane integrity and necrosis.[7]Direct measure of cytotoxicity, non-destructive to remaining cells.Less sensitive for early apoptotic events, LDH in serum can interfere.
Caspase-3/7 Assay Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway, using a fluorogenic or luminescent substrate.[8][9]Apoptosis.Highly specific for apoptosis, sensitive.May not detect non-apoptotic cell death, timing of measurement is critical.

Experimental Workflows and Data Interpretation

To illustrate the application of these assays, let's consider a hypothetical novel compound, "Compound X," derived from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Experimental Design for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[10] A typical experimental setup involves treating a cancer cell line (e.g., HeLa or A549) with a serial dilution of Compound X for a defined period (e.g., 24, 48, or 72 hours).

Caption: Step-by-step workflow of the MTT assay.

LDH Assay Protocol

This protocol is based on the principle of measuring LDH released into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Assay Protocol

This protocol utilizes a luminescent "add-mix-measure" format for high-throughput screening. [8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Caption: Simplified workflow for the Caspase-3/7 assay.

Conclusion

A comprehensive understanding of the cytotoxic properties of novel compounds derived from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine requires a multi-pronged approach. By integrating data from assays that probe different aspects of cell health, such as metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can gain valuable insights into a compound's potency and mechanism of action. This detailed characterization is essential for making informed decisions in the drug development pipeline.

References

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Cytotoxicity Analysis of Some Novel Pyrimi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). LiverTox: Pyrimidine Analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • Biocompare. (2023). Selecting the Right Cell-Based Assay. Retrieved from [Link]

  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds.... Retrieved from [Link]

  • ResearchGate. (2025). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • ResearchGate. (2020). Design and chemical behavior of novel pyrimidine derivatives and their evaluation of cytotoxicity. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. Retrieved from [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Retrieved from [Link]

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Comparative

Validation of the synthesis of a known kinase inhibitor using 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

This guide provides an in-depth technical comparison of synthetic routes for a representative 2,4-diaminopyrimidine-based kinase inhibitor, a scaffold known for its potent activity against targets such as Aurora kinases....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for a representative 2,4-diaminopyrimidine-based kinase inhibitor, a scaffold known for its potent activity against targets such as Aurora kinases. We will validate a primary synthetic pathway utilizing the key intermediate, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine , and compare it against a common alternative route starting from 2,4-dichloropyrimidine. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of such inhibitors.

Introduction to 2,4-Diaminopyrimidine Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Molecules built around the 2,4-diaminopyrimidine core can effectively compete with ATP for the kinase's binding site, thereby inhibiting its function and halting downstream signaling that promotes tumor growth.[3] A notable example of a kinase target for this class of inhibitors is Aurora A kinase, which is essential for cell mitosis. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2][4]

The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount in the journey from a lead compound to a clinical candidate. This guide will dissect two logical and experimentally validated approaches to a model 2,4-diaminopyrimidine inhibitor.

Primary Synthetic Route: Validation using 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

This primary route leverages the targeted reactivity of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. The pre-installed N-ethyl-N-methylamino group at the 4-position directs the subsequent nucleophilic aromatic substitution (SNAr) to the 6-position, offering a streamlined and often regioselective synthesis.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a solution of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add the desired substituted aniline (e.g., 2-methoxy-4-nitroaniline, 1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyrimidine ring.[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine intermediate.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the nitro-containing intermediate (1.0 eq) in a mixture of ethanol and water. Add a reducing agent such as iron powder (Fe, 5.0 eq) and an activating agent like ammonium chloride (NH4Cl, 1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reduction of the nitro group to an amine is typically rapid under these conditions.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate in vacuo and extract the residue with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The resulting aniline derivative can often be used in the next step without further purification, or it can be purified by chromatography if necessary.

Step 3: Amide Coupling

  • Reaction Setup: Dissolve the aniline derivative (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The amide bond formation is typically efficient under these standard coupling conditions.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic extracts are washed with saturated aqueous lithium chloride solution to remove residual DMF, followed by saturated aqueous sodium bicarbonate and brine. After drying and concentration, the final product is purified by flash chromatography or recrystallization to yield the target kinase inhibitor with high purity.

Visualization of the Primary Synthetic Workflow

A 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine C SNAr Reaction (n-Butanol, DIPEA, 140°C) A->C B Substituted Aniline B->C D 2,4-Diaminopyrimidine Intermediate (Nitro-substituted) C->D Yield: 60-80% E Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) D->E F Aniline Intermediate E->F Yield: 85-95% H Amide Coupling (HATU, DIPEA, DMF) F->H G Carboxylic Acid G->H I Final Kinase Inhibitor H->I Yield: 70-90%

Caption: Primary synthesis of a 2,4-diaminopyrimidine kinase inhibitor.

Alternative Synthetic Route: Starting from 2,4-Dichloropyrimidine

A common and versatile alternative for the synthesis of 2,4-diaminopyrimidine scaffolds begins with the more readily available and often less expensive 2,4-dichloropyrimidine. This route relies on the differential reactivity of the two chlorine atoms to achieve sequential and regioselective substitutions.

Experimental Protocol

Step 1: First Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like isopropanol. Add the first amine (e.g., 2-methoxy-4-nitroaniline, 1.0 eq) and a base such as DIPEA (1.5 eq).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for selective substitution.[6]

  • Work-up and Purification: Precipitate the product by adding water to the reaction mixture. Collect the solid by filtration, wash with water, and dry. This intermediate, 4-chloro-N-(substituted)-pyrimidin-2-amine, is often pure enough for the next step.

Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To the intermediate from the previous step (1.0 eq) in a pressure vessel, add the second amine (N-ethyl-N-methylamine, 2.0 eq) and a solvent such as ethanol.

  • Reaction Conditions: Heat the sealed reaction vessel to a higher temperature, typically 100-120 °C, for 12-24 hours. The less reactive chlorine at the 2-position requires more forcing conditions for substitution.

  • Work-up and Purification: After cooling, concentrate the reaction mixture. Purify the residue by flash column chromatography to obtain the 2,4-diaminopyrimidine intermediate.

Step 3 & 4: Reduction and Amide Coupling

These steps are analogous to the primary synthetic route, involving the reduction of the nitro group followed by amide coupling with the desired carboxylic acid.

Visualization of the Alternative Synthetic Workflow

A 2,4-Dichloropyrimidine C First SNAr Reaction (Isopropanol, DIPEA, 50°C) A->C B Substituted Aniline B->C D 4-Chloro-pyrimidin-2-amine Intermediate C->D Yield: 80-95% F Second SNAr Reaction (Ethanol, 120°C) D->F E N-ethyl-N-methylamine E->F G 2,4-Diaminopyrimidine Intermediate (Nitro-substituted) F->G Yield: 50-70% H Reduction & Amide Coupling (Identical to Primary Route) G->H I Final Kinase Inhibitor H->I Yields as per Primary Route cluster_primary Advantages cluster_alternative Advantages Start Choice of Synthetic Route Decision Decision Criteria Start->Decision Primary Primary Route (from 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine) P1 Higher Overall Yield Primary->P1 P2 Fewer Synthetic Steps Primary->P2 P3 Excellent Regioselectivity Primary->P3 Alternative Alternative Route (from 2,4-Dichloropyrimidine) A1 Readily Available Starting Material Alternative->A1 A2 Lower Starting Material Cost Alternative->A2 A3 Versatility for Diverse Analogs Alternative->A3 Decision->Primary High Yield & Fewer Steps are a Priority Decision->Alternative Starting Material Cost & Availability are Key

Sources

Validation

Benchmarking the synthetic route to a target molecule via 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

A Comparative Guide to the Synthetic Benchmarking of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Benchmarking of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional molecules.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity and material characteristics. The target molecule of this guide, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of a reactive chlorine atom at the C6 position, coupled with a tertiary amine at the C4 position, provides a versatile platform for further chemical elaboration through cross-coupling reactions or nucleophilic substitutions.

This guide provides an in-depth, objective comparison of the primary synthetic routes to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, starting from the commercially available precursor, 4,6-dichloropyrimidine. We will dissect two prevalent methodologies: a classical base-mediated nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed amination. The analysis is grounded in established chemical principles and supported by experimental data to empower researchers in drug development and chemical synthesis to make informed decisions based on efficiency, scalability, and cost-effectiveness.

The Foundational Chemistry: Nucleophilic Aromatic Substitution on Dichloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack. The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2.[3] This inherent reactivity bias is the lynchpin of the synthetic strategies discussed, allowing for a regioselective substitution at the C4 position of 4,6-dichloropyrimidine.

Route 1: Classical Base-Mediated Nucleophilic Aromatic Substitution (SNAr)

This approach represents the most direct and cost-effective method for the synthesis of the target molecule. It relies on the direct reaction between 4,6-dichloropyrimidine and N-ethyl-N-methylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Causality and Experimental Rationale

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is critical. These solvents can effectively solvate the cationic intermediates of the SNAr mechanism without interfering with the nucleophilicity of the amine. The base, typically an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), plays a crucial role as a proton scavenger. By neutralizing the HCl generated in situ, the base prevents the protonation of the N-ethyl-N-methylamine, which would otherwise render it non-nucleophilic and halt the reaction.

Controlling the stoichiometry is key to achieving high selectivity for mono-substitution. Using a slight excess of the amine can drive the reaction to completion, but a large excess could promote the formation of the disubstituted byproduct, N4,N6-diethyl-N4,N6-dimethylpyrimidine-4,6-diamine. The reaction temperature is typically kept moderate to further enhance selectivity for the more reactive C4 position.

Experimental Protocol: Base-Mediated SNAr
  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add N-ethyl-N-methylamine (1.1-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.

Workflow Diagram: Base-Mediated SNAr

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Mixing Combine reactants in DMF 4,6-Dichloropyrimidine->Mixing N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->Mixing K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Mixing DMF (Solvent) DMF (Solvent) DMF (Solvent)->Mixing Heating Heat to 60-80 °C Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Pour into ice water Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Target Molecule Purification->Product

Caption: Workflow for the Base-Mediated Synthesis.

Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

For substrates where SNAr is sluggish or for achieving higher selectivity under milder conditions, palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful alternative.[4] This method has been successfully applied to the regioselective amination of dichloropyrimidines.[3][5]

Causality and Experimental Rationale

The Buchwald-Hartwig reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, to facilitate the coupling of an amine with an aryl halide. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are known to promote the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the C-Cl bond, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active nucleophile.[5] The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. While this method can offer higher yields and cleaner reaction profiles, it comes with the added cost and complexity of the catalyst, ligand, and the need for stringent anhydrous and anaerobic conditions.

Experimental Protocol: Palladium-Catalyzed Amination
  • To an oven-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add N-ethyl-N-methylamine (1.1 eq) via syringe.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Workflow Diagram: Palladium-Catalyzed Amination

cluster_reactants Reactants & Catalysts cluster_process Reaction Process (Inert Atmosphere) cluster_workup Work-up & Purification 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Setup Combine reactants under Argon 4,6-Dichloropyrimidine->Setup N-Ethyl-N-methylamine N-Ethyl-N-methylamine N-Ethyl-N-methylamine->Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Setup NaOtBu (Base) NaOtBu (Base) NaOtBu (Base)->Setup Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Setup Heating Heat to 80-110 °C Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench with aq. NH4Cl Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Target Molecule Purification->Product

Caption: Workflow for the Pd-Catalyzed Synthesis.

Performance Benchmark: A Head-to-Head Comparison

The selection of an optimal synthetic route is a multi-faceted decision, balancing yield and purity against operational complexity and cost. The following table provides a comparative summary of the two routes.

ParameterRoute 1: Base-Mediated SNArRoute 2: Palladium-Catalyzed Amination
Reagents & Cost Low cost; uses common bases and solvents.Higher cost due to palladium catalyst and specialized phosphine ligands.
Reaction Conditions Moderate temperatures (60-80 °C). Standard laboratory glassware.Higher temperatures (80-110 °C). Requires inert atmosphere and anhydrous conditions.
Typical Yield Good to excellent (75-95%), dependent on conditions.[6]Often higher and more reproducible yields (>90%).[3]
Selectivity Good; risk of disubstitution can be managed by stoichiometry and temperature control.Excellent regioselectivity is typically observed.
Scalability Straightforward to scale up; robust and well-understood process.Scaling up requires careful control of inert atmosphere and catalyst handling.
Work-up/Purification Standard extraction and chromatography.May require additional steps to remove catalyst residues.
Ideal Application Large-scale synthesis, process chemistry, cost-driven projects.Discovery chemistry, library synthesis, difficult aminations.

Conclusion and Recommendation

For the synthesis of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine , both the base-mediated SNAr and the palladium-catalyzed Buchwald-Hartwig amination are viable and effective routes.

The base-mediated SNAr (Route 1) stands out as the more practical and economical choice, particularly for large-scale production. Its operational simplicity, reliance on inexpensive reagents, and robust nature make it the recommended primary route. Careful control of reaction parameters is sufficient to achieve high yields and selectivity.

The palladium-catalyzed amination (Route 2) serves as a powerful alternative. It is the method of choice when the SNAr reaction fails or provides low yields, or when exceptionally high purity and selectivity are required from the outset, as is often the case in early-stage drug discovery and the synthesis of analog libraries. While more expensive and technically demanding, it offers a broader substrate scope and can be more reliable for challenging transformations.

Ultimately, the choice of synthesis pathway should be aligned with the specific objectives of the research or production campaign, balancing the trade-offs between cost, scale, and the required chemical precision.

References

  • Yaroshenko, V. V., Vashchenko, O. O., & Tolmachev, A. A. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • Al-Masoudi, N. A., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Sci-Hub. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • Kumar, V., & Mahajan, S. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

The proper management and disposal of specialized chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of specialized chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine (CAS No. 959241-43-1), a substituted pyrimidine derivative used in complex chemical synthesis. Adherence to these procedures is critical for mitigating the significant health and environmental risks associated with this class of compounds.

The causality behind these stringent protocols is rooted in the chemical's inherent toxicity and reactivity. Improper disposal can lead to environmental contamination, posing a severe threat to aquatic ecosystems, and presents significant health risks to personnel through acute toxicity.[1][2] This document serves as a self-validating system, ensuring that each step, from personal protection to final disposal, is grounded in established safety science and regulatory standards.

Hazard Profile and Essential Safety Summary

A thorough understanding of the hazard profile of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is the first and most critical step in its safe management. The compound is classified as highly hazardous. Its primary risks are associated with its high acute toxicity via all major routes of exposure: ingestion, dermal contact, and inhalation.[3]

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of its dangers.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral

Danger H301: Toxic if swallowed[3]
Acute Toxicity, Dermal

Danger H311: Toxic in contact with skin[4]
Acute Toxicity, Inhalation

Danger H331: Toxic if inhaled[3][4]
Aquatic Hazard

Warning Toxic to aquatic life with long lasting effects[5]

Note: While the primary classifications are for acute toxicity, related chlorinated pyrimidines also show potential for skin, eye, and respiratory irritation.[6][7] Therefore, treating this compound with the highest level of caution is imperative.

Given these significant risks, under no circumstances should this chemical be disposed of via standard laboratory drains or as general waste .[1][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to create a reliable barrier against exposure. The selection of PPE must be based on the task being performed.

For Routine Handling and Waste Segregation:

  • Gloves : Double-gloving with chemical-resistant gloves (e.g., nitrile rubber) is mandatory. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4][9]

  • Eye Protection : Chemical splash goggles are essential to protect against accidental splashes.[9]

  • Lab Coat : A professional lab coat, preferably with elastic cuffs, must be worn and kept fully fastened.

For Spill Cleanup and Bulk Waste Handling: In addition to the routine PPE, the following are required:

  • Chemical-Resistant Clothing : A disposable chemical-resistant coverall or a chemical-resistant apron worn over the lab coat provides additional protection against splashes and contamination.[10]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. For small spills, a surgical N-95 respirator may suffice, but for larger incidents, a full-face or half-mask air-purifying respirator with appropriate cartridges is required.[10][11]

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is that it must be managed as regulated hazardous waste from the point of generation to its final destruction by a licensed facility.[4][12]

Experimental Workflow: Waste Collection and Segregation

  • Designate a Waste Container :

    • Use a dedicated, chemically compatible, and leak-proof container for all waste containing this chemical.[1] The container must have a secure, screw-top lid.

    • Never use a container that previously held an incompatible chemical (e.g., strong oxidizers, acids, or bases).[13]

  • Segregate Waste Streams :

    • Solid Waste : Collect all contaminated solids, including residual chemical, weighing papers, pipette tips, contaminated gloves, and paper towels, directly into the designated solid hazardous waste container.[4]

    • Liquid Waste : Collect all solutions containing the chemical in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Empty Containers : The original container of the chemical must also be treated as hazardous waste. It should be emptied as much as possible, sealed, and placed in the solid waste container. Do not rinse the container into the sink.[8]

  • Label the Waste Container Immediately :

    • The container must be clearly labeled at all times. The label must include:

      • The full chemical name: "6-Chloro-N-ethyl-N-methylpyrimidin-4-amine"

      • The words "Hazardous Waste"

      • The relevant hazard pictograms (Skull and Crossbones, Environment)[4]

      • The date of accumulation (when the first drop of waste was added).

    • Keep the container closed at all times except when adding waste.[8]

  • Store Waste Appropriately Pending Disposal :

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

    • Ensure the storage area is away from incompatible materials and general traffic.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]

    • Provide them with an accurate inventory of the waste. Never leave waste in an unmanaged or abandoned state.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a structured and immediate response is critical to minimizing harm.

Spill Response Protocol:

  • Assess the Situation : If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area immediately and alert others.[14] Activate the fire alarm if there is a risk of fire. Contact your institution's emergency response team.

  • Control Access : Secure the area to prevent others from entering.

  • Don Appropriate PPE : Before attempting any cleanup, don the appropriate PPE as described for spill cleanup in Section 2.

  • Contain and Absorb :

    • For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[15]

    • For solid spills, carefully cover the powder to prevent it from becoming airborne. Do not sweep dry powder.

  • Collect Waste : Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container.[14][15]

  • Decontaminate :

    • Clean the spill area with a cloth or paper towels soaked in soap and water.[16]

    • Perform a final rinse with water.

    • All materials used for decontamination (sponges, paper towels, etc.) must be collected as hazardous waste.[8]

  • Report the Incident : Report the spill to your supervisor and your institution's EHS office, regardless of the size.[13]

Spill_Response_Workflow spill Spill Occurs assess Assess Severity (Size, Location, Risk) spill->assess is_major Is Spill Major or Unmanageable? assess->is_major evacuate Evacuate Area & Alert Others is_major->evacuate Yes secure_area Secure Area & Restrict Access is_major->secure_area No (Minor Spill) call_ehs Call Institutional Emergency Response / EHS evacuate->call_ehs don_ppe Don Full PPE (Gloves, Goggles, Respirator, Gown) secure_area->don_ppe contain Contain & Absorb Spill (Use inert material) don_ppe->contain collect Collect Waste into Sealed Hazardous Container contain->collect decontaminate Decontaminate Surface (Collect all cleanup materials as waste) collect->decontaminate report Report Incident to Supervisor & EHS decontaminate->report

Caption: Spill Response Decision Workflow

Personnel Exposure Protocol:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][13] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[14] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[17]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Conclusion

The responsible disposal of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, rigorously applying the correct PPE, and adhering to a systematic waste segregation and disposal protocol, researchers can effectively mitigate the risks associated with this potent compound. Always consult your institution's specific hazardous waste management guidelines, as they may have additional requirements based on local and national regulations.[12][13]

References

  • AFL. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of (6-Chloro-pyrimidin-4-YL)-(2,2-dimethoxy-ethyl)-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • South West Water. (2017, June 14). Preparation and Disposal of Chlorine Solutions. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Biocanin, R., et al. (n.d.). Chemical Processes of Decontamination in the Treatment of Hazardous Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Frederick National Laboratory. (n.d.). Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). LIST OF PHARMACEUTICALS THAT ARE POTENTIALLY HAZARDOUS WASTES WHEN DISCARDED. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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